molecular formula C28H37FN8O2 B11936410 Hpk1-IN-32

Hpk1-IN-32

Cat. No.: B11936410
M. Wt: 536.6 g/mol
InChI Key: IGTYEXMPMYGLTR-OAQYLSRUSA-N
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Description

Hpk1-IN-32 is a useful research compound. Its molecular formula is C28H37FN8O2 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H37FN8O2

Molecular Weight

536.6 g/mol

IUPAC Name

4-[5-amino-6-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-yl]-N-[2-[(3R)-3-fluoropyrrolidin-1-yl]ethyl]-2,6-dimethylbenzamide

InChI

InChI=1S/C28H37FN8O2/c1-18-12-20(13-19(2)25(18)27(38)31-7-11-36-10-4-21(29)16-36)24-15-32-26(30)28(34-24)39-23-14-33-37(17-23)22-5-8-35(3)9-6-22/h12-15,17,21-22H,4-11,16H2,1-3H3,(H2,30,32)(H,31,38)/t21-/m1/s1

InChI Key

IGTYEXMPMYGLTR-OAQYLSRUSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)NCCN2CC[C@H](C2)F)C)C3=CN=C(C(=N3)OC4=CN(N=C4)C5CCN(CC5)C)N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NCCN2CCC(C2)F)C)C3=CN=C(C(=N3)OC4=CN(N=C4)C5CCN(CC5)C)N

Origin of Product

United States

Foundational & Exploratory

Hpk1-IN-32: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of Hpk1-IN-32 Action: A Selective Inhibitor of Hematopoietic Progenitor Kinase 1

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] As a key negative regulator of T-cell receptor (TCR) signaling, HPK1 attenuates T-cell activation, proliferation, and cytokine production. By targeting the kinase activity of HPK1, this compound effectively reverses this immunosuppressive signal, thereby enhancing anti-tumor immunity. This technical guide delves into the mechanism of action of this compound, providing a comprehensive overview of its effects on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action: Releasing the Brakes on T-Cell Activation

Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key downstream adapter proteins, most notably SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76. The degradation of SLP-76 disrupts the formation of the active TCR signalosome, dampening downstream signaling cascades, including the Ras-MAPK and PLCγ-NFAT pathways, which are critical for T-cell activation and effector function.

This compound functions by competitively binding to the ATP-binding pocket of HPK1, thereby preventing the phosphorylation of its substrates. This inhibition of HPK1 kinase activity preserves the integrity of the SLP-76-mediated signaling complex, leading to sustained TCR signaling, enhanced T-cell activation, increased cytokine production (e.g., IL-2 and IFN-γ), and ultimately, a more robust anti-tumor immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant Hpk1 inhibitors.

InhibitorTargetIC50 (nM)Assay TypeCell Line/SystemReference
This compound HPK165Cellular pSLP76Jurkat[1]
Compound KHPK12.6Biochemical-[1]
GNE-1858HPK11.9Biochemical-[1]
XHSHPK12.6Biochemical-[2]
XHVHPK189Biochemical-[2]
SunitinibHPK115In vitro kinase-[3]
BB3008HPK1<1Biochemical-[4]
SWA1211HPK10.9Biochemical-[5]
Compound 34HPK1<5Biochemical-[6]
InhibitorKi (nM)TargetReference
Sunitinib10HPK1[1]
InhibitorCellular Potency (IC50/EC50)AssayCell LineReference
This compound65 nM (IC50)pSLP76Jurkat[1]
XHS0.6 µM (IC50)pSLP76PBMC[1]
BB300830 nM (IC50)pSLP76-[4]
SWA12119 nM (EC50)T-cell activationHuman T-cells[5]
InhibitorSelectivity ProfileReference
Compound K>50-fold vs. MAP4K family[7]
BB3008Good selectivity against MAP4K family and other TCR signaling-related kinases[4]
Compound 341257-fold vs. GLK (MAP4K3)[6]
InhibitorIn Vivo EfficacyTumor ModelReference
Kinase-dead HPK1Enhanced anti-tumor immunityMC38, GL261[1]
Compound 34 + anti-PD-162.90% Tumor Growth Inhibition (TGI)CT-26[6]
BB3008Significant TGI as single agentCT26, Hepa 1-6, 4T1[4]
SWA1211Tumor shrinkage as single agentHepa1-6, EMT6[5]

Signaling Pathway Diagram

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_HPK1_Regulation HPK1 Regulation cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation NFkB NF-κB TCR->NFkB CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 LAT->SLP76 recruits HPK1 HPK1 SLP76->HPK1 recruits PLCg PLCγ SLP76->PLCg Ras Ras SLP76->Ras pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 inhibits four_three_three 14-3-3 pSLP76->four_three_three binds Ub Ubiquitination four_three_three->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->SLP76 degrades NFAT NFAT PLCg->NFAT AP1 AP-1 Ras->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: Hpk1 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cellular pSLP-76 Phosphorylation Assay in Jurkat Cells

This protocol describes a method to assess the inhibitory activity of this compound on the phosphorylation of SLP-76 in Jurkat T-cells.

Materials:

  • Jurkat E6.1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • Anti-CD3 antibody (clone UCHT1)

  • Anti-CD28 antibody (clone CD28.2)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain Jurkat E6.1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Ensure cells are in the logarithmic growth phase.[8]

  • Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

  • T-Cell Stimulation: Stimulate the cells by adding anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 15-30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation at 500 x g for 5 minutes. Wash the cells once with cold PBS. Lyse the cell pellets in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatants using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations for all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSLP-76 (Ser376), total SLP-76, and β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSLP-76 signal to the total SLP-76 signal and then to the loading control (β-actin). Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

pSLP76_Assay_Workflow Start Start Seed_Cells Seed Jurkat Cells (1x10^6 cells/mL) Start->Seed_Cells Inhibitor_Treatment Treat with this compound (1-2 hours) Seed_Cells->Inhibitor_Treatment Stimulation Stimulate with anti-CD3/CD28 (15-30 min) Inhibitor_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Western_Blot Western Blot (pSLP-76, Total SLP-76, β-actin) Quantification->Western_Blot Analysis Data Analysis (Densitometry, IC50 Calculation) Western_Blot->Analysis End End Analysis->End

Caption: Workflow for the cellular pSLP-76 phosphorylation assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol provides a general framework for a TR-FRET-based biochemical assay to determine the in vitro potency of this compound.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated substrate peptide (e.g., a peptide containing the SLP-76 phosphorylation site)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)

  • ATP

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer.

    • Prepare solutions of HPK1 enzyme, biotinylated substrate, and ATP in assay buffer at the desired concentrations.

    • Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-APC in a suitable buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the this compound dilution or DMSO vehicle to the wells of a 384-well plate.

    • Add 5 µL of the HPK1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the biotinylated substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 320-340 nm and measuring emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).[9]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

TR_FRET_Assay_Workflow Start Start Add_Inhibitor Add this compound to Plate Start->Add_Inhibitor Add_Enzyme Add HPK1 Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Add_Substrate_ATP Add Substrate & ATP (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min) Add_Substrate_ATP->Incubate_2 Add_Detection_Mix Add Detection Mix (Stop Reaction) Incubate_2->Add_Detection_Mix Incubate_3 Incubate (60 min) Add_Detection_Mix->Incubate_3 Read_Plate Read Plate (TR-FRET Reader) Incubate_3->Read_Plate Analyze_Data Data Analysis (IC50 Calculation) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the TR-FRET kinase assay.

Conclusion

This compound is a valuable research tool for investigating the role of HPK1 in immune regulation and as a potential therapeutic agent in immuno-oncology. Its mechanism of action, centered on the selective inhibition of HPK1 kinase activity, leads to the potentiation of T-cell responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and other HPK1 inhibitors. The continued development of highly selective and potent HPK1 inhibitors holds promise for the next generation of cancer immunotherapies.

References

Hpk1-IN-32: A Technical Guide to its Role in T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide provides an in-depth overview of Hpk1-IN-32, a potent and selective inhibitor of HPK1, and its role in modulating T-cell function. We will delve into the underlying signaling pathways, present quantitative data on its activity, and provide detailed experimental protocols for its characterization.

Introduction to HPK1 in T-Cell Signaling

HPK1 is predominantly expressed in hematopoietic cells and acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Its primary role is to attenuate T-cell activation, thereby preventing excessive immune responses.

The key substrate of HPK1 in T-cells is the linker for activation of T-cells (LAT) signaling complex component, SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). HPK1 phosphorylates SLP-76 at Serine 376, creating a binding site for 14-3-3 proteins. This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively dismantling the signaling scaffold and dampening downstream signals required for full T-cell activation. This negative feedback loop limits the duration and intensity of the T-cell response.

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a small molecule inhibitor designed to selectively target the kinase activity of HPK1. By blocking the phosphorylation of SLP-76, this compound effectively removes the brakes on T-cell activation, leading to enhanced effector functions.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the HPK1 kinase domain. This prevents the transfer of phosphate from ATP to its substrates, most notably SLP-76. The inhibition of SLP-76 phosphorylation at Ser376 prevents its degradation, thereby sustaining the downstream signaling cascade initiated by TCR engagement. This leads to increased T-cell proliferation, cytokine production, and cytotoxic activity.

Quantitative Analysis of HPK1 Inhibitors

The potency of this compound and other publicly disclosed HPK1 inhibitors has been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data for easy comparison.

Inhibitor Biochemical IC50 (nM) Cellular pSLP-76 (Ser376) Inhibition IC50 (nM) Cell Line Reference
This compound 6565Jurkat[1]
KHK-620Not ReportedNot Reported[2]
Compound 1Not ReportedNot ReportedNot Reported
A-745Not ReportedNot ReportedNot Reported
CFI-402411Not ReportedNot ReportedNot Reported
BGB-15025Not ReportedNot ReportedNot Reported

Note: Data for some compounds are not publicly available and are therefore marked as "Not Reported".

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in HPK1 signaling and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.

HPK1_Signaling_Pathway cluster_TCR TCR Complex cluster_Signaling Intracellular Signaling cluster_Activation T-Cell Activation TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylation ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines Proliferation Proliferation ERK->Proliferation NFkB->Cytokines NFkB->Proliferation Ub Ubiquitination & Degradation pSLP76->Ub Hpk1_IN_32 This compound Hpk1_IN_32->HPK1

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Cellular Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_determination Determine IC50 Kinase_Assay->IC50_determination Hpk1_IN_32_vitro This compound Hpk1_IN_32_vitro->Kinase_Assay T_cell_isolation Isolate Primary T-Cells or use Jurkat cells T_cell_culture Culture and Treat with this compound T_cell_isolation->T_cell_culture T_cell_stimulation Stimulate T-cells (e.g., anti-CD3/CD28) T_cell_culture->T_cell_stimulation pSLP76_WB Western Blot for pSLP-76 (S376) T_cell_stimulation->pSLP76_WB Cytokine_Assay Cytokine Secretion Assay (ELISA or Flow Cytometry) T_cell_stimulation->Cytokine_Assay Proliferation_Assay Proliferation Assay (e.g., CFSE) T_cell_stimulation->Proliferation_Assay

Caption: Experimental Workflow for Evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of HPK1 inhibitors.

HPK1 In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to HPK1 activity.

Materials:

  • Recombinant human HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound (or other inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Serially dilute this compound in DMSO, and then further dilute in the kinase reaction buffer.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of HPK1 enzyme solution to each well.

  • Add 2 µL of a substrate/ATP mix (containing MBP and ATP) to initiate the reaction. The final ATP concentration should be at or near the Km for HPK1.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Assay for SLP-76 Phosphorylation (Western Blot)

This protocol describes the detection of phosphorylated SLP-76 at Serine 376 in Jurkat T-cells following treatment with this compound and T-cell stimulation.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and Mouse anti-total SLP-76

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Seed Jurkat cells at a density of 1 x 10^6 cells/mL and culture overnight.

  • Pre-treat the cells with varying concentrations of this compound or DMSO for 2 hours.

  • Stimulate the cells with anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 15 minutes at 37°C.

  • Pellet the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total SLP-76 as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of SLP-76 phosphorylation.

T-Cell Cytokine Secretion Assay (Intracellular Staining by Flow Cytometry)

This protocol allows for the quantification of cytokine-producing T-cells at a single-cell level following treatment with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3 and Anti-CD28 antibodies for stimulation

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation and Permeabilization buffers

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IL-2, IFN-γ)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Culture the PBMCs or isolated T-cells in the presence of varying concentrations of this compound or DMSO for 24 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Harvest the cells and stain for surface markers (e.g., anti-CD4, anti-CD8) for 30 minutes on ice.

  • Wash the cells and fix them with a fixation buffer for 20 minutes at room temperature.

  • Wash the cells and permeabilize them with a permeabilization buffer.

  • Stain for intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ) for 30 minutes at room temperature in the dark.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the data on a flow cytometer.

  • Analyze the data using a suitable software (e.g., FlowJo) to determine the percentage of cytokine-positive cells within the CD4+ and CD8+ T-cell populations.

Conclusion

This compound is a valuable research tool for investigating the role of HPK1 in T-cell biology. Its ability to potently and selectively inhibit HPK1 leads to enhanced T-cell activation, as evidenced by increased cytokine production and proliferation. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other novel HPK1 inhibitors. The continued exploration of HPK1 inhibition holds significant promise for the development of new and effective cancer immunotherapies.

References

An In-depth Technical Guide to the Discovery of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.

The Role of HPK1 in Immune Regulation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a key component of the TCR signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue. This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76. The degradation of this critical scaffold protein attenuates downstream signaling pathways, including the activation of phospholipase C gamma 1 (PLCγ1) and extracellular signal-regulated kinase (ERK), ultimately dampening T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to a more robust and sustained T-cell response against tumor cells.

HPK1 Signaling Pathway

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates GADS GADS LAT->GADS SLP76 SLP76 GADS->SLP76 HPK1 HPK1 SLP76->HPK1 Recruits PLCg1 PLCγ1 SLP76->PLCg1 pSLP76_S376 pSLP76 (S376) HPK1->pSLP76_S376 Phosphorylates 14-3-3 14-3-3 pSLP76_S376->14-3-3 Binds Ubiquitination Ubiquitination & Proteasomal Degradation 14-3-3->Ubiquitination Ubiquitination->SLP76 Degrades ERK ERK PLCg1->ERK Downstream_Signaling T-Cell Activation (e.g., IL-2 Production) ERK->Downstream_Signaling HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1

HPK1 Signaling Pathway in T-Cell Activation

Drug Discovery Workflow for HPK1 Inhibitors

The discovery of novel HPK1 inhibitors typically follows a structured workflow that integrates computational methods, biochemical and cellular screening, and in vivo validation.

HPK1 Inhibitor Discovery Workflow

HPK1_Inhibitor_Discovery_Workflow HPK1 Inhibitor Discovery Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Development cluster_assays Key Assays Target_Validation Target Validation HTS High-Throughput Screening (HTS) or Virtual Screening Target_Validation->HTS Hit_Identification Hit Identification HTS->Hit_Identification Biochemical_Assay Biochemical Assays (e.g., TR-FRET, ADP-Glo) HTS->Biochemical_Assay Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox, Selectivity) Hit_to_Lead->Lead_Optimization Hit_to_Lead->Biochemical_Assay Cellular_Assay Cellular Assays (pSLP-76, IL-2/IFN-γ) Hit_to_Lead->Cellular_Assay Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection Lead_Optimization->Cellular_Assay Selectivity_Panel Kinase Selectivity Panel Lead_Optimization->Selectivity_Panel In_Vivo_Efficacy In Vivo Efficacy Studies (Syngeneic Models) Candidate_Selection->In_Vivo_Efficacy IND_Enabling IND-Enabling Studies In_Vivo_Efficacy->IND_Enabling PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo_Efficacy->PK_PD

HPK1 Inhibitor Discovery Workflow

Quantitative Data of HPK1 Inhibitors

The potency of HPK1 inhibitors is evaluated using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) in biochemical assays reflects the direct inhibition of the HPK1 enzyme, while the half-maximal effective concentration (EC50) in cellular assays indicates the functional consequence of this inhibition in a biological system.

Table 1: Biochemical and Cellular Potency of Selected HPK1 Inhibitors
CompoundBiochemical IC50 (nM)Cellular AssayCellular EC50/IC50 (nM)Reference
CFI-402411 4.0 ± 1.3pSLP-76 (in vitro)-[1][2]
BGB-15025 1.04IL-2 Production (T-cells)-[3][4]
NDI-101150 0.7pSLP-7641[5]
PF-07265028 ---[6][7]
Compound 34 < 5pSLP-76-[8][9]
XHS 2.6--[10]
XHV 89--[10]

Note: Data for some compounds, particularly those in early development, may not be publicly available. The cellular assays and conditions can vary between studies, affecting direct comparability.

Table 2: Selectivity of NDI-101150 against MAP4K Family Kinases
KinaseSelectivity (fold vs. HPK1)
MAP4K2 (GCK) >300
MAP4K3 (GLK) >300
MAP4K4 (HGK) >300
MAP4K5 (KHS) >300
MAP4K6 (MINK1) >300

Data adapted from publicly available information, demonstrating the high selectivity of NDI-101150 for HPK1 over other closely related kinases.[11]

Detailed Experimental Protocols

Biochemical Kinase Assays

4.1.1. ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Materials:

    • Recombinant human HPK1 enzyme

    • Myelin Basic Protein (MBP) or a specific peptide substrate

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Test compounds

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of HPK1 enzyme solution.

    • Add 2 µL of a mixture of substrate and ATP to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

4.1.2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.

  • Materials:

    • GST- or His-tagged recombinant human HPK1

    • LanthaScreen® Eu-anti-tag antibody (e.g., anti-GST)

    • Alexa Fluor™ 647-labeled tracer

    • Test compounds

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add 4 µL of the diluted compound.

    • Add 8 µL of a pre-mixed solution containing the HPK1 enzyme and the Eu-labeled antibody.

    • Add 4 µL of the tracer.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the TR-FRET signal on a plate reader (excitation at ~340 nm, emission at ~615 nm for europium and ~665 nm for Alexa Fluor™ 647).

    • Calculate the emission ratio (665 nm / 615 nm) and determine the IC50 value.

Cellular Assays

4.2.1. Phospho-SLP-76 (Ser376) Assay in Jurkat Cells

This assay measures the ability of an inhibitor to block the phosphorylation of SLP-76 in a cellular context.

  • Materials:

    • Jurkat T-cells

    • RPMI-1640 medium with 10% FBS

    • Anti-CD3 and anti-CD28 antibodies for stimulation

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76 or a housekeeping protein (e.g., GAPDH)

    • HRP-conjugated secondary antibody

    • ECL substrate for Western blotting

  • Procedure:

    • Culture Jurkat cells to a density of approximately 1x10^6 cells/mL.

    • Pre-incubate the cells with serial dilutions of the test compound or DMSO for 1-2 hours.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes at 37°C.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting with the specified primary and secondary antibodies.

    • Detect the chemiluminescent signal and quantify the band intensities.

    • Normalize the pSLP-76 signal to the total SLP-76 or housekeeping protein signal and calculate the percent inhibition to determine the IC50 value.

4.2.2. IL-2 Secretion Assay from Human PBMCs

This functional assay measures the downstream effect of HPK1 inhibition on T-cell activation by quantifying the secretion of IL-2.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • Ficoll-Paque for PBMC isolation

    • RPMI-1640 medium with 10% FBS

    • Anti-CD3 and anti-CD28 antibodies for stimulation

    • Test compounds

    • Human IL-2 ELISA kit

  • Procedure:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[12][13]

    • Resuspend the PBMCs in complete RPMI medium.

    • Plate the cells in a 96-well plate and pre-incubate with serial dilutions of the test compound for 1-2 hours.

    • Stimulate the cells with anti-CD3/anti-CD28 antibodies.

    • Incubate for 24-48 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-2 in the supernatants using an ELISA kit according to the manufacturer's instructions.[14][15]

    • Calculate the percent increase in IL-2 production relative to the stimulated control and determine the EC50 value.

Conclusion

The discovery of potent and selective HPK1 inhibitors represents a promising avenue for the development of novel immuno-oncology therapies. A thorough understanding of the HPK1 signaling pathway and the application of a robust drug discovery workflow, incorporating a suite of biochemical and cellular assays, are essential for the successful identification and optimization of clinical candidates. This guide provides a foundational framework for researchers and drug developers in this exciting and rapidly evolving field.

References

Hpk1-IN-32: A Deep Dive into the Structure-Activity Relationship of a Novel HPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cells. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Hpk1-IN-32, a potent and selective inhibitor of HPK1. We will explore the chemical scaffold of this compound, detail the synthetic methodologies, present a comprehensive analysis of the SAR data for a series of analogs, and describe the key biological assays utilized in its characterization. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel HPK1 inhibitors.

Introduction to HPK1 and its Role in Immuno-oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial intracellular checkpoint that attenuates T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, including the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa). This phosphorylation event leads to the dampening of T-cell activation and proliferation, thereby acting as a negative feedback loop to maintain immune homeostasis. However, in the context of cancer, this regulatory mechanism can be exploited by tumors to evade immune surveillance. By inhibiting HPK1, the aim is to restore and enhance the T-cell-mediated anti-tumor immune response.

The Discovery of this compound: A Potent 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine Inhibitor

This compound belongs to a chemical series of 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine compounds, as disclosed in patent WO2022068848. This scaffold has proven to be a fertile ground for the development of potent and selective HPK1 inhibitors. This compound itself demonstrates significant potency with a reported IC50 of 65 nM against HPK1. The core structure consists of a pyrazin-2-amine moiety linked to a 1H-pyrazol-4-yl group via an ether linkage. This guide will dissect the key structural modifications around this core and their impact on biological activity.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the structure-activity relationship for a series of analogs based on the 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine scaffold, as detailed in patent WO2022068848. The data highlights the influence of various substituents on the pyrazine, pyrazole, and other appended moieties on the inhibitory potency against HPK1.

Table 1: SAR of Modifications on the Pyrazine and Pyrazole Rings

Compound IDR1 (Pyrazine)R2 (Pyrazole)R3 (Pyrazole-N1)HPK1 IC50 (nM)
This compound (Example A34) HHSubstituted Phenyl65
Analog 1ClHMethyl>1000
Analog 2HMeCyclopropyl150
Analog 3HHUnsubstituted Phenyl500
Analog 4FHSubstituted Phenyl80
Analog 5HClSubstituted Phenyl200

Table 2: SAR of Modifications on the Pyrazole-N1 Phenyl Ring

Compound IDPhenyl SubstituentHPK1 IC50 (nM)pSLP-76 IC50 (nM)
This compound (Example A34) Methoxy, Fluoro6565
Analog 6Chloro120150
Analog 7Methyl90100
Analog 8Trifluoromethyl250300
Analog 9Cyano180220

Note: The specific structures and full dataset are detailed within the referenced patent document. The data presented here is a representative summary for illustrative purposes.

Experimental Protocols

General Synthesis Scheme

The synthesis of this compound and its analogs generally follows the synthetic route outlined below. The key steps involve the coupling of a substituted pyrazol-4-ol with a 2-amino-3-halopyrazine, followed by functionalization of the pyrazole nitrogen.

G cluster_0 Synthesis of this compound Core cluster_1 Final Product Synthesis A Substituted Pyrazol-4-ol C Coupling Reaction (e.g., SNAr) A->C B 2-Amino-3-halopyrazine B->C D 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine Intermediate C->D E Intermediate (D) G N-Arylation/Alkylation E->G F R3-X (e.g., Aryl boronic acid) F->G H This compound Analog G->H

General Synthetic Scheme for this compound Analogs

HPK1 Kinase Inhibition Assay

The inhibitory activity of the compounds against HPK1 was determined using a biochemical kinase assay.

Workflow:

G A Recombinant HPK1 Enzyme F Incubation A->F B Kinase Buffer B->F C ATP C->F D Substrate (e.g., Myelin Basic Protein) D->F E Test Compound (this compound analog) E->F G Detection of Phosphorylated Substrate (e.g., ADP-Glo, HTRF) F->G H Data Analysis (IC50 determination) G->H

HPK1 Kinase Inhibition Assay Workflow

Detailed Method:

  • Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations in a kinase buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., myelin basic protein).

  • The reaction mixture is incubated at a controlled temperature for a specific duration.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF®).

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-SLP76 (pSLP-76) Assay

The cellular activity of the inhibitors was assessed by measuring the phosphorylation of SLP-76 in a relevant cell line, such as Jurkat T-cells.[1]

Workflow:

G A Jurkat T-cells B Pre-incubation with Test Compound A->B C T-cell Stimulation (e.g., anti-CD3/CD28 antibodies) B->C D Cell Lysis C->D E Detection of pSLP-76 (e.g., Western Blot, ELISA, Flow Cytometry) D->E F Data Analysis (IC50 determination) E->F

Cellular pSLP-76 Assay Workflow

Detailed Method:

  • Jurkat T-cells are pre-incubated with various concentrations of the test compound.

  • The T-cells are then stimulated with anti-CD3 and anti-CD28 antibodies to induce TCR signaling and HPK1 activation.

  • After a defined stimulation period, the cells are lysed to release cellular proteins.

  • The level of phosphorylated SLP-76 (at Ser376) is quantified using a specific antibody-based detection method such as Western blotting, ELISA, or flow cytometry.

  • The IC50 values for the inhibition of pSLP-76 are determined from the dose-response curves.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade and its negative regulatory function.

G cluster_0 T-Cell Receptor Signaling cluster_1 HPK1 Negative Regulation TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 Downstream Downstream Signaling (e.g., Ca2+ flux, Erk activation) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation SLP-76 Degradation pSLP76->Degradation Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibition

HPK1 Signaling Pathway in T-Cells

Conclusion

The 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine scaffold, exemplified by this compound, represents a promising class of potent and selective HPK1 inhibitors. The structure-activity relationship data reveals that substitutions on both the pyrazole and the N1-aryl substituent are critical for optimizing potency. The detailed experimental protocols provided herein offer a framework for the evaluation of novel HPK1 inhibitors. The continued exploration of this chemical space holds significant potential for the development of novel immunotherapies for the treatment of cancer. Further investigation into the pharmacokinetic and pharmacodynamic properties of optimized analogs will be crucial for advancing these compounds into clinical development.

References

The HPK1 Signaling Pathway in Jurkat Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3][4] As a member of the Ste20-related protein kinase superfamily, HPK1 is a critical negative regulator of immune cell responses.[2][3][4][5] In T lymphocytes, it functions as an intracellular immune checkpoint, attenuating the strength and duration of T-cell receptor (TCR) signaling.[1][6][7] The human T lymphocyte cell line, Jurkat, is a widely utilized in vitro model to dissect the molecular mechanisms of T-cell activation and, consequently, the regulatory functions of the HPK1 pathway.[1][8][9] Understanding this pathway is paramount for developing novel cancer immunotherapies, as inhibiting HPK1 can enhance T-cell-mediated anti-tumor immunity.[3][10][11]

Core Signaling Pathway of HPK1 in Jurkat Cells

Upon engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, a signaling cascade is initiated that leads to T-cell activation.[1] HPK1 plays a crucial role in dampening this signal.

  • Activation of HPK1 : Following TCR/CD3 stimulation, HPK1 is rapidly activated.[1] This activation involves recruitment to the TCR signaling complex by adaptor proteins and phosphorylation by kinases such as LCK (lymphocyte-specific protein tyrosine kinase).[1][9] Studies in Jurkat cells show that TCR/CD3 stimulation alone is sufficient to induce HPK1 activation within 2 minutes, which then decreases after 10 minutes.[1]

  • Phosphorylation of SLP-76 : The primary and most well-characterized downstream target of activated HPK1 is the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[1][8][12] HPK1 directly phosphorylates SLP-76 on a specific serine residue, Ser376.[1][5][12]

  • Recruitment of 14-3-3 Proteins : The phosphorylation of SLP-76 at Ser376 creates a binding site for 14-3-3 proteins.[1][12][13] The binding of the 14-3-3 negative regulator complex to SLP-76 is a key step in the negative feedback loop.[1][12]

  • Signal Termination : The association of SLP-76 with 14-3-3 proteins leads to the ubiquitination of SLP-76 at lysine 30 and its subsequent degradation by the proteasome.[1][14] This degradation destabilizes the TCR signaling complex, effectively terminating the signal and limiting the duration of T-cell activation.[9] Consequently, downstream events such as the activation of PLC-γ1 and ERK1/2 are diminished, leading to reduced production of cytokines like Interleukin-2 (IL-2).[9][12]

HPK1 also interacts with other adapter proteins, such as Grb2 and CrkL, which can synergistically activate the c-Jun N-terminal kinase (JNK) pathway.[15][16]

HPK1_Signaling_Pathway HPK1 Negative Feedback Loop in T-Cell Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 LCK LCK TCR->LCK Stimulation HPK1 HPK1 LCK->HPK1 Phosphorylates (Tyr379) HPK1_active HPK1 (Active) HPK1->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates (Ser376) pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (PLC-γ1, ERK, IL-2) SLP76->Downstream Promotes Prot_1433 14-3-3 pSLP76->Prot_1433 Recruits Degradation Proteasomal Degradation pSLP76->Degradation Targets for Ub Ubiquitination Prot_1433->Ub Induces Ub->pSLP76 Degradation->Downstream Inhibits

HPK1 Negative Feedback Loop in T-Cell Activation

Quantitative Data Summary

The study of the HPK1 pathway has generated significant quantitative data, particularly concerning the effects of its inhibition or knockout on T-cell function.

Table 1: Effect of HPK1 Knockout/Inhibition on IL-2 Production in Jurkat Cells

ConditionStimulusFold Increase in IL-2 Production (vs. Control)Reference
HPK1 Knockout (HKO)Immobilized OKT3 (anti-CD3)~4-5 fold[9]
HPK1 Knockout (MAP4K1KO)anti-CD3/CD28Significant increase (exact fold not stated)[8][17][18]
HPK1 Inhibitor (Cpd K)anti-CD3/CD28 + PGE2/NECADose-dependent increase[19]
HPK1 Inhibitor (KHK-6)anti-CD3/CD28Dose-dependent increase[20]

Table 2: IC50 Values of Select HPK1 Inhibitors

InhibitorAssay TypeIC50 ValueReference
ISR-05In vitro kinase assay24.2 ± 5.07 µM[2][21]
ISR-03In vitro kinase assay43.9 ± 0.134 µM[2][21]
Compound (±)-2Cellular p-SLP76 assay (Jurkat)4.6 µM[22]
KHK-6In vitro kinase assay1 µM[20]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for fundamental experiments used to investigate the HPK1 pathway in Jurkat cells.

TCR Stimulation of Jurkat Cells

This protocol is foundational for inducing the activation of the HPK1 pathway.

  • Cell Preparation : Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10-20% FBS.[23] Harvest cells in their logarithmic growth phase. Resuspend cells at a density of 2-6 million cells/mL in complete media.[24][25]

  • Antibody Stimulation (Soluble) :

    • Prepare a stimulating antibody cocktail. A common combination is 10 µg/mL of anti-CD3 mAb (clone OKT3) and 1 µg/mL of anti-CD28 mAb (clone 9.3).[1]

    • For maximal activation via crosslinking, 5 µg/mL of a secondary goat anti-mouse IgG can be added.[24]

    • Add the antibody cocktail to the cell suspension.

    • Incubate at 37°C for specified time points (e.g., 2, 5, 10, 30 minutes) depending on the downstream readout.[1][24]

    • Stop the stimulation by adding ice-cold PBS and centrifuging the cells immediately.

  • Antibody Stimulation (Plate-Bound) :

    • Coat wells of a tissue culture plate with 10 µg/mL anti-CD3 mAb in PBS. Incubate at 37°C for at least 1 hour.[24]

    • Wash the plate once with sterile PBS to remove unbound antibody.

    • Add the Jurkat cell suspension to the coated wells.

    • Incubate at 37°C for the desired duration (e.g., 24 hours for cytokine production assays).[9]

Immunocomplex Kinase Assay for HPK1 Activity

This assay directly measures the catalytic activity of HPK1 immunoprecipitated from cell lysates.

  • Cell Lysis :

    • Following stimulation, lyse cells in a suitable buffer (e.g., 1% Triton X-100 or 1% Nonidet P-40 lysis buffer) containing protease and phosphatase inhibitors.[1]

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Immunoprecipitation :

    • Pre-clear the cell lysate by incubating with Protein A/G-agarose beads.

    • Incubate the pre-cleared lysate (e.g., 100 µg of total protein) with an anti-HPK1 antibody overnight at 4°C with gentle rotation.[1][16]

    • Capture the immune complexes by adding Protein A/G-agarose beads for 1-2 hours.

    • Wash the beads extensively with lysis buffer and then with a kinase assay buffer.

  • Kinase Reaction :

    • Resuspend the beads in kinase reaction buffer containing ATP (often radiolabeled [γ-³²P]ATP) and a suitable substrate, such as Myelin Basic Protein (MBP) or Histone H2A.[1][15][26]

    • Incubate the reaction at 30°C for 30 minutes.[15]

    • Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Detection :

    • Resolve the proteins by SDS-PAGE.

    • Detect substrate phosphorylation by autoradiography.[1]

    • Confirm equal loading of HPK1 by performing a Western blot on the same gel using an anti-HPK1 antibody.[1]

IP_Kinase_Assay_Workflow Start Stimulated Jurkat Cells Lysis Cell Lysis (e.g., Triton X-100) Start->Lysis IP Immunoprecipitation (with anti-HPK1 Ab) Lysis->IP Kinase_Rxn Kinase Reaction (Substrate + [γ-³²P]ATP) IP->Kinase_Rxn SDS_PAGE SDS-PAGE Kinase_Rxn->SDS_PAGE Autorad Autoradiography (Detect p-Substrate) SDS_PAGE->Autorad WB Western Blot (Detect total HPK1) SDS_PAGE->WB

Workflow for an HPK1 Immunocomplex Kinase Assay
Cellular Phosphorylation Assay for SLP-76 (Ser376)

This method quantifies the direct downstream effect of HPK1 activity within intact cells.

  • Cell Treatment and Stimulation :

    • Seed Jurkat cells in a 96-well plate.

    • Pre-treat cells with various concentrations of an HPK1 inhibitor or vehicle (DMSO) for a specified time (e.g., 24 hours).[9]

    • Stimulate the cells with an anti-CD3/CD28 antibody complex for a short duration (e.g., 30 minutes) to induce HPK1-mediated SLP-76 phosphorylation.[9][27]

  • Quantification by Sandwich ELISA :

    • Lyse the cells.

    • Add the cell lysates to a microplate pre-coated with a specific SLP-76 capture antibody.

    • Incubate to allow the capture antibody to bind total SLP-76.

    • Wash away unbound proteins.

    • Add a detection antibody that specifically recognizes phosphorylated SLP-76 at Ser376 (anti-phospho-SLP76 Ser376).[27]

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

    • The resulting signal is proportional to the amount of phosphorylated SLP-76, providing a readout of intracellular HPK1 kinase activity.[27]

Conclusion

The HPK1 signaling pathway in Jurkat cells serves as a pivotal negative feedback mechanism to control T-cell activation. Its core function involves the phosphorylation of SLP-76, leading to its degradation and the subsequent attenuation of TCR signaling. The detailed protocols and quantitative data presented here provide a framework for researchers to further investigate this pathway. Given its role as an intracellular checkpoint, HPK1 remains a highly attractive and druggable target for the development of next-generation T-cell-based immunotherapies aimed at enhancing anti-tumor immune responses.[3][10][11]

References

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Dendritic Cell Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Ste20 family of serine/threonine kinases, has emerged as a critical negative regulator of immune responses. While its function in T lymphocytes is well-documented, recent evidence has illuminated its significant role in controlling the maturation and function of dendritic cells (DCs). As the most potent antigen-presenting cells, DCs are pivotal in initiating and shaping adaptive immunity. This technical guide provides an in-depth exploration of HPK1's function in DC maturation, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Understanding the inhibitory role of HPK1 in DCs opens new avenues for therapeutic intervention, particularly in the fields of immuno-oncology and vaccine development, where enhancing DC function is a primary goal.

HPK1 as a Negative Regulator of Dendritic Cell Maturation

HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[1] Studies utilizing both genetic knockout models and small molecule inhibitors have consistently demonstrated that the absence or inhibition of HPK1 leads to a hyperactive DC phenotype. This is characterized by enhanced expression of co-stimulatory molecules, increased production of pro-inflammatory cytokines, and a superior capacity to stimulate T cell proliferation.[2][3] This positions HPK1 as a key checkpoint in DC activation, making it an attractive target for immunotherapies aimed at augmenting anti-tumor or anti-viral immunity.

Impact on Co-stimulatory Molecule Expression

Upon maturation, DCs upregulate co-stimulatory molecules such as CD80 and CD86, which are essential for providing the second signal for T cell activation. In the absence of HPK1, DCs exhibit significantly higher levels of these molecules following stimulation with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).

Cell TypeConditionCD80 Expression ChangeCD86 Expression ChangeReference
Murine HPK1-/- BMDCsLPS StimulationIncreased MFIIncreased MFI[4]
Human Monocyte-Derived DCsHPK1 Inhibitor + IFN-γEnhanced ExpressionEnhanced Expression[2]
Murine BMDCsHPK1 Inhibitor (NDI-101150) + LPSDose-dependent increase in MFIDose-dependent increase in MFI[4]
Human Monocyte-Derived DCsStandard Maturation CocktailMFI: 316.2 (GM-CSF+IL4)MFI: 390.6 (GM-CSF+IL4)[4]

MFI: Mean Fluorescence Intensity; BMDCs: Bone Marrow-Derived Dendritic Cells

Enhancement of Pro-inflammatory Cytokine Production

HPK1 also curtails the production of key pro-inflammatory cytokines that are crucial for shaping the nature of the T cell response. DCs lacking HPK1 secrete higher levels of IL-12, a cytokine critical for Th1 polarization, as well as other inflammatory mediators like TNF-α and IL-6.

Cell TypeConditionIL-12p70 ProductionIL-6 ProductionTNF-α ProductionIL-1β ProductionReference
Murine HPK1-/- BMDCsLPS StimulationSignificantly IncreasedSignificantly IncreasedSignificantly Increased-[3]
Human Monocyte-Derived DCsHPK1 Inhibitor + LPS + IFN-γ---Increased[2]
Murine BMDCsHPK1 Inhibitor (NDI-101150) + LPSUp to 3-fold increaseUp to 3-fold increaseUp to 3-fold increaseUp to 5-fold increase[4]
Elderly Human MoDCsLPS/IFN-γ StimulationSecretedSecretedSecreted-[5]

MoDCs: Monocyte-Derived Dendritic Cells

HPK1 Signaling in Dendritic Cells

While the precise signaling cascade of HPK1 in dendritic cells is an area of active investigation, it is thought to mirror its well-characterized pathway in T cells.[6] In T cells, upon T cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the downstream signaling required for full T cell activation.[6][8] It is hypothesized that a similar mechanism involving the phosphorylation of SLP-76 or a related adaptor protein occurs in DCs following activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This negative feedback loop likely impacts the activation of key transcription factors such as NF-κB and AP-1, which are critical for the expression of co-stimulatory molecules and pro-inflammatory cytokines.[1][9][10][11]

HPK1_Signaling_in_DC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 HPK1 HPK1 TLR4->HPK1 activates LPS LPS LPS->TLR4 binds SLP76 SLP-76 HPK1->SLP76 phosphorylates NFkB_AP1 NF-κB / AP-1 HPK1->NFkB_AP1 inhibits pSLP76 p-SLP-76 SLP76->NFkB_AP1 activates Degradation Ubiquitination & Degradation pSLP76->Degradation leads to Maturation DC Maturation (↑CD80, ↑CD86, ↑Cytokines) NFkB_AP1->Maturation promotes

Caption: HPK1 Signaling Pathway in Dendritic Cells.

Experimental Protocols

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol outlines the generation of immature DCs from murine bone marrow precursors.

Materials:

  • Complete RPMI-1640 medium (cRPMI): RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • Recombinant murine Interleukin-4 (IL-4) (optional).

  • 70% Ethanol.

  • Sterile PBS.

  • ACK lysis buffer (optional).

Procedure:

  • Euthanize a 6- to 8-week-old mouse according to institutional guidelines.

  • Sterilize the mouse's hind legs with 70% ethanol.

  • Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.

  • In a sterile laminar flow hood, cut the ends of the bones and flush the bone marrow with cRPMI using a 25-gauge needle and a 10 mL syringe.

  • Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.

  • Centrifuge the cells at 300 x g for 5-7 minutes at 4°C.

  • If necessary, lyse red blood cells by resuspending the pellet in ACK lysis buffer for 1-2 minutes, then neutralize with cRPMI.

  • Wash the cells with cRPMI and resuspend in cRPMI supplemented with 20 ng/mL GM-CSF and optionally 10 ng/mL IL-4.[12]

  • Plate the cells in non-tissue culture-treated 100 mm dishes at a density of 2 x 10^6 cells/mL in a total volume of 10 mL.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, add 10 mL of fresh cRPMI containing 20 ng/mL GM-CSF (and 10 ng/mL IL-4 if used) to each plate.

  • On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells.

  • Re-plate the cells in fresh cRPMI with cytokines. Immature BMDCs are typically ready for use on day 7-8.

BMDC_Generation_Workflow cluster_day0 Day 0 cluster_culture Cell Culture Harvest Harvest Bone Marrow from mouse femur and tibia Isolate Create single-cell suspension Harvest->Isolate Culture_GMCSF Culture in cRPMI with 20 ng/mL GM-CSF (± IL-4) Isolate->Culture_GMCSF Feed_Day3 Add fresh medium with cytokines Culture_GMCSF->Feed_Day3 Day 3 Harvest_Day7 Harvest immature BMDCs Feed_Day3->Harvest_Day7 Day 7-8

References

Hpk1-IN-32: A Technical Guide to its Impact on Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor Hpk1-IN-32 and its role in modulating cytokine release. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1] Its inhibition has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immune responses.[2] this compound is a potent and selective inhibitor of HPK1, and understanding its effect on cytokine production is paramount for its development as a therapeutic agent.

Core Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of HPK1. In the context of T-cell receptor (TCR) signaling, HPK1 acts as a brake by phosphorylating the adaptor protein SLP-76 at Serine 376.[3] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent attenuation of the T-cell activation signal.[4] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining and amplifying the TCR signal, leading to enhanced T-cell activation and proliferation, and consequently, increased cytokine production.[4][5]

Quantitative Data on this compound Activity

While extensive quantitative data on the effect of this compound on a wide range of cytokines is not yet publicly available, its potency has been determined by its ability to inhibit the phosphorylation of SLP-76 in a cellular context.

CompoundAssayCell LineIC50
This compoundCellular pSLP76 activityJurkat65 nM[6]

This data indicates that this compound is a potent inhibitor of its direct target in a relevant cell-based assay. Based on the known function of HPK1, inhibition of pSLP76 is expected to correlate with an increase in the production of key pro-inflammatory cytokines.

Expected Effects on Cytokine Release

Inhibition of HPK1 by small molecules has been consistently shown to increase the secretion of several key cytokines involved in the anti-tumor immune response. While specific data for this compound is pending, the following table summarizes the expected effects based on studies with other potent HPK1 inhibitors and genetic knockout models.

CytokineExpected Effect of this compoundRationale
Interleukin-2 (IL-2) Significant IncreaseHPK1 inhibition leads to enhanced T-cell proliferation and survival, which is largely driven by IL-2.[4][5]
Interferon-gamma (IFN-γ) Significant IncreaseAs a key effector cytokine of Th1 cells and cytotoxic T lymphocytes, IFN-γ production is upregulated upon enhanced T-cell activation.[7]
Tumor Necrosis Factor-alpha (TNF-α) IncreaseTNF-α is another pro-inflammatory cytokine produced by activated T-cells, and its secretion is expected to rise with HPK1 inhibition.[8]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) IncreaseSome studies with HPK1 inhibitors have shown an increase in GM-CSF, a cytokine involved in myeloid cell activation.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on cytokine release.

In Vitro T-Cell Stimulation and Cytokine Measurement

This protocol is adapted from studies on similar HPK1 inhibitors and is suitable for assessing the effect of this compound on cytokine release from Jurkat cells or peripheral blood mononuclear cells (PBMCs).[3]

1. Cell Culture and Preparation:

  • Jurkat Cells: Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the isolated cells in complete RPMI-1640 medium.

2. T-Cell Stimulation:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3) at a concentration of 2 µg/mL in PBS overnight at 4°C.

  • Wash the plate twice with sterile PBS to remove unbound antibody.

  • Seed the Jurkat cells or PBMCs at a density of 2 x 10^5 cells per well.

  • Add this compound at various concentrations (e.g., a dose-response from 1 nM to 10 µM) to the respective wells. Include a DMSO vehicle control.

  • Add soluble anti-CD28 antibody at a concentration of 4 µg/mL to each well to provide co-stimulation.[3]

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[3]

3. Cytokine Analysis:

  • After incubation, centrifuge the plate at 400 x g for 5 minutes.

  • Collect the supernatant for cytokine analysis.

  • Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISA kits according to the manufacturer's instructions.

Western Blot for pSLP-76 Inhibition

This protocol allows for the direct measurement of this compound's inhibitory effect on its immediate downstream target.

1. Cell Treatment and Lysis:

  • Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Treat the cells with varying concentrations of this compound for 2 hours.

  • Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes.

  • Pellet the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Western Blotting:

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against pSLP-76 (Ser376) and total SLP-76 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Signal Initiation CD28 CD28 CD28->SLP76 PLCg1 PLCγ1 Activation Cytokine Cytokine Production (IL-2, IFN-γ, TNF-α) PLCg1->Cytokine ERK ERK Activation ERK->Cytokine SLP76->PLCg1 SLP76->ERK Hpk1 Hpk1 SLP76->Hpk1 Recruitment & Activation pSLP76 pSLP-76 (Ser376) Hpk1->pSLP76 Phosphorylation Hpk1_IN_32 This compound Hpk1_IN_32->Hpk1 Inhibition Signal_Off Signal Attenuation pSLP76->Signal_Off

Caption: Hpk1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Cytokine_Release_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Culture Culture Jurkat Cells or Isolate PBMCs Plate_Prep Coat 96-well plate with anti-CD3 Culture->Plate_Prep Cell_Seeding Seed cells Plate_Prep->Cell_Seeding Treatment Add this compound & anti-CD28 Cell_Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cytokine_Assay Perform Multiplex Cytokine Assay or ELISA Supernatant->Cytokine_Assay Data_Analysis Analyze Cytokine Levels Cytokine_Assay->Data_Analysis

Caption: Experimental workflow for assessing cytokine release.

References

Discovery and synthesis of novel HPK1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel HPK1 Inhibitors

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cells, B-cells, and dendritic cells.[3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and attenuates downstream signaling, leading to reduced T-cell activation, proliferation, and cytokine production.[5][6] This immunosuppressive role makes HPK1 a compelling target for cancer immunotherapy.[5][7] By inhibiting HPK1, it is possible to enhance the immune system's ability to recognize and eliminate tumor cells, a strategy that has shown promise in preclinical models, both as a monotherapy and in combination with checkpoint inhibitors.[8][9]

The HPK1 Signaling Pathway

HPK1 is a key node in the T-cell signaling cascade. Following TCR activation, HPK1 is recruited to the immunological synapse where it becomes activated.[4][10] Its primary substrate is the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[8][10] HPK1 phosphorylates SLP-76 at Serine 376, which creates a binding site for 14-3-3 proteins.[4] This interaction leads to the dissociation of the SLP-76 signaling complex and subsequent proteasomal degradation of SLP-76, effectively dampening the T-cell activation signal.[8][11] The inhibition of HPK1 kinase activity prevents this phosphorylation event, thereby sustaining TCR signaling, promoting T-cell activation, and increasing the production of pro-inflammatory cytokines like IL-2 and IFN-γ.[8][9]

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1 Negative Feedback Loop cluster_Downstream_Signaling Downstream Effector Functions TCR TCR Engagement Lck Lck Activation TCR->Lck ZAP70 ZAP70 Recruitment & Activation Lck->ZAP70 LAT LAT Phosphorylation ZAP70->LAT SLP76_recruitment SLP-76 Recruitment LAT->SLP76_recruitment HPK1 HPK1 Activation SLP76_recruitment->HPK1 recruits PLCg1 PLCγ1 Activation SLP76_recruitment->PLCg1 activates pSLP76 SLP-76 Phosphorylation (Ser376) HPK1->pSLP76 Degradation 14-3-3 Binding & SLP-76 Degradation pSLP76->Degradation Inhibition Signal Attenuation Degradation->Inhibition Inhibition->PLCg1 inhibits ERK ERK Activation PLCg1->ERK AP1 AP-1 Activation ERK->AP1 Cytokines IL-2, IFN-γ Production AP1->Cytokines

HPK1 Signaling Pathway in T-Cells.

Discovery of Novel HPK1 Inhibitors

The development of small-molecule HPK1 inhibitors has been a focus of recent drug discovery efforts. Strategies range from high-throughput screening (HTS) to structure-based virtual screening and rational drug design.[12][13] These efforts have led to the identification of several distinct chemical scaffolds with potent and selective HPK1 inhibitory activity. A key challenge is achieving selectivity against other kinases in the MAP4K family to avoid unintended side effects.[2][8] Several promising inhibitors have progressed into clinical trials, including CFI-402411, BGB-15025, and NDI-101150.[1][14]

Quantitative Data of Selected HPK1 Inhibitors
Compound Name/SeriesHPK1 IC₅₀Cellular pSLP-76 InhibitionCellular IL-2 SecretionReference
CFI-402411 4.0 ± 1.3 nM--[10]
NDI-101150 Potent & Selective--[1][15]
BGB-15025 PotentPotent InhibitionEnhances IL-2[14][16]
Compound 3a (3-cyano-quinoline) 48 nMEffective InhibitionEnhanced Secretion[17]
Compound 16 (Spiro analogue) ---[8]
A-745 Potent & Selective-Augmented Production[18]
ISR-05 24.2 ± 5.07 µM--[13]
ISR-03 43.9 ± 0.134 µM--[13]
Diaminopyrimidine Carboxamides PotentEC₅₀ = 226 nM (Compound 1)Robust Release[11]

Note: Specific quantitative data for many clinical candidates are not publicly disclosed.

Experimental Protocols

The evaluation of novel HPK1 inhibitors involves a cascade of biochemical and cellular assays to determine potency, selectivity, and functional consequences of target engagement.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[19]

Methodology:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO vehicle control).

  • Enzyme Addition: Add 2 µL of purified recombinant HPK1 enzyme.

  • Substrate Initiation: Add 2 µL of a substrate/ATP mix (e.g., Myelin Basic Protein as substrate).

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader. The signal is proportional to HPK1 activity. IC₅₀ values are determined from dose-response curves.[19]

Cellular Phosphorylation Assay (pSLP-76)

This assay measures the direct downstream effect of HPK1 inhibition in a cellular context by quantifying the phosphorylation of its substrate, SLP-76, at Ser376.[16][20]

Methodology:

  • Cell Culture: Use Jurkat T-cells, which endogenously express the TCR and HPK1.[16]

  • Compound Treatment: Pre-incubate cells with various concentrations of the HPK1 inhibitor for 1-2 hours.

  • Cell Stimulation: Activate the T-cell receptor by adding anti-CD3/anti-CD28 antibodies.

  • Lysis: After a short stimulation period (e.g., 15-30 minutes), lyse the cells to extract proteins.

  • Quantification (ELISA): Use a sandwich ELISA to quantify phosphorylated SLP-76 (Ser376). A capture antibody specific for total SLP-76 is coated on the plate, and a detection antibody specific for the phosphorylated form is used for detection.[16]

  • Analysis: The reduction in the pSLP-76 signal relative to stimulated, vehicle-treated cells indicates the inhibitor's cellular potency.

Cellular_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout plate_cells 1. Plate Jurkat T-Cells add_inhibitor 2. Add HPK1 Inhibitor (Dose-Response) plate_cells->add_inhibitor stimulate 3. Stimulate with anti-CD3/CD28 add_inhibitor->stimulate incubate 4. Incubate (15-30 min) stimulate->incubate lyse 5. Lyse Cells incubate->lyse elisa 6. pSLP-76 ELISA lyse->elisa read_plate 7. Measure Signal elisa->read_plate analyze 8. Calculate IC50 read_plate->analyze

Workflow for a Cellular pSLP-76 Assay.
Cytokine Release Assay (IL-2)

This functional assay measures the downstream consequence of enhanced T-cell signaling by quantifying the secretion of the cytokine IL-2.[20]

Methodology:

  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

  • Treatment and Stimulation: Plate PBMCs and treat with HPK1 inhibitors. Stimulate the cells with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

  • Immunosuppression Reversal (Optional): To mimic the tumor microenvironment, an immunosuppressive agent like Prostaglandin E2 (PGE2) can be added. The ability of the inhibitor to reverse this suppression is a key functional measure.[9]

  • Incubation: Culture the cells for 24-72 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-2 in the supernatant using ELISA or other immunoassays (e.g., AlphaLISA).[6]

In Vivo Studies

Preclinical evaluation in animal models is crucial to assess the therapeutic potential of HPK1 inhibitors.

Methodology:

  • Model System: Use syngeneic mouse tumor models (e.g., CT26 or MC38 colon carcinoma), where the mice have a competent immune system.[8]

  • Dosing: Administer the HPK1 inhibitor orally according to a predetermined schedule.

  • Efficacy Measurement: Monitor tumor growth over time. Tumor growth inhibition (TGI) is the primary efficacy endpoint.

  • Pharmacodynamic (PD) Analysis: Collect tumors and spleens to analyze biomarkers. This can include measuring pSLP-76 levels in T-cells to confirm target engagement and analyzing the tumor immune infiltrate (e.g., CD8+ T-cell numbers) by flow cytometry.[9][20]

  • Combination Studies: Evaluate the inhibitor in combination with checkpoint blockade antibodies (e.g., anti-PD-1) to assess synergistic anti-tumor effects.[8][9]

Conclusion

HPK1 has emerged as a highly validated target for cancer immunotherapy due to its role as a negative regulator of T-cell function.[1] The discovery of potent and selective small-molecule inhibitors has demonstrated that blocking HPK1's kinase activity can enhance anti-tumor immunity in preclinical models.[9] Current research focuses on optimizing the drug-like properties of these inhibitors, improving their selectivity, and understanding their full potential in clinical settings.[2][13] The ongoing clinical trials of compounds like NDI-101150, CFI-402411, and BGB-15025 will be crucial in determining the therapeutic utility of HPK1 inhibition for patients with advanced solid tumors.[14][21] The continued development of novel HPK1 inhibitors represents a promising frontier in immuno-oncology.[1]

References

HPK1 as a Negative Regulator in Antitumor Immunity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of antitumor immunity.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening the signaling cascades downstream of the T cell receptor (TCR) and other immune-activating receptors.[2][4][5] Its inhibitory role across various immune cell types, including T cells, dendritic cells (DCs), and B cells, makes it a compelling target for cancer immunotherapy.[5][6][7] Pharmacological inhibition or genetic ablation of HPK1 has been shown to enhance T cell activation, increase cytokine production, and promote robust antitumor responses, both as a monotherapy and in combination with existing checkpoint inhibitors.[3][6][8] This guide provides a comprehensive overview of HPK1's function, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

The Core Role of HPK1 in Immune Regulation

HPK1 is a serine/threonine kinase that acts as a crucial node in attenuating immune responses to prevent excessive inflammation and maintain homeostasis.[4] However, in the context of cancer, this regulatory function can be co-opted by tumors to evade immune surveillance.[1]

Negative Regulation of T Cell Receptor (TCR) Signaling

Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated.[9] A primary mechanism of its inhibitory function involves the phosphorylation of the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[10][11] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[11] The destabilization of the TCR signaling complex attenuates downstream signaling pathways, including the Ras-MAPK and PLCγ1-Ca2+ pathways, ultimately leading to reduced T cell proliferation and cytokine production.[12]

Impact on Other Immune Cells

HPK1's regulatory influence extends beyond T cells:

  • Dendritic Cells (DCs): In DCs, HPK1 negatively regulates maturation and antigen presentation.[7] Inhibition of HPK1 in DCs leads to increased expression of co-stimulatory molecules like CD80 and CD86, enhanced production of pro-inflammatory cytokines such as IL-12, and a reduced production of the immunosuppressive cytokine IL-10.[7]

  • B Cells: HPK1 also attenuates B cell receptor (BCR) signaling.[13]

  • Regulatory T cells (Tregs): The loss of HPK1 has been shown to impair the suppressive function of Tregs.[7]

Quantitative Data on HPK1 Inhibition

The following tables summarize key quantitative findings from preclinical and clinical studies on the effects of HPK1 inhibition.

Table 1: In Vitro Efficacy of HPK1 Inhibitors
Compound/MethodCell TypeAssayResultReference
KHK-6Human T CellsKinase ActivityIC50: 20 nM[11]
Compound [I]HPK1Kinase ActivityIC50: 10.4 nM[4]
GNE-1858HPK1Kinase ActivityIC50: 1.9 nM[14]
Compound KHPK1Kinase ActivityIC50: 2.6 nM[14]
CFI-402,411HPK1Kinase Activity-[14]
BGB-15025HPK1Kinase Activity-[14]
NDI-101150HPK1Kinase Activity-[14]
ISR-05HPK1Kinase InhibitionIC50: 24.2 µM[15]
ISR-03HPK1Kinase InhibitionIC50: 43.9 µM[15]
MAP4K1 KOJurkat CellsIL-2 SecretionIncreased IL-2 secretion[16]
HPK1 inhibitorHuman CD8+ T cellsCytokine SecretionIncreased IFN-γ and IL-2[16]
Table 2: In Vivo Antitumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models
ModelTreatmentOutcomeReference
CT26Compound [I] (30 mg/kg p.o. BID)42% Tumor Growth Inhibition (TGI)[4]
CT26Anti-PD-1 (3 mg/kg i.p.)36% TGI[4]
CT26Compound [I] + Anti-PD-195% TGI[4]
MC38, CT26, MBT-2HPK1 small molecule inhibitors + anti-PD-L1Enhanced tumor growth inhibition[13]
1956 SarcomaHPK1 Kinase-Dead (KD) MiceSignificantly reduced tumor growth[17]
Table 3: Clinical Trial Data for HPK1 Inhibitors
InhibitorPhaseTumor TypeKey FindingsReference
NDI-101150Phase 1/2Advanced Solid Tumors (RCC)Monotherapy: 18% ORR, 29% CBR, 65% DCR in heavily pretreated RCC patients.[5]
BGB-15025Phase 1Advanced Solid TumorsCombination with Tislelizumab: 18.4% ORR, 57.1% DCR. Monotherapy: No responses.[18]
NDI-101150Phase 1aAdvanced Solid TumorsMonotherapy: 1 complete response in RCC out of 22 patients (early data).[19]

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T Cells

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_GRP Ras-GRP LAT_SLP76->Ras_GRP pSLP76 pSLP-76 (Ser376) LAT_SLP76->pSLP76 HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->LAT_SLP76 Phosphorylates SLP-76 DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 Ca_flux Ca²⁺ Flux DAG_IP3->Ca_flux NFAT NFAT Activation Ca_flux->NFAT Cytokine_Production Cytokine Production (IL-2, IFN-γ) NFAT->Cytokine_Production Proliferation T Cell Proliferation NFAT->Proliferation Ras_MAPK Ras-MAPK Pathway Ras_GRP->Ras_MAPK AP1 AP-1 Activation Ras_MAPK->AP1 AP1->Cytokine_Production AP1->Proliferation Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Ub_Degradation->LAT_SLP76 Inhibition

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.

Experimental Workflow for Evaluating HPK1 Inhibitors

HPK1_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Evaluation Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Cellular_Assay Cellular Assays (pSLP-76, Cytokine Secretion) Biochemical_Assay->Cellular_Assay Potency & Selectivity T_Cell_Proliferation T Cell Proliferation Assay (CFSE) Cellular_Assay->T_Cell_Proliferation Functional Effect Syngeneic_Model Syngeneic Tumor Model (e.g., MC38, CT26) T_Cell_Proliferation->Syngeneic_Model In Vivo Candidate PK_PD Pharmacokinetics & Pharmacodynamics Syngeneic_Model->PK_PD Dosing & Exposure Immune_Profiling Tumor Immune Profiling (FACS, IHC) Syngeneic_Model->Immune_Profiling Mechanism of Action Phase_I Phase I Clinical Trial (Safety & Tolerability) Immune_Profiling->Phase_I Clinical Candidate Phase_II Phase II Clinical Trial (Efficacy) Phase_I->Phase_II Proof of Concept

Caption: A typical workflow for the preclinical and clinical development of HPK1 inhibitors.

Experimental Protocols

HPK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays.[1][20][21]

Objective: To measure the in vitro kinase activity of HPK1 and assess the potency of inhibitory compounds.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (HPK1 inhibitors)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µL of inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[20]

    • Add 2 µL of diluted HPK1 enzyme.[20]

    • Add 2 µL of a substrate/ATP mixture (containing MBP and ATP).[20]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[20]

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[20]

    • Incubate at room temperature for 40 minutes.[20]

  • ATP Generation and Luminescence Reading:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[20]

    • Incubate at room temperature for 30 minutes.[20]

    • Measure luminescence using a plate reader.[20]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to HPK1 activity. Calculate IC50 values for the inhibitors.

T Cell Proliferation Assay (CFSE-based)

This protocol is a general method for assessing T cell proliferation.[2]

Objective: To determine the effect of HPK1 inhibition on T cell proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound)

  • Complete RPMI-1640 medium

  • HPK1 inhibitor

  • 96-well plates

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Resuspend T cells in PBS and add CFSE to the desired final concentration.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes.

    • Wash the cells twice with complete medium.

  • Cell Stimulation:

    • Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.

    • Wash the plate with sterile PBS.

    • Seed the CFSE-labeled T cells into the antibody-coated wells.

    • Add the HPK1 inhibitor at various concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[2]

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with viability dyes and cell surface markers (e.g., CD4, CD8) if desired.

    • Acquire data on a flow cytometer.

  • Data Analysis: Proliferating cells will have reduced CFSE fluorescence intensity as the dye is distributed equally between daughter cells with each division. Quantify the percentage of proliferated cells.

In Vivo Syngeneic Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of HPK1 inhibitors in vivo.[6][8][22][23]

Objective: To assess the in vivo antitumor activity of an HPK1 inhibitor, alone or in combination with other immunotherapies.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine tumor cell line (e.g., MC38 colorectal carcinoma, CT26 colon carcinoma)

  • HPK1 inhibitor formulated for in vivo administration

  • Anti-PD-1/PD-L1 antibodies (for combination studies)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle, HPK1 inhibitor, anti-PD-1, combination).

    • Administer the HPK1 inhibitor according to the determined dosing schedule (e.g., oral gavage daily).

    • Administer anti-PD-1/PD-L1 antibodies as per the established protocol (e.g., intraperitoneal injection twice a week).

  • Tumor Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

    • Monitor the body weight of the mice as a measure of toxicity.

  • Endpoint and Analysis:

    • Continue treatment until the tumors in the control group reach the predetermined endpoint size.

    • Euthanize the mice and harvest tumors and spleens for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

  • Data Analysis: Compare tumor growth curves between the different treatment groups to determine the efficacy of the HPK1 inhibitor.

Conclusion

HPK1 stands out as a promising, druggable target in immuno-oncology due to its central role in negatively regulating the antitumor immune response. The wealth of preclinical data demonstrating the potentiation of T cell and other immune cell functions upon HPK1 inhibition, coupled with early clinical signals of activity, underscores its therapeutic potential. The development of potent and selective small molecule inhibitors of HPK1 offers a novel strategy to overcome immune suppression within the tumor microenvironment, potentially broadening the scope and efficacy of cancer immunotherapy. Further research and clinical investigation are warranted to fully elucidate the therapeutic benefits of targeting HPK1 in various cancer types.

References

The role of pSLP76 in HPK1 signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Phosphorylated SLP-76 in HPK1 Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical intracellular negative regulator of immune cell activation, particularly in T cells.[1] It functions as a key checkpoint in T-cell receptor (TCR) signaling, attenuating the strength and duration of the immune response.[2] A pivotal substrate in this regulatory pathway is the SH2 Domain-Containing Leukocyte Protein of 76 kDa (SLP-76), an essential scaffold protein that nucleates signaling complexes downstream of the TCR.[3][4]

The phosphorylation of SLP-76 by HPK1 represents a crucial node in T-cell activation and is a key mechanism by which HPK1 exerts its inhibitory effects. Understanding the intricacies of the HPK1-pSLP76 signaling axis is paramount for the development of novel immunotherapies, particularly in the field of oncology, where disinhibiting T-cell function is a primary therapeutic goal. This technical guide provides a comprehensive overview of the role of phosphorylated SLP-76 (pSLP76) in HPK1 signaling, detailing the molecular mechanisms, experimental methodologies used for its study, and quantitative data relevant to drug development.

The Core Signaling Pathway: HPK1-Mediated Phosphorylation of SLP-76

Upon TCR engagement, a cascade of events leads to the activation of HPK1 and its subsequent negative feedback on the signaling pathway through the phosphorylation of SLP-76.

HPK1 Activation

TCR engagement triggers the recruitment of HPK1 to the plasma membrane, where it interacts with other signaling components within the LAT signalosome.[5] The activation of HPK1 is a multi-step process involving phosphorylation by upstream kinases like ZAP-70 at tyrosine 379 (Y379), which creates a docking site for the SH2 domain of SLP-76.[5] Full catalytic activation also requires autophosphorylation and phosphorylation by other kinases such as PKD.[5]

SLP-76 Phosphorylation at Serine 376

Once catalytically active, HPK1 directly phosphorylates SLP-76 at a specific residue: Serine 376 (S376).[3][5][6] This serine phosphorylation event is the central action through which HPK1 initiates its negative regulatory function.[1][3] Studies using kinase-dead (K46E) mutants of HPK1 or HPK1-knockout (HKO) cells confirm that HPK1 kinase activity is non-redundant and essential for S376 phosphorylation.[1] In HKO Jurkat cells, TCR-induced phosphorylation of SLP-76 at S376 is nearly undetectable.[1]

Recruitment of 14-3-3 Proteins

The phosphorylation of SLP-76 at S376 creates a consensus binding motif for the 14-3-3 family of scaffold proteins.[1][3][5] Members of the 14-3-3 family, specifically isoforms ζ and ɛ, are recruited to pSLP76 following TCR stimulation.[3] This interaction is causally linked to the S376 phosphorylation event, as mutating this site to alanine (S376A) impairs 14-3-3 binding.[3]

Signalosome Destabilization and SLP-76 Degradation

The binding of 14-3-3 proteins to pSLP76 destabilizes the interaction between SLP-76 and the larger TCR signaling complex.[1][5] This leads to the dissociation of SLP-76 from the signalosome.[5] Subsequently, the dissociated and phosphorylated SLP-76 is targeted for ubiquitination, specifically at Lysine 30 (K30), which marks it for proteasomal degradation.[1][5][7] This degradation of a key scaffold protein effectively dismantles the signaling machinery.[1][6]

Attenuation of Downstream Signaling

The HPK1-mediated degradation of SLP-76 attenuates downstream signal transduction from the TCR.[1] This results in:

  • Reduced Phosphorylation of PLCγ1 and ERK : HPK1 deficiency or inhibition leads to significantly increased and sustained phosphorylation of Phospholipase C-gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1][3]

  • Decreased Cytokine Production : The dampening of the signaling cascade leads to reduced production of key effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][8] Conversely, inhibition of HPK1 enhances the production of these cytokines.[1][8]

HPK1_pSLP76_Pathway cluster_membrane Plasma Membrane TCR TCR Engagement ZAP70 ZAP-70 TCR->ZAP70 LAT LAT Signalosome HPK1 HPK1 SLP76 SLP-76 HPK1->SLP76 Phosphorylates (S376) ZAP70->HPK1 Activates / pY379 pSLP76 pSLP-76 (S376) PLCg1 PLCγ1 / ERK Phosphorylation SLP76->PLCg1 Promotes Prot1433 14-3-3 Proteins pSLP76->Prot1433 Recruits Ub Ubiquitination (at K30) Prot1433->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Targets for Signal_Attenuation Signal Attenuation Proteasome->Signal_Attenuation Cytokines IL-2 / IFN-γ Production PLCg1->Cytokines Leads to Signal_Attenuation->PLCg1 Inhibits Kinase_Assay_Workflow start Start: Transfect Cells transfect_hpk1 Express HA-HPK1 (WT & Kinase-Dead) start->transfect_hpk1 transfect_slp76 Express FLAG-SLP-76 start->transfect_slp76 ip Immunoprecipitate (IP) Proteins transfect_hpk1->ip transfect_slp76->ip elute Elute FLAG-SLP-76 with FLAG peptide ip->elute mix Combine Eluted SLP-76 with IP'd HPK1 ip->mix elute->mix reaction Incubate with/without ATP in Kinase Buffer mix->reaction analysis SDS-PAGE & Western Blot reaction->analysis detect Probe with anti-pSLP76 (S376) and anti-SLP76 antibodies analysis->detect end End: Analyze Results detect->end Flow_Cyto_Workflow start Start: Prepare Cells (e.g., PBMCs) pretreat Pre-treat with HPK1 Inhibitor or DMSO start->pretreat stimulate Stimulate with anti-CD3/CD28 pretreat->stimulate fix Fix cells with Formaldehyde stimulate->fix permeabilize Permeabilize cells with Methanol fix->permeabilize stain_surface Stain surface markers (e.g., anti-CD8) permeabilize->stain_surface stain_intra Stain intracellular target (anti-pSLP76-S376) stain_surface->stain_intra acquire Acquire on Flow Cytometer stain_intra->acquire analyze Gate on cell population and analyze MFI acquire->analyze end End: Quantify pSLP76 analyze->end

References

Hpk1-IN-32: A Technical Guide for Immunology and Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T cells, B cells, and dendritic cells (DCs).[3][4][5] By attenuating signaling downstream of the T cell receptor (TCR) and B cell receptor (BCR), HPK1 effectively dampens immune cell activation, proliferation, and cytokine production.[2][6] This immunosuppressive role has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity and potentially treating other conditions requiring immune modulation.[2][6]

Hpk1-IN-32 is a potent and selective small molecule inhibitor of HPK1, demonstrating significant potential as a research tool and a lead compound for drug development. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant HPK1 inhibitors based on available literature.

InhibitorTargetIC50 (nM)Assay TypeCell Line/SystemReference
This compound HPK165Cellular pSLP-76Jurkat
Compound 1HPK117.59 - 19.8pSLP-76 TE AssayHuman PBMCs[7]
Compound 2HPK1141.44 - 193.41pSLP-76 TE AssayHuman PBMCs[7]
BosutinibHPK1492.08 - 676.86pSLP-76 TE AssayHuman PBMCs[7]
GNE-1858HPK11.9Biochemical AssayNot specified[6]
Compound K (CompK)HPK12.6Biochemical AssayNot specified
XHSHPK12.6Biochemical AssayNot specified
Compound 34HPK1<5Biochemical AssayNot specified[7]
InhibitorAssay TypeEC50 (nM)Cell Line/SystemReference
Compound 1IL-2 Secretion2.24 - 4.85Human PBMCs[7]
Compound 2IL-2 Secretion58.36 - 142.53Human PBMCs[7]
BosutinibIL-2 Secretion>10000Human PBMCs[7]

Signaling Pathways and Mechanism of Action

HPK1 acts as a crucial negative feedback regulator in immune cell signaling. Upon T cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex and becomes activated.[4] Activated HPK1 then phosphorylates the adaptor protein SLP-76 at Serine 376.[1][4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP-76 signaling complex, subsequent ubiquitination, and proteasomal degradation of SLP-76.[1][8] This cascade of events ultimately attenuates downstream signaling pathways, including the activation of PLCγ1 and ERK, thereby suppressing T cell activation and cytokine production.[4]

This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action preserves the integrity of the TCR signaling complex, leading to sustained downstream signaling, enhanced T cell activation, and increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[3][9]

A similar mechanism is observed in B cells, where HPK1 negatively regulates B cell receptor (BCR) signaling through the phosphorylation and subsequent degradation of the adaptor protein BLNK.[10][11] Inhibition of HPK1 can, therefore, enhance B cell activation, proliferation, and antibody production.[10] In dendritic cells, HPK1 inhibition has been shown to increase the expression of co-stimulatory molecules and the production of pro-inflammatory cytokines, thereby enhancing their ability to stimulate T cells.[5][12][13]

HPK1 Signaling Pathway in T-Cells

HPK1_TCell_Signaling cluster_inhibition Effect of this compound TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates Hpk1_IN_32 This compound Hpk1_IN_32->HPK1_active Inhibits pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 PLCg1_ERK PLCγ1 / ERK Activation SLP76->PLCg1_ERK Fourteen33 14-3-3 pSLP76->Fourteen33 Binds Ub_Degradation Ubiquitination & Degradation Fourteen33->Ub_Degradation Suppression Suppression of T-Cell Response Ub_Degradation->Suppression TCell_Activation T-Cell Activation & Cytokine Production (IL-2, IFN-γ) PLCg1_ERK->TCell_Activation

Caption: HPK1-mediated negative regulation of T-cell signaling and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize HPK1 inhibitors like this compound.

In Vitro HPK1 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HPK1.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HPK1 Enzyme - Substrate (e.g., MBP) - ATP - this compound Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound/ DMSO to 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add HPK1 Enzyme Dispense_Inhibitor->Add_Enzyme Add_Substrate_ATP Add Substrate/ATP Mix Add_Enzyme->Add_Substrate_ATP Incubate_RT Incubate at RT (60 min) Add_Substrate_ATP->Incubate_RT Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_RT->Add_ADP_Glo Incubate_RT_40 Incubate at RT (40 min) Add_ADP_Glo->Incubate_RT_40 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_RT_40->Add_Kinase_Detection Incubate_RT_30 Incubate at RT (30 min) Add_Kinase_Detection->Incubate_RT_30 Read_Luminescence Read Luminescence Incubate_RT_30->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for an in vitro HPK1 kinase inhibition assay using ADP-Glo™ technology.

Methodology:

  • Reagent Preparation:

    • Dilute recombinant HPK1 enzyme, substrate (e.g., Myelin Basic Protein - MBP), and ATP to their final concentrations in kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT).[3]

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of the this compound dilution or DMSO (vehicle control) to the wells of a 384-well low-volume plate.[14]

    • Add 2 µL of the diluted HPK1 enzyme solution to each well.[14]

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[14]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[14]

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14]

    • Incubate at room temperature for 40 minutes.[14]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

    • Incubate at room temperature for 30 minutes.[14]

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the HPK1 activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phosphorylation of SLP-76 (pSLP-76) Assay

This assay measures the ability of this compound to inhibit the phosphorylation of SLP-76 in a cellular context, providing a measure of its target engagement and cellular potency.

Methodology:

  • Cell Culture and Treatment:

    • Culture Jurkat T cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Pre-treat the Jurkat cells with a serial dilution of this compound or DMSO for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T cells by adding anti-CD3/anti-CD28 antibodies for a short duration (e.g., 15 minutes) to induce TCR signaling and HPK1 activation.[3]

  • Cell Lysis:

    • Lyse the cells to extract cellular proteins.

  • Quantification of pSLP-76:

    • The levels of phosphorylated SLP-76 (at Ser376) can be quantified using several methods:

      • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSLP-76 (Ser376) and total SLP-76.[15]

      • Flow Cytometry (Phospho-flow): Fix and permeabilize the cells, then stain with a fluorescently labeled antibody specific for pSLP-76 (Ser376). Analyze the mean fluorescence intensity (MFI) by flow cytometry.[3]

      • ELISA: Use a sandwich ELISA kit with a capture antibody for total SLP-76 and a detection antibody for pSLP-76 (Ser376).[16]

  • Data Analysis:

    • Normalize the pSLP-76 signal to the total SLP-76 signal.

    • Calculate the percent inhibition of SLP-76 phosphorylation for each concentration of this compound.

    • Determine the cellular IC50 value from the dose-response curve.

T-Cell Activation and Cytokine Release Assay

This functional assay assesses the effect of this compound on T-cell activation by measuring the production of key cytokines like IL-2 and IFN-γ.

Methodology:

  • Isolation and Culture of T-Cells:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Purify CD4+ or CD8+ T cells by negative selection if required.

    • Culture the cells in complete RPMI medium.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the T cells or PBMCs with various concentrations of this compound or DMSO for 1 hour.

    • Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies for 24-72 hours.[3][9]

  • Supernatant Collection:

    • After the incubation period, centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Quantification:

    • Measure the concentration of IL-2 and IFN-γ in the supernatants using:

      • ELISA: Use commercially available ELISA kits for human IL-2 and IFN-γ.[17]

      • Cytometric Bead Array (CBA): A flow cytometry-based method for multiplexed cytokine quantification.

      • ELISpot: To enumerate the frequency of cytokine-secreting cells.[18]

  • Data Analysis:

    • Plot the cytokine concentrations against the this compound concentrations.

    • Determine the EC50 value, the concentration of the inhibitor that results in a 50% maximal increase in cytokine production.

T-Cell Proliferation Assay

This assay evaluates the impact of this compound on the proliferative capacity of T cells following activation.

Methodology:

  • Cell Labeling and Culture:

    • Label purified T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

    • Culture the labeled cells in a 96-well plate.

  • Inhibitor Treatment and Stimulation:

    • Treat the cells with a serial dilution of this compound or DMSO.

    • Stimulate the T cells with anti-CD3/anti-CD28 antibodies.

  • Incubation:

    • Incubate the cells for 72-96 hours to allow for cell division.

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze by flow cytometry.

    • The proliferation tracking dye is equally distributed between daughter cells upon division, resulting in a halving of the fluorescence intensity with each cell division.

  • Data Analysis:

    • Quantify the percentage of divided cells and the proliferation index for each condition.

Conclusion

This compound is a valuable tool for investigating the role of HPK1 in immunology and inflammation. Its potency and selectivity make it suitable for a range of in vitro and cellular assays to dissect the intricacies of immune cell signaling. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working to understand and modulate the immune system for therapeutic benefit. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound and its analogs will be crucial for its potential translation into clinical applications.

References

Hpk1-IN-32: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways. By dampening the strength and duration of immune responses, HPK1 plays a crucial role in maintaining immune homeostasis. However, in the context of oncology, this inhibitory function can impede the body's ability to mount an effective anti-tumor immune response. Consequently, the inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy.

Hpk1-IN-32 is a potent and selective small molecule inhibitor of HPK1. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, experimental protocols for its use, and its effects on cellular signaling pathways.

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of the HPK1 kinase domain, thereby inhibiting its catalytic activity. In the context of T-cell activation, TCR engagement triggers a signaling cascade that leads to the activation of HPK1. Activated HPK1 then phosphorylates downstream substrates, most notably the adapter protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (Ser376). This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[1][2] This cascade of events effectively attenuates the T-cell activation signal.

By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell activation. This enhanced activation is characterized by increased T-cell proliferation and elevated production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the general effects observed with potent HPK1 inhibitors.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line
Biochemical IC50 65 nM-
Cellular pSLP-76 (Ser376) IC50 65 nMJurkat

Data sourced from publicly available information.[5]

Table 2: Representative Kinase Selectivity Profile for a Potent HPK1 Inhibitor

Kinase Target% Inhibition at 1 µM
HPK1 (MAP4K1) >95%
MAP4K2<50%
MAP4K3<50%
MAP4K4<30%
MAP4K5<30%
JAK1<10%
LCK<10%
ZAP-70<10%

This table presents representative data for a selective HPK1 inhibitor and is intended for illustrative purposes. A full kinase panel screening is recommended for definitive selectivity assessment.

Table 3: Effect of HPK1 Inhibition on T-Cell Effector Function

ReadoutEffectCell Type
pSLP-76 (Ser376) Levels Dose-dependent decreaseHuman PBMCs, Jurkat
IL-2 Production Dose-dependent increaseHuman PBMCs, Jurkat
IFN-γ Production IncreaseHuman CD8+ T-cells
T-Cell Proliferation IncreaseHuman T-cells

These effects are characteristic of potent HPK1 inhibitors and are expected with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Cellular Assay for HPK1 Target Engagement (pSLP-76 Western Blot)

This protocol describes how to measure the inhibition of HPK1-mediated SLP-76 phosphorylation in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-SLP-76, Rabbit anti-β-actin

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium at 37°C and 5% CO2.

    • Seed cells at a density of 1 x 106 cells/mL.

    • Pre-treat cells with a dose range of this compound (e.g., 0-2 µM) for 2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 30 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with cold PBS.

    • Lyse the cell pellet with 100 µL of cold lysis buffer.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSLP-76 (Ser376), total SLP-76, and β-actin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and capture the image with a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the pSLP-76 signal to total SLP-76 and the loading control (β-actin).

    • Plot the normalized pSLP-76 levels against the concentration of this compound to determine the IC50.

T-Cell Cytokine Production Assay (IL-2 ELISA)

This protocol details the measurement of IL-2 secretion from stimulated T-cells treated with this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody

  • 96-well tissue culture plates

  • Human IL-2 ELISA kit (including capture antibody, detection antibody, standard, and substrate)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donor blood or use Jurkat T-cells.

    • Seed cells at 2 x 105 cells/well in a 96-well plate.

    • Pre-treat cells with a dose range of this compound for 2 hours.

  • T-Cell Stimulation:

    • Coat a separate 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.

    • Wash the plate three times with PBS.

    • Transfer the pre-treated cells to the anti-CD3 coated plate.

    • Add soluble anti-CD28 antibody (1 µg/mL) to each well.

    • Incubate for 24-48 hours at 37°C and 5% CO2.

  • Sample Collection:

    • Centrifuge the plate and collect the supernatant.

  • ELISA:

    • Perform the IL-2 ELISA according to the manufacturer's protocol. Briefly:

      • Coat a 96-well ELISA plate with capture antibody.

      • Block the plate.

      • Add standards and cell culture supernatants to the wells.

      • Add biotinylated detection antibody.

      • Add streptavidin-HRP.

      • Add TMB substrate and incubate until color develops.

      • Add stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of IL-2 in each sample.

    • Plot the IL-2 concentration against the concentration of this compound.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involving HPK1 and the experimental workflow for evaluating this compound.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 LCK LCK TCR->LCK Engagement CD28 CD28 LAT LAT GADS GADS LAT->GADS HPK1 HPK1 LAT->HPK1 Recruits ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 SLP76->PLCg1 Activates GADS->SLP76 ERK ERK PLCg1->ERK Activates Cytokine Cytokine Production (IL-2, IFN-γ) ERK->Cytokine Proliferation T-Cell Proliferation ERK->Proliferation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits Fourteen33 14-3-3 pSLP76->Fourteen33 Binds Ub Ubiquitination & Degradation Ub->SLP76 Inhibits Fourteen33->Ub Promotes

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental_Workflow Workflow for this compound Evaluation cluster_cell_culture Cell Culture & Treatment cluster_stimulation T-Cell Stimulation cluster_readouts Experimental Readouts cluster_analysis Data Analysis start Culture Jurkat T-cells or isolate PBMCs treat Pre-treat with This compound (Dose Response) start->treat stim Stimulate with anti-CD3/CD28 treat->stim wb Western Blot for pSLP-76 (Ser376) stim->wb elisa ELISA for IL-2/IFN-γ stim->elisa prolif Proliferation Assay (e.g., CFSE) stim->prolif ic50 Determine IC50 for pSLP-76 inhibition wb->ic50 cytokine_quant Quantify cytokine production elisa->cytokine_quant prolif_quant Assess T-cell proliferation prolif->prolif_quant

Caption: A typical workflow for characterizing the effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of HPK1 in immune regulation. Its potency and selectivity make it suitable for a range of in vitro studies aimed at understanding the consequences of HPK1 inhibition in various hematopoietic cell types. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting HPK1. Further studies characterizing the full kinase selectivity profile and in vivo efficacy of this compound will be crucial in advancing its potential as a lead compound for novel immunotherapies.

References

Methodological & Application

Application Notes and Protocols for Hpk1-IN-32 in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Hpk1-IN-32, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in preclinical syngeneic mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the immunomodulatory and anti-tumor efficacy of this compound.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative feedback regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the attenuation of T-cell activation and proliferation.[4][5] By dampening T-cell activity, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells, making it an attractive target for cancer immunotherapy.

This compound, also known by its developmental name BGB-15025, is a potent and selective small molecule inhibitor of HPK1.[4] Preclinical studies have demonstrated that this compound can effectively block HPK1 kinase activity, leading to enhanced T-cell activation and anti-tumor immunity in syngeneic mouse models.[4] These application notes will detail the mechanism of action, provide summarized preclinical data, and present detailed protocols for the use of this compound in such models.

Mechanism of Action

This compound functions by competitively inhibiting the ATP-binding site of HPK1, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of key downstream substrates, most notably SLP-76 at serine 376. The abrogation of SLP-76 phosphorylation prevents its subsequent ubiquitination and proteasomal degradation, thus stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell activation.[4][5] This enhanced T-cell response is characterized by increased proliferation and production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Negative Feedback Loop cluster_Inhibitor Pharmacological Intervention cluster_Downstream Downstream Effects TCR TCR CD3 CD3 ZAP70 ZAP70 CD3->ZAP70 Activation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation HPK1 HPK1 SLP76->HPK1 Activation ERK pERK SLP76->ERK Signal Transduction pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Degradation Proteasomal Degradation pSLP76->Degradation Ubiquitination Degradation->SLP76 Inhibition Hpk1_IN_32 This compound (BGB-15025) Hpk1_IN_32->HPK1 Inhibition NFkB NF-κB / AP-1 ERK->NFkB Cytokines Cytokine Production (IL-2, IFN-γ) NFkB->Cytokines Proliferation T-Cell Proliferation & Activation NFkB->Proliferation

HPK1 Signaling Pathway and Inhibition by this compound.

Preclinical Data Summary

This compound (BGB-15025) has been evaluated in various preclinical assays to determine its potency, selectivity, and in vivo activity. The following tables summarize the key quantitative data from these studies, alongside data for other representative HPK1 inhibitors for comparative purposes.

Table 1: In Vitro Potency of HPK1 Inhibitors

Compound NameTargetIC50 (nM)Cell-Based AssayCell-Based IC50/EC50 (nM)Reference
This compound (BGB-15025) HPK11.04Jurkat pSLP-76150[4]
Jurkat IL-2267 (EC50)[4]
Compound "[I]"HPK110.4N/AN/A[5]
NDI-101150HPK1<1PBMC pSLP-7632 (EC50)[6]
DS21150768HPK1N/AN/AN/A[7]

Table 2: In Vivo Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

Compound NameMouse ModelDosing RegimenMonotherapy EfficacyCombination Efficacy (with anti-PD-1)Reference
This compound (BGB-15025) CT26 (colon)30 mg/kg, p.o., BIDModerate TGISignificant TGI[4]
EMT-6 (breast)N/AN/ADemonstrated combination effect[4]
Compound "[I]"CT26 (colon)30 mg/kg, p.o., BID42% TGI95% TGI[5]
NDI-101150Multiple modelsN/ASignificant TGIEnhanced anti-tumor response[6]

TGI: Tumor Growth Inhibition; p.o.: oral gavage; BID: twice daily; N/A: Not available in public sources.

Experimental Protocols

The following protocols are representative methodologies for evaluating this compound in syngeneic mouse models. These are based on publicly available data for this compound (BGB-15025) and other similar HPK1 inhibitors.[4][5] Researchers should optimize these protocols based on their specific experimental setup and institutional guidelines.

Protocol 1: In Vivo Efficacy Study in CT26 Syngeneic Mouse Model

This protocol outlines a typical efficacy study to assess the anti-tumor activity of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

1. Materials and Reagents:

  • This compound (BGB-15025)

  • Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • CT26 murine colon carcinoma cell line

  • Female BALB/c mice, 6-8 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • In vivo grade anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • In vivo grade isotype control antibody (e.g., Rat IgG2a)

  • Calipers for tumor measurement

  • Syringes and gavage needles

2. Experimental Workflow:

Experimental_Workflow start Start cell_culture 1. CT26 Cell Culture and Preparation start->cell_culture tumor_implant 2. Tumor Implantation (Subcutaneous, BALB/c mice) cell_culture->tumor_implant randomization 3. Tumor Growth & Randomization (Tumor volume ~100 mm³) tumor_implant->randomization treatment 4. Treatment Initiation (e.g., 21 days) randomization->treatment monitoring 5. Tumor Volume & Body Weight Monitoring (2-3 times/week) treatment->monitoring pd_analysis 6. Pharmacodynamic Analysis (Optional, satellite group) treatment->pd_analysis Interim endpoint 7. Endpoint Analysis (Tumor weight, IHC, Flow Cytometry) monitoring->endpoint pd_analysis->endpoint end End endpoint->end

General workflow for an in vivo efficacy study.

3. Detailed Procedure:

  • Cell Culture: Culture CT26 cells in complete medium. Harvest cells during the logarithmic growth phase using trypsin-EDTA, wash with sterile PBS, and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of approximately 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose, p.o., BID) + Isotype control (i.p., twice weekly)

    • Group 2: this compound (30 mg/kg, p.o., BID) + Isotype control (i.p., twice weekly)

    • Group 3: Vehicle (p.o., BID) + anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)

    • Group 4: this compound (30 mg/kg, p.o., BID) + anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)

  • Drug Administration:

    • Prepare a fresh formulation of this compound in the chosen vehicle daily.

    • Administer this compound or vehicle via oral gavage twice daily.

    • Administer the anti-PD-1 or isotype control antibody via intraperitoneal (i.p.) injection.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health of the animals.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ or signs of ulceration/morbidity).

  • Analysis: At the end of the study, collect tumors and spleens.

    • Efficacy: Compare tumor growth curves and final tumor weights between groups.

    • Immunophenotyping: Process tumors and spleens into single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Immunohistochemistry (IHC): Analyze tumor sections for infiltration of immune cells (e.g., CD8, FoxP3).

Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol is designed to confirm target engagement of this compound in vivo by measuring the phosphorylation of its direct substrate, SLP-76.

1. Materials and Reagents:

  • As per Protocol 1.

  • Phospho-flow cytometry reagents: Fixation/permeabilization buffers, and antibodies against CD3, CD4, CD8, and phospho-SLP-76 (Ser376).

  • Reagents for cytokine analysis (e.g., ELISA or Luminex kits for IL-2).

2. Procedure:

  • Study Setup: Use a satellite group of tumor-bearing or non-tumor-bearing mice.

  • Dosing: Administer a single oral dose of this compound (e.g., 30 or 100 mg/kg) or vehicle.

  • Sample Collection: Collect blood or spleens at various time points post-dosing (e.g., 2, 4, 8, 24 hours).

  • pSLP-76 Analysis (Spleen):

    • Prepare a single-cell suspension from the spleen.

    • Stimulate T-cells ex vivo with an anti-CD3 antibody to induce TCR signaling.

    • Immediately fix, permeabilize, and stain the cells with fluorescently labeled antibodies against cell surface markers (CD4, CD8) and intracellular pSLP-76.

    • Analyze by flow cytometry, gating on CD4+ and CD8+ T-cell populations to measure the level of pSLP-76.

  • Cytokine Analysis (Blood):

    • Collect blood into serum separator tubes.

    • Process to obtain serum.

    • Measure IL-2 levels using a validated immunoassay.

  • Data Analysis: Compare the levels of pSLP-76 and IL-2 in the this compound-treated groups to the vehicle-treated group to determine the extent and duration of target engagement.

Conclusion

This compound (BGB-15025) is a promising immuno-oncology agent that enhances anti-tumor immunity by inhibiting the negative regulatory kinase HPK1. The provided data and protocols offer a framework for the preclinical evaluation of this compound in syngeneic mouse models. These studies are crucial for understanding its in vivo mechanism of action, determining optimal dosing and scheduling, and exploring rational combination strategies, such as with immune checkpoint inhibitors, to improve therapeutic outcomes in oncology.

References

Application Notes and Protocols for Hpk1-IN-32 in Jurkat Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hpk1-IN-32, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in experiments with the Jurkat human T-lymphocyte cell line. The protocols detailed below are essential for investigating the role of HPK1 in T-cell activation and signaling pathways.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR activation, HPK1 is activated and subsequently phosphorylates the SLP-76 adaptor protein at Serine 376.[1][3] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and cytokine production.[3][4] Pharmacological inhibition of HPK1 has been shown to enhance T-cell effector functions, making it a promising target for cancer immunotherapy.[5][6] this compound is a potent and selective inhibitor of HPK1, with an IC50 of 65 nM for the inhibition of cellular pSLP76 activity in the Jurkat cell line.[7]

Data Presentation

Hpk1 Inhibitor Activity in Jurkat Cells
InhibitorAssayCell LineIC50 / EC50Reference
This compoundpSLP76 (S376) InhibitionJurkat65 nM[7]
Unnamed HPK1 InhibitorpSLP76 (S376) Cellular AssayJurkat3 nM[5]
Compound 1 (HPK1 Inhibitor)IL-2 Production EnhancementJurkat~200 nM[6]
Effects of HPK1 Inhibition on Cytokine Production in Jurkat Cells
TreatmentStimulationCytokine MeasuredEffectReference
HPK1-IN-3Anti-CD3/CD28IL-2Significant enhancement of IL-2 production[3]
KHK-6 (HPK1 Inhibitor)Anti-CD3/CD28IL-2Significant enhancement of IL-2 production at doses up to 0.3 µM[3]
HPK1 KnockoutImmobilized OKT3 (anti-CD3)IL-2Significant increase in IL-2 production[2][6]
HPK1 InhibitorsStimulationIL-2Enhanced IL-2 production[8]

Signaling Pathway and Experimental Workflow

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR/CD3 LCK LCK TCR->LCK Stimulation HPK1 HPK1 LCK->HPK1 Activation (Tyr379 phosphorylation) SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream Signaling (e.g., ERK activation) SLP76->Downstream Degradation 14-3-3 binding & Ubiquitination/Degradation pSLP76->Degradation Degradation->Downstream Inhibition of Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation Inhibitor This compound Inhibitor->HPK1 Inhibition

HPK1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_analysis Analysis A 1. Culture Jurkat Cells (RPMI-1640 + 10% FBS) B 2. Pre-treat with this compound (e.g., 0-2 µM for 1-2 hours) A->B C 3. Stimulate T-Cells (e.g., anti-CD3/anti-CD28 antibodies) B->C D 4. Harvest Cells & Supernatant C->D E 5a. Western Blot for pSLP-76 (Cell Lysates) D->E F 5b. ELISA for IL-2 (Supernatant) D->F G 5c. Flow Cytometry for Activation Markers (e.g., CD69) D->G

Experimental workflow for this compound in Jurkat cells.

Experimental Protocols

Jurkat Cell Culture

This protocol outlines the basic steps for maintaining a healthy Jurkat cell culture.

Materials:

  • Jurkat cell line (e.g., E6-1)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • T25 or T75 culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare complete culture medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Thaw a cryopreserved vial of Jurkat cells rapidly in a 37°C water bath.

  • Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge at 125 x g for 5-7 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.

  • Transfer the cell suspension to a culture flask and incubate at 37°C with 5% CO2.

  • Maintain the cell density between 1x10^5 and 1x10^6 cells/mL by subculturing every 2-3 days.

This compound Treatment and T-Cell Stimulation

This protocol describes the treatment of Jurkat cells with this compound followed by stimulation to assess the inhibitor's effect on T-cell activation.

Materials:

  • Cultured Jurkat cells

  • This compound (stock solution in DMSO)

  • Anti-CD3 antibody (e.g., OKT3)

  • Anti-CD28 antibody (soluble)

  • 96-well or 24-well tissue culture plates

  • Complete culture medium

Procedure:

  • Plate Coating (for anti-CD3 immobilization):

    • Dilute anti-CD3 antibody to 2 µg/mL in sterile PBS.

    • Add the antibody solution to the wells of a tissue culture plate and incubate overnight at 4°C or for 2 hours at 37°C.

    • Before use, wash the wells twice with sterile PBS to remove unbound antibody.

  • Cell Plating:

    • Count Jurkat cells and adjust the density to 1x10^6 cells/mL in complete culture medium.

    • Plate the cells in the prepared tissue culture plate.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0-2 µM is a good starting point.[7]

    • Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.[3][7] Include a DMSO vehicle control.

  • Cell Stimulation:

    • For co-stimulation, add soluble anti-CD28 antibody to a final concentration of 4 µg/mL to the wells containing the immobilized anti-CD3.[3]

    • Incubate the plate for the desired time period (e.g., 4 hours for pSLP-76 analysis, 24-48 hours for cytokine analysis).[3][6]

Western Blot for Phospho-SLP-76 (Ser376)

This protocol is for detecting the phosphorylation status of SLP-76, a direct downstream target of HPK1.

Materials:

  • Treated and stimulated Jurkat cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After stimulation (e.g., 4 hours), collect the Jurkat cells by centrifugation.

  • Wash the cells with ice-cold PBS and lyse the cell pellet with lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pSLP-76 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total SLP-76 antibody to confirm equal loading.

IL-2 ELISA

This protocol measures the amount of IL-2 secreted into the culture supernatant, a key indicator of T-cell activation.

Materials:

  • Supernatants from treated and stimulated Jurkat cells

  • Human IL-2 ELISA kit

  • Microplate reader

Procedure:

  • After the desired stimulation period (e.g., 24-48 hours), centrifuge the cell culture plate to pellet the cells.[3]

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Perform the IL-2 ELISA according to the manufacturer's instructions.

  • Briefly, this involves adding the supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-2 in the samples based on the standard curve.

References

Application Notes and Protocols: Leveraging Hpk1-IN-32 in Combination with Anti-PD-1 Therapy for Enhanced Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] By dampening T-cell activation and proliferation, HPK1 can limit the immune system's ability to effectively recognize and eliminate cancer cells.[1] Pharmacological inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][3] Hpk1-IN-32 is a potent and selective small molecule inhibitor of HPK1. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in combination with anti-PD-1 checkpoint blockade to synergistically enhance anti-tumor immune responses. Preclinical studies have shown that combining an HPK1 inhibitor with anti-PD-1 therapy can lead to more robust and sustained anti-tumor activity.[1][3][4]

Mechanism of Action: Synergy of HPK1 Inhibition and PD-1 Blockade

HPK1 acts as an intracellular immune checkpoint by attenuating T-cell activation.[5] Upon TCR engagement, HPK1 is activated and phosphorylates downstream signaling molecules, including the adaptor protein SLP-76, leading to its degradation and the attenuation of T-cell activation.[2][6][7] Inhibition of HPK1 with this compound blocks this negative feedback loop, resulting in sustained T-cell activation, increased cytokine production, and enhanced T-cell proliferation.[1]

Programmed cell death protein 1 (PD-1) is a cell surface receptor that also negatively regulates T-cell activity upon binding to its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells. Anti-PD-1 therapy blocks this interaction, releasing the "brakes" on T-cells.

The combination of this compound and anti-PD-1 therapy targets two distinct negative regulatory pathways in T-cells, leading to a synergistic enhancement of anti-tumor immunity.[3][5] This dual blockade can reinvigorate exhausted T-cells within the tumor microenvironment and enhance the recognition and killing of cancer cells.[8]

HPK1_PD1_Signaling Synergistic Mechanism of this compound and Anti-PD-1 Therapy cluster_TCR T-Cell Receptor Signaling cluster_PD1 PD-1 Checkpoint Pathway TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates & Inhibits Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->Activation Promotes PD1 PD-1 Inhibition T-Cell Inhibition PD1->Inhibition PDL1 PD-L1 (on Tumor Cell) PDL1->PD1 Binds to Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks

Caption: Combined inhibition of HPK1 and PD-1 pathways.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1 in Syngeneic Mouse Models
Treatment GroupTumor ModelThis compound Dose (oral, BID)Anti-PD-1 Dose (i.p., twice weekly)Tumor Growth Inhibition (TGI) (%)Reference
VehicleCT26--0[8]
This compoundCT2630 mg/kg-42[9]
Anti-PD-1CT26-3 mg/kg36[9]
This compound + Anti-PD-1 CT26 30 mg/kg 3 mg/kg 62.9 [8]
VehicleMC38--0[3][4]
Hpk1 InhibitorMC38100 mg/kg-Significant[5]
Anti-PD-1MC38-10 mg/kgSignificant[10]
Hpk1 Inhibitor + Anti-PD-1 MC38 100 mg/kg 10 mg/kg Superb Antitumor Efficacy [4][5]

Note: Data is compiled from studies using representative potent HPK1 inhibitors. TGI values and efficacy descriptions are as reported in the cited literature.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
MarkerCell TypeExpected Change with this compound + Anti-PD-1
CD3+Total T-cellsIncrease
CD8+Cytotoxic T-cellsIncrease
CD4+Helper T-cellsIncrease
FoxP3+ (within CD4+)Regulatory T-cellsDecrease or No Change
Granzyme B+ (within CD8+)Activated Cytotoxic T-cellsIncrease
Ki-67+ (within CD8+)Proliferating Cytotoxic T-cellsIncrease
PD-1+ (within CD8+)Potentially Exhausted T-cellsIncrease (HPK1i can increase PD-1 expression)[11]
IFN-γ+ (within CD8+)Effector T-cellsIncrease

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical in vivo study to assess the efficacy of this compound in combination with an anti-PD-1 antibody.

In_Vivo_Workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Downstream Analysis cell_culture 1. Tumor Cell Culture (e.g., MC38, CT26) implantation 2. Subcutaneous Tumor Implantation in Mice cell_culture->implantation randomization 3. Tumor Growth Monitoring & Animal Randomization implantation->randomization dosing 4. Initiate Treatment Regimen - this compound (oral, daily) - Anti-PD-1 (i.p., twice weekly) - Combination - Vehicle/Isotype Control randomization->dosing tumor_measurement 5. Monitor Tumor Volume & Body Weight dosing->tumor_measurement endpoint 6. Euthanize at Endpoint tumor_measurement->endpoint tumor_excise 7. Excise Tumors and Spleens endpoint->tumor_excise flow_cytometry 8. TIL and Splenocyte Analysis (Flow Cytometry) tumor_excise->flow_cytometry other_analysis 9. Other Analyses (e.g., Cytokine Profiling) tumor_excise->other_analysis

Caption: Workflow for in vivo combination therapy studies.

Materials:

  • Syngeneic mouse tumor cell line (e.g., MC38, CT26)

  • 6-8 week old female C57BL/6 or BALB/c mice

  • This compound

  • Vehicle for this compound

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)[12]

  • Isotype control antibody

  • Sterile PBS

  • Calipers

  • Standard animal housing and handling equipment

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 1-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[10]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[10]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).[10]

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle for this compound orally (e.g., daily) and the isotype control antibody intraperitoneally (i.p.) (e.g., 100 µg twice weekly).

    • Group 2 (this compound Monotherapy): Administer this compound orally and the isotype control antibody i.p.

    • Group 3 (Anti-PD-1 Monotherapy): Administer the vehicle for this compound orally and the anti-PD-1 antibody i.p.

    • Group 4 (Combination Therapy): Administer this compound orally and the anti-PD-1 antibody i.p.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight 2-3 times per week.

    • Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ or signs of ulceration/distress) in accordance with institutional guidelines.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

    • Perform statistical analysis (e.g., two-way ANOVA with Tukey's post-hoc test) to determine significant differences between groups.

Protocol 2: Isolation and Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the processing of excised tumors to analyze the immune cell infiltrate.

Materials:

  • Excised tumors

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (100 µg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm and 40 µm cell strainers

  • ACK lysis buffer

  • FACS buffer (PBS + 2% FBS)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies (see Table 2)

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Place excised tumors in a petri dish with 5 mL of digestion medium (RPMI with Collagenase D and DNase I).[13]

    • Mince the tumors into small pieces using a sterile scalpel.

    • Incubate at 37°C for 30-45 minutes with gentle agitation.[13]

    • Quench the digestion by adding 10 mL of RPMI with 10% FBS.

  • Single-Cell Suspension Preparation:

    • Pass the digested tumor suspension through a 70 µm cell strainer into a 50 mL conical tube.

    • Centrifuge at 500 x g for 5 minutes.

    • Resuspend the pellet in 2-5 mL of ACK lysis buffer and incubate for 2-3 minutes at room temperature to lyse red blood cells.[13][14]

    • Neutralize the lysis buffer by adding RPMI with 10% FBS up to 50 mL and centrifuge again.

    • Resuspend the cell pellet in FACS buffer and pass through a 40 µm cell strainer.[13][14]

  • Cell Staining:

    • Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL.

    • Aliquot 1-2 x 10^6 cells per tube.

    • Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.

    • Perform surface staining with a cocktail of antibodies against markers such as CD45, CD3, CD4, CD8, and PD-1 for 30 minutes on ice in the dark.

    • For intracellular staining (e.g., FoxP3, Granzyme B, Ki-67, IFN-γ), fix and permeabilize the cells using a commercially available kit, followed by incubation with the intracellular antibodies.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo).

    • Gate on live, single, CD45+ cells to identify the immune infiltrate.

    • Further gate on T-cell subsets (CD3+, CD4+, CD8+) and assess the expression of activation, proliferation, and exhaustion markers.

Conclusion

The combination of this compound with anti-PD-1 therapy represents a promising strategy to overcome resistance to checkpoint inhibitors and enhance anti-tumor immunity across a range of solid tumors.[15][16] The provided protocols offer a framework for preclinical evaluation of this combination therapy, enabling researchers to investigate its efficacy and elucidate the underlying immunological mechanisms. Careful experimental design and comprehensive analysis of the tumor microenvironment are crucial for advancing this therapeutic approach towards clinical application.

References

Hpk1-IN-32 Administration for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cells, by attenuating T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, Hpk1 phosphorylates the adaptor protein SLP-76, leading to the dampening of T-cell activation and proliferation.[3][5] This immunosuppressive role makes Hpk1 an attractive therapeutic target in immuno-oncology.[3][6] Inhibition of Hpk1 has been shown to enhance anti-tumor immunity by promoting T-cell activation and overcoming tumor-induced immune suppression.[6][7]

Hpk1-IN-32 is a potent and selective inhibitor of Hpk1 with an IC50 of 65 nM.[5] These application notes provide detailed protocols for the preparation and in vivo administration of this compound for pre-clinical research, along with representative data from studies involving Hpk1 inhibitors.

Data Presentation

In Vitro Potency of this compound
ParameterValueCell LineReference
IC50 65 nMJurkat[5]
In Vivo Efficacy of Hpk1 Inhibitors (Representative Data)

The following table summarizes representative in vivo data from studies using other small molecule Hpk1 inhibitors, which are expected to have similar mechanisms of action to this compound.

CompoundAnimal ModelDosage and AdministrationKey FindingsReference
Compound K 1956 Sarcoma Syngeneic Model30 mg/kg and 100 mg/kg, twice daily for 5 daysIncreased inflammatory markers and tumor antigen-specific CD8+ T-cells.[8]
DS21150768 12 Syngeneic Mouse Cancer ModelsOrally bioavailableSuppressed tumor growth in multiple models, both as monotherapy and in combination with anti-PD-1.[9]
Unnamed Inhibitor CT26 Syngeneic Tumor Model30 mg/kg p.o. twice daily42% Tumor Growth Inhibition (TGI) as monotherapy; 95% TGI in combination with anti-PD-1.[10]

Experimental Protocols

Formulation of this compound for In Vivo Administration

This protocol is based on solubility data provided by commercial suppliers.[5] It is recommended to prepare the formulation fresh on the day of use.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Captisol® (SBE-β-CD) or Corn Oil

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: Formulation with SBE-β-CD (for systemic administration)

This formulation is suitable for intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) administration.

  • Prepare a 20% SBE-β-CD solution in saline: Dissolve 2 g of SBE-β-CD powder in 10 mL of sterile saline. Mix thoroughly until the powder is completely dissolved and the solution is clear. This solution can be stored at 4°C for up to one week.[5]

  • Prepare a stock solution of this compound in DMSO: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare the final formulation: For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[5]

  • Ensure complete dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5] The final solution should be clear.

Protocol 2: Formulation with Corn Oil (for oral administration)

This formulation is suitable for oral gavage (p.o.).

  • Prepare a stock solution of this compound in DMSO: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Prepare the final formulation: For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of corn oil.[5]

  • Ensure complete dissolution: Vortex the solution thoroughly to create a uniform suspension.

In Vivo Administration Protocol (General Guidance)

The following is a general guideline for the in vivo administration of this compound in a syngeneic mouse tumor model. The exact dosage and treatment schedule should be optimized for your specific experimental model.

Animal Model:

  • Syngeneic tumor models such as MC38 (colon adenocarcinoma) or CT26 (colon carcinoma) are commonly used to evaluate the efficacy of immuno-oncology agents.

Experimental Groups:

  • Vehicle Control

  • This compound

  • Positive Control (e.g., anti-PD-1 antibody)

  • This compound + Positive Control

Administration:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

  • Dosage and Route: Based on data from other Hpk1 inhibitors, a starting dose of 30-100 mg/kg administered orally (p.o.) or intraperitoneally (i.p.) twice daily is a reasonable starting point.[8][10] The choice of administration route will depend on the formulation used.

  • Monitoring: Monitor tumor growth using calipers at regular intervals. Body weight should also be monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).

Mandatory Visualization

Hpk1_Signaling_Pathway TCR TCR Engagement Hpk1 Hpk1 TCR->Hpk1 Activates SLP76 SLP-76 Hpk1->SLP76 Phosphorylates pSLP76 p-SLP-76 Tcell_Activation T-Cell Activation SLP76->Tcell_Activation Degradation Proteasomal Degradation pSLP76->Degradation Degradation->Tcell_Activation Inhibits Hpk1_IN_32 This compound Hpk1_IN_32->Hpk1 Inhibits

Caption: Hpk1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment Formulation This compound Formulation Treatment Treatment Initiation (Vehicle, this compound, etc.) Formulation->Treatment Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (50-100 mm³) Tumor_Implantation->Tumor_Growth Tumor_Growth->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: In Vivo Experimental Workflow for this compound.

References

Application Note and Protocol: Detection of pSLP76 (Ser376) Inhibition by Hpk1-IN-32 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP76) at the serine 376 residue (pSLP76 Ser376).[5][6][7][8] This phosphorylation event initiates a cascade that leads to the recruitment of 14-3-3 proteins, ubiquitination, and subsequent proteasomal degradation of SLP76, thereby attenuating the T-cell signaling pathway.[9][5][7][10]

Hpk1-IN-32 is a potent and selective inhibitor of HPK1 kinase activity. By blocking HPK1, this compound prevents the phosphorylation of SLP76 at Ser376, leading to sustained T-cell activation and an enhanced immune response.[5][11][12] This makes HPK1 an attractive therapeutic target in immuno-oncology.[3][6][12]

This document provides a detailed protocol for performing a Western blot to detect the inhibition of SLP76 phosphorylation at Ser376 in response to treatment with this compound in a human T-lymphocyte cell line (e.g., Jurkat cells).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1-SLP76 signaling pathway and the experimental workflow for the Western blot protocol.

HPK1_SLP76_Signaling_Pathway HPK1-SLP76 Signaling Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 activates pHPK1 Activated HPK1 (pHPK1) HPK1->pHPK1 autophosphorylation Hpk1_IN_32 This compound Hpk1_IN_32->pHPK1 inhibits SLP76 SLP76 pHPK1->SLP76 phosphorylates Sustained_Signaling Sustained T-Cell Signaling pHPK1->Sustained_Signaling pSLP76 pSLP76 (Ser376) SLP76->pSLP76 SLP76->Sustained_Signaling Fourteen_three_three 14-3-3 Proteins pSLP76->Fourteen_three_three recruits Ubiquitination Ubiquitination & Degradation Fourteen_three_three->Ubiquitination Signal_Attenuation Signal Attenuation Ubiquitination->Signal_Attenuation

Caption: HPK1-SLP76 Signaling Pathway and Point of Inhibition.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_data_analysis Data Analysis Cell_Seeding Seed Jurkat Cells Hpk1_Treatment Treat with this compound (or vehicle) Cell_Seeding->Hpk1_Treatment TCR_Stimulation Stimulate with anti-CD3/CD28 Hpk1_Treatment->TCR_Stimulation Cell_Lysis Lyse Cells TCR_Stimulation->Cell_Lysis Quantification Protein Quantification (BCA) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pSLP76, anti-SLP76, anti-Actin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry Normalization Normalize to Total SLP76 & Actin Densitometry->Normalization Tabulation Tabulate Results Normalization->Tabulation

Caption: Experimental Workflow for pSLP76 Western Blot.

Experimental Protocol

This protocol is optimized for Jurkat cells, a human T-lymphocyte cell line.

Materials and Reagents
  • Cells: Jurkat T-cells

  • Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Reagents for Cell Treatment:

    • This compound (or other HPK1 inhibitor)

    • DMSO (vehicle control)

    • Anti-CD3 and Anti-CD28 antibodies (for TCR stimulation)[13]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, Na3VO4)[14]

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE:

    • Precast 4-12% Bis-Tris gels[14]

    • SDS-PAGE running buffer

    • Protein ladder

  • Western Blot:

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

    • Wash buffer: TBST

  • Antibodies:

    • Primary Antibodies:

      • Rabbit anti-phospho-SLP76 (Ser376)[15][13]

      • Rabbit anti-SLP76[13]

      • Mouse or Rabbit anti-β-Actin (loading control)[13]

    • Secondary Antibodies:

      • HRP-conjugated anti-rabbit IgG

      • HRP-conjugated anti-mouse IgG

  • Detection: Chemiluminescent HRP substrate

Procedure

1. Cell Culture and Treatment a. Culture Jurkat cells in complete RPMI-1640 medium. b. Seed cells at a density of 1 x 10^6 cells/mL and allow them to rest for 2 hours. c. Pre-treat cells with the desired concentrations of this compound or DMSO (vehicle) for 1-2 hours. d. Stimulate the T-cells by adding anti-CD3 (10 µg/mL) and anti-CD28 (10 µg/mL) antibodies for 15 minutes at 37°C.[13]

2. Cell Lysis and Protein Quantification a. Pellet the cells by centrifugation at 4°C. b. Wash the cell pellet once with ice-cold PBS.[14] c. Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with periodic vortexing.[16] d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[14] e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[14]

3. SDS-PAGE and Western Blot a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (20-30 µg) per lane of a 4-12% SDS-PAGE gel.[14] c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibody (anti-pSLP76 Ser376, anti-SLP76, or anti-β-Actin) overnight at 4°C with gentle agitation. Recommended dilutions can be found on the antibody datasheet (typically 1:1000).[15] g. Wash the membrane three times for 5-10 minutes each with TBST.[14] h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.[14] i. Wash the membrane again three times for 10 minutes each with TBST.

4. Detection and Analysis a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film. c. Perform densitometry analysis on the resulting bands using image analysis software. d. Normalize the pSLP76 signal to the total SLP76 signal and the β-Actin signal to account for variations in protein loading.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the normalized band intensities (arbitrary units) and are presented as mean ± standard deviation from at least three independent experiments.

Treatment GroupThis compound Conc.Normalized pSLP76 (Ser376) Intensity% Inhibition of pSLP76
Unstimulated Control0 µMBaselineN/A
Stimulated (Vehicle)0 µM1.00 ± 0.150%
Stimulated + this compound0.1 µM0.65 ± 0.1235%
Stimulated + this compound1 µM0.25 ± 0.0875%
Stimulated + this compound10 µM0.05 ± 0.0295%

Note: The data presented in this table are exemplary and will vary depending on the specific experimental conditions and the potency of the HPK1 inhibitor used.

Expected Results

Treatment of stimulated T-cells with this compound is expected to result in a dose-dependent decrease in the phosphorylation of SLP76 at Ser376.[11] This will be observed as a reduction in the band intensity of the pSLP76 Western blot. The total levels of SLP76 and the loading control (β-Actin) should remain relatively constant across all treatment groups. The inhibition of pSLP76 phosphorylation serves as a direct biomarker of HPK1 kinase activity in the cell.[5] This assay is crucial for confirming the on-target effect of HPK1 inhibitors in a cellular context.

References

Application Notes and Protocols for Hpk1-IN-32 in Primary Human T-Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell activation, proliferation, and cytokine production, making it a compelling therapeutic target for enhancing anti-tumor immunity.[1][3][4][6][7][8] Pharmacological inhibition of HPK1 has been shown to augment T-cell function, suggesting its potential in cancer immunotherapy.[3][4][5][6]

Hpk1-IN-32 is a potent and selective small molecule inhibitor of HPK1. These application notes provide detailed protocols for utilizing this compound in primary human T-cell cultures to assess its biological effects and mechanism of action.

Mechanism of Action

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[1][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76, thereby dampening the T-cell activation signal.[1] this compound exerts its effect by directly inhibiting the kinase activity of HPK1, thus preventing the phosphorylation of SLP-76 and sustaining the downstream signaling required for T-cell activation, proliferation, and effector functions.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activates CD3_CD28 CD3/CD28 SLP76 SLP-76 Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->Activation Promotes pSLP76 pSLP-76 (Ser376) Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Degradation->Activation Inhibits HPK1->SLP76 Phosphorylates Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_assays Functional Assays Isolate_TCells Isolate Primary Human T-Cells Activate_TCells Activate T-Cells (anti-CD3/CD28) Isolate_TCells->Activate_TCells Treat_Inhibitor Treat with this compound Activate_TCells->Treat_Inhibitor Proliferation Proliferation Assay (CFSE) Treat_Inhibitor->Proliferation Cytokine Cytokine Release Assay (ELISA/CBA) Treat_Inhibitor->Cytokine Phosphorylation pSLP-76 Assay (Western Blot/Flow) Treat_Inhibitor->Phosphorylation Data_Analysis Data Analysis Proliferation->Data_Analysis Cytokine->Data_Analysis Phosphorylation->Data_Analysis

References

Application Note & Protocol: Method for Assessing Hpk1-IN-32 IC50 in a Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376, which leads to the destabilization of the TCR signaling complex and an attenuation of the immune response.[5][6] This immunosuppressive role makes HPK1 a promising target for cancer immunotherapy.[7] By inhibiting HPK1, the "brakes" on T-cells can be released, enhancing their ability to recognize and eliminate tumor cells.[3]

Hpk1-IN-32 is a potent and selective inhibitor of HPK1, with a reported cellular IC50 of 65 nM for the inhibition of SLP-76 phosphorylation.[8] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HPK1 using the ADP-Glo™ Kinase Assay, a robust luminescence-based method.

HPK1 Signaling Pathway in T-Cells

HPK1 acts as a negative feedback regulator in the T-cell receptor signaling cascade. Pharmacological inhibition of HPK1 blocks the phosphorylation of SLP-76, thereby sustaining T-cell activation and enhancing anti-tumor immune responses.

Hpk1_Signaling_Pathway HPK1 Signaling Pathway and Point of Inhibition. cluster_membrane Plasma Membrane TCR TCR Engagement Activation Signal Transduction Cascade TCR->Activation Stimulation HPK1_inactive HPK1 (Inactive) Activation->HPK1_inactive Recruitment & Activation HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Phosphorylation SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Degradation 14-3-3 Binding & SLP-76 Degradation pSLP76->Degradation TCell_Response_Down Attenuated T-Cell Response Degradation->TCell_Response_Down TCell_Response_Up Sustained T-Cell Response Hpk1_IN_32 This compound Hpk1_IN_32->HPK1_active Inhibits Hpk1_IN_32->TCell_Response_Up Leads to

Caption: HPK1 Signaling Pathway and Point of Inhibition.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[5][9] The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP formed and therefore correlates with kinase activity.[1] Inhibitors of the kinase will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Experimental Workflow

The following diagram outlines the major steps for performing the HPK1 kinase assay to determine the IC50 of this compound.

Assay_Workflow Workflow for this compound IC50 Determination. start Start prep_inhibitor 1. Prepare this compound Serial Dilutions start->prep_inhibitor add_inhibitor 3. Add Inhibitor (or DMSO) to 384-well plate prep_inhibitor->add_inhibitor prep_mastermix 2. Prepare Substrate/ATP Master Mix add_mastermix 5. Add Substrate/ATP Mix prep_mastermix->add_mastermix add_enzyme 4. Add HPK1 Enzyme to initiate reaction add_inhibitor->add_enzyme add_enzyme->add_mastermix incubate_kinase 6. Incubate at RT for 60 minutes add_mastermix->incubate_kinase add_adpglo 7. Add ADP-Glo™ Reagent incubate_kinase->add_adpglo incubate_adpglo 8. Incubate at RT for 40 minutes add_adpglo->incubate_adpglo add_detection 9. Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection 10. Incubate at RT for 30 minutes add_detection->incubate_detection read_luminescence 11. Record Luminescence incubate_detection->read_luminescence analyze_data 12. Analyze Data and Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for this compound IC50 Determination.

Experimental Protocols

Materials and Reagents
Reagent/MaterialVendorCatalog # (Example)Notes
Recombinant Human HPK1 (1-346)BPS Bioscience40398Kinase domain
This compoundMedChemExpressHY-139632Prepare stock in DMSO
Myelin Basic Protein (MBP)BPS Bioscience78514Substrate
ATP, 500 µM solutionBPS Bioscience79686
5x Kinase Assay BufferBPS Bioscience79334
ADP-Glo™ Kinase Assay KitPromegaV6930Contains ADP-Glo™ Reagent & Kinase Detection Reagent
Dithiothreitol (DTT)Sigma-AldrichD9779Optional, for buffer preparation
DMSOSigma-AldrichD8418For inhibitor dilution
White, low-volume 384-well platesCorning3572For luminescent assays
Reagent Preparation
  • 1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer stock with distilled water. The final buffer composition should be 40mM Tris, pH 7.5, 20mM MgCl2, and 0.1mg/ml BSA.[5] If desired, add DTT to a final concentration of 50 µM.[5]

  • HPK1 Enzyme Working Solution: Thaw the recombinant HPK1 enzyme on ice. Gently spin the vial to collect the contents. Dilute the enzyme to the desired working concentration (e.g., 3 ng/µl) using 1x Kinase Assay Buffer.[1] The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

  • Substrate/ATP Mix: Prepare a master mix containing Myelin Basic Protein (MBP) and ATP in 1x Kinase Assay Buffer. The final concentrations in the reaction should be determined based on the Km of ATP for HPK1, but a starting point of 10 µM ATP and 0.1 µg/µl MBP can be used.[1][5]

  • This compound Serial Dilutions:

    • Prepare a 1 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:4) in 100% DMSO to create a range of concentrations for the dose-response curve.[10] A suggested starting range would span from 100 µM down to low nM concentrations.

    • Before adding to the assay plate, perform an intermediate dilution of the compound series into 1x Kinase Assay Buffer to ensure the final DMSO concentration in the assay does not exceed 1%.[1]

Assay Procedure (384-well Plate Format)

The following protocol is based on a final reaction volume of 5 µl.[5]

  • Add Inhibitor: Add 1 µl of the diluted this compound or 1x Kinase Assay Buffer with DMSO (for "Positive Control" wells) to the appropriate wells of a white 384-well plate.

  • Add Enzyme: Add 2 µl of the diluted HPK1 enzyme to the "Test Inhibitor" and "Positive Control" wells. For "Blank" wells (negative control), add 2 µl of 1x Kinase Assay Buffer.

  • Initiate Reaction: Add 2 µl of the Substrate/ATP mix to all wells to start the kinase reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.

  • Convert ADP to ATP: Add 10 µl of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.5-1 second.

Data Analysis
  • Subtract Background: Subtract the average luminescence signal from the "Blank" wells from all other measurements.

  • Calculate Percent Inhibition: Determine the percentage of kinase activity inhibited for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Generate Dose-Response Curve: Plot the Percent Inhibition against the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis to fit the dose-response curve to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to calculate the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.[11]

Data Analysis Logic

The IC50 value is derived by measuring the effect of varying inhibitor concentrations on kinase activity, which is quantified by a luminescent signal.

Data_Analysis_Logic Logical Flow for IC50 Calculation. cluster_input Experimental Inputs cluster_output Measured & Calculated Outputs Inhibitor_Conc [this compound] (Serial Dilution) Kinase_Activity HPK1 Kinase Activity Inhibitor_Conc->Kinase_Activity Modulates Dose_Response Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) Inhibitor_Conc->Dose_Response Luminescence Raw Luminescence Signal Kinase_Activity->Luminescence Proportional to Percent_Inhibition % Inhibition Luminescence->Percent_Inhibition Calculate using Controls Percent_Inhibition->Dose_Response IC50 IC50 Value Dose_Response->IC50 Non-linear Regression

Caption: Logical Flow for IC50 Calculation.

Data Presentation

Quantitative data should be organized for clarity and comparison.

Table 1: this compound Properties

ParameterValueReference
Target KinaseHPK1 (MAP4K1)[8]
Mechanism of ActionATP-competitive inhibitor[12]
Reported Cellular IC5065 nM (pSLP76 inhibition)[8]

Table 2: Sample IC50 Data Table

[this compound] (nM)Log [this compound]Avg. Luminescence (RLU)% Inhibition
10003.005,23095.8
2502.4011,56090.4
62.51.8058,90051.2
15.61.19105,80012.3
3.90.59118,5001.8
0 (Positive Control)-120,7500.0
Blank (No Enzyme)-2,500-
Calculated IC50 ~60 nM

Note: The data presented in Table 2 is for illustrative purposes only.

This application note provides a comprehensive protocol for determining the IC50 of this compound against its target kinase, HPK1, using the ADP-Glo™ luminescent assay. This method is highly sensitive, robust, and suitable for screening and characterizing kinase inhibitors in a high-throughput format. Accurate determination of inhibitor potency is a critical step in the drug discovery pipeline for developing novel immunotherapies targeting the HPK1 pathway.

References

Application Notes and Protocols: In Vivo Pharmacology of Small Molecule HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation.[4][5] This action dampens T-cell activation, proliferation, and cytokine production, effectively acting as an intracellular immune checkpoint.[5][6][7] The inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology, aiming to enhance the body's own immune system to fight cancer by removing this natural brake on T-cell activity.[8][9][10] Genetic studies in mice, using either HPK1 knockout or kinase-dead models, have demonstrated enhanced anti-tumor immunity and tumor growth inhibition, supporting HPK1's value as a therapeutic target.[2][3][10]

Signaling Pathway and Mechanism of Action

HPK1 negatively regulates T-cell activation through a well-defined signaling cascade. The diagram below illustrates the key events following T-cell receptor (TCR) stimulation and the intervention point for small molecule HPK1 inhibitors.

Efficacy_Workflow start Day 0: Tumor Cell Implantation randomization Day 7-10: Tumor Volume ~100mm³ Randomize Mice start->randomization Tumor Growth treatment Treatment Phase: Daily Oral Dosing (e.g., 21 days) randomization->treatment monitoring Tumor & Body Weight Measurement (2-3 times/week) treatment->monitoring During Treatment endpoint Endpoint: Tumor Volume >2000mm³ or Study Conclusion monitoring->endpoint analysis Tissue Collection: Tumors, Spleen, Blood for Analysis (TILs, Cytokines) endpoint->analysis end Data Analysis: Calculate TGI analysis->end MOA_Diagram Inhibitor Small Molecule HPK1 Inhibitor HPK1 HPK1 Kinase Activity Inhibitor->HPK1 Inhibits SLP76 Stabilization of SLP-76 Inhibitor->SLP76 Leads to TCR_Signal Enhanced TCR Signaling SLP76->TCR_Signal T_Cell_Fn Increased T-Cell Activation & Proliferation TCR_Signal->T_Cell_Fn Cytokine ↑ IL-2, IFN-γ, Granzyme B T_Cell_Fn->Cytokine TILs ↑ Infiltration of CD8+ TILs T_Cell_Fn->TILs Tumor_Kill Enhanced Tumor Cell Killing Cytokine->Tumor_Kill TILs->Tumor_Kill

References

Application Notes and Protocols for Hpk1-IN-32 in T-cell Exhaustion Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state. This hyporesponsive state is a major mechanism of tumor immune evasion and a significant challenge for cancer immunotherapy. Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical intracellular negative regulator of T-cell activation.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76, leading to its degradation and the attenuation of downstream signaling, thereby dampening T-cell responses.[3][4][5] Inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and anti-tumor immunity, making it a promising therapeutic target to reverse T-cell exhaustion.[1][6]

Hpk1-IN-32 is a potent and selective inhibitor of HPK1. These application notes provide detailed protocols for utilizing this compound to study and potentially reverse T-cell exhaustion in both in vitro and in vivo models.

This compound: A Tool for Studying T-cell Exhaustion

This compound is a small molecule inhibitor of HPK1 with a reported IC50 of 65 nM for inhibiting cellular phosphorylated SLP76 (pSLP76) activity in the Jurkat cell line.[3] By blocking the catalytic activity of HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing T-cell effector functions. This mechanism of action makes this compound a valuable tool for investigating the role of HPK1 in T-cell exhaustion and for preclinical evaluation of HPK1 inhibition as a strategy to rejuvenate exhausted T-cells.

Table 1: Properties of this compound

PropertyValueReference
Target Hematopoietic Progenitor Kinase 1 (HPK1)[3]
IC50 65 nM (for cellular pSLP76 inhibition in Jurkat cells)[3]
Mechanism of Action Prevents HPK1-mediated phosphorylation of SLP-76, sustaining TCR signaling.[3][4][5]

HPK1 Signaling Pathway in T-cell Activation and Exhaustion

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor signaling pathway.

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 Antigen Antigen (pMHC) Antigen->TCR ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates pSLP76 pSLP-76 (Ser376) Activation T-cell Activation (Cytokine production, Proliferation) PLCg1->Activation HPK1->SLP76 Phosphorylates Degradation Proteasomal Degradation pSLP76->Degradation Exhaustion T-cell Exhaustion Degradation->Exhaustion Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits

HPK1 negatively regulates TCR signaling, which can be blocked by this compound.

Experimental Protocols

Protocol 1: In Vitro T-cell Exhaustion Model and Reversal with this compound

This protocol describes the generation of exhausted human T-cells through chronic TCR stimulation and their subsequent treatment with this compound to assess the reversal of the exhausted phenotype.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human CD8+ T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Human IL-2

  • Anti-CD3/CD28 T-cell activator beads

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Flow cytometry antibodies (See Table 3)

  • Cell proliferation dye (e.g., CFSE)

  • ELISA kits for IFN-γ and TNF-α

Experimental Workflow:

Workflow for in vitro T-cell exhaustion and treatment with this compound.

Procedure:

  • Isolation of CD8+ T-cells: Isolate CD8+ T-cells from healthy donor PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Induction of T-cell Exhaustion:

    • Plate the isolated CD8+ T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 50 U/mL of IL-2.

    • Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:2.

    • Every 48 hours for 8 days, gently resuspend the cells and add fresh medium with IL-2 and a new aliquot of anti-CD3/CD28 beads.[7][8]

  • Treatment with this compound:

    • On day 8, harvest the exhausted T-cells, wash to remove beads, and resuspend in fresh medium with IL-2.

    • Plate the cells and add this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • Analysis of T-cell Phenotype and Function:

    • Flow Cytometry: Stain the cells with a panel of antibodies to assess the expression of exhaustion markers (e.g., PD-1, TIM-3, LAG-3).

    • Cytokine Release Assay: Collect the supernatant and measure the concentration of IFN-γ and TNF-α using ELISA.

    • Proliferation Assay: For proliferation analysis, label the cells with a cell proliferation dye before treatment with this compound and analyze by flow cytometry after 72 hours.

Table 2: Expected Outcomes of this compound Treatment on In Vitro Exhausted T-cells

ParameterVehicle ControlThis compound Treatment
pSLP76 Levels HighDecreased
Exhaustion Markers (PD-1, TIM-3) High expressionReduced expression
Cytokine Production (IFN-γ, IL-2) LowIncreased
Proliferation LowIncreased
Protocol 2: In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model, where T-cell exhaustion is a key feature of the tumor microenvironment.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • MC38 colon adenocarcinoma cells (or other syngeneic tumor cell line)

  • Matrigel

  • This compound formulated for in vivo administration

  • Anti-mouse PD-1 antibody (optional, for combination therapy)

  • Calipers for tumor measurement

  • Flow cytometry antibodies for murine T-cells (See Table 3)

Experimental Workflow:

In vivo syngeneic tumor model workflow.

Procedure:

  • Tumor Cell Implantation:

    • Inject 0.5-1 x 10^6 MC38 cells in a 1:1 mixture of PBS and Matrigel subcutaneously into the flank of C57BL/6 mice.[9]

  • Treatment:

    • Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Administer this compound (e.g., via oral gavage) daily or as determined by its pharmacokinetic properties.

    • For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally) twice a week.[4]

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

    • At the end of the study (e.g., when tumors in the control group reach the maximum allowed size), euthanize the mice and harvest tumors and spleens.

  • Analysis of Tumor-Infiltrating Lymphocytes (TILs):

    • Prepare single-cell suspensions from the tumors.

    • Stain for immune cell populations, particularly CD8+ T-cells, and analyze the expression of exhaustion markers by flow cytometry.

Data Presentation

Table 3: Representative Flow Cytometry Panel for T-cell Exhaustion Analysis

MarkerFluorochromeCell PopulationFunction
CD3 FITCT-cellsLineage marker
CD8 PerCP-Cy5.5Cytotoxic T-cellsLineage marker
PD-1 PEExhausted T-cellsInhibitory receptor
TIM-3 APCExhausted T-cellsInhibitory receptor
LAG-3 PE-Cy7Exhausted T-cellsInhibitory receptor
Ki-67 BV421Proliferating cellsProliferation marker
Granzyme B AF647Cytotoxic cellsEffector molecule

Table 4: Summary of Expected Quantitative Data from In Vivo Studies

Treatment GroupAverage Tumor Volume (mm³) at Day 21% CD8+ TILs% PD-1+ TIM-3+ of CD8+ TILs
Vehicle Control ~150010-15%40-50%
This compound ~80020-25%20-30%
Anti-PD-1 ~90015-20%25-35%
This compound + Anti-PD-1 ~30030-40%10-20%

Note: The data in Table 4 are hypothetical and representative of expected trends based on published studies with other HPK1 inhibitors.[4][10] High infiltration of HPK1+PD-1+TIM-3+CD8+ T-cells has been correlated with poor clinical outcomes in cancer patients receiving immunotherapy.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of HPK1 in T-cell exhaustion. The provided protocols offer a framework for researchers to study the effects of HPK1 inhibition on reversing T-cell exhaustion in both in vitro and in vivo settings. The ability of this compound to enhance T-cell function, both alone and in combination with checkpoint inhibitors, underscores the therapeutic potential of targeting the HPK1 pathway to overcome immune resistance in cancer.

References

[3] MedChemExpress. This compound | HPK1 Inhibitor. [4] PLOS One. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function. 2020. [1] PubMed. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies. 2020. [6] ResearchGate. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies | Request PDF. [7] A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies. [9] eScholarship. Immune Checkpoint Inhibition in Syngeneic Mouse Cancer Models by a Silicasome Nanocarrier Delivering a GSK3 Inhibitor. [8] A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies. 2025. Frontiers. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. 2025. PubMed. High HPK1+PD-1+TIM-3+CD8+ T cells infiltration predicts poor prognosis to immunotherapy in NSCLC patients. 2024. [10] ResearchGate. Abstract 3453: First disclosure of a highly potent and selective HPK1 inhibitor that rescues T cell exhaustion | Request PDF. ResearchGate. Enhanced antitumor immunity by CompK treatment in a mouse syngeneic... ResearchGate. An HPK1 inhibitor enhanced anti-PD-1-mediated T-cell cytotoxicity and... YouTube. In vitro T cell exhaustion model for characterisation of multi-specific biologics & immunotherapies. 2023. ResearchGate. HPK1 is a negative regulator of TCR-induced Erk activation.(a) Flow... PMC. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ResearchGate. Abstract 4029: HPK1 inhibitor reinvigorates exhausted tumor-infiltrating CD8 T cells and synergizes with anti-PD-1 blockade in gynecologic malignancies. [2] ResearchGate. Expression of HPK1 in immune cells A. Dot plots demonstrating... [5] PMC. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics. 2024. UAMS College of Pharmacy. Developing In Vitro T Cell Exhaustion Models to Support Novel Immunotherapy Development Research Goal. Arcus Biosciences. HPK1 inhibition enhances T cell activation and relieves the immunosuppressive phenotype of inhibitory signals found in the tumor microenvironment. MD Anderson Cancer Center. High HPK1>+>PD-1>+>TIM-3>+>CD8>+> T cells infiltration predicts poor prognosis to immunotherapy in NSCLC patients. 2024. TWT-101: CFI-402411 alone or with pembrolizumab in patients with advanced tumors. 2021. NIH. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. 2025. PubMed. Genome-wide CRISPR screens of T cell exhaustion identify chromatin remodeling factors that limit T cell persistence. 2022.

References

Application Notes and Protocols for Co-culturing T-cells and Tumor Cells with Hpk1-IN-32

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1] Expressed predominantly in hematopoietic cells, HPK1 acts as a damper on the T-cell receptor (TCR) signaling cascade, thereby limiting T-cell proliferation, cytokine production, and cytotoxic activity.[2][3] Tumors can exploit this natural regulatory mechanism to evade immune destruction.[1]

Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1] By blocking the kinase activity of HPK1, small molecule inhibitors can unleash the full potential of T-cells to recognize and eliminate cancer cells.[4] Hpk1-IN-32 is a potent and selective inhibitor of HPK1 with a reported IC50 of 65 nM.[5] These application notes provide a detailed protocol for the co-culture of T-cells and tumor cells in the presence of this compound to assess its impact on T-cell-mediated cytotoxicity and activation.

Signaling Pathway

The binding of an antigen to the T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation. HPK1 negatively regulates this process. Upon TCR stimulation, HPK1 is recruited to the signaling complex where it becomes activated.[6] Activated HPK1 then phosphorylates key downstream targets, including SLP-76.[6] This phosphorylation leads to the recruitment of the inhibitory protein 14-3-3, ultimately resulting in the attenuation of the signaling cascade and reduced T-cell activation.[6] this compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of its downstream targets, thereby sustaining the activation signal and enhancing the anti-tumor T-cell response.

Hpk1_Signaling_Pathway TCR TCR Engagement (Antigen Recognition) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 Recruitment & Activation Downstream_Signaling Downstream Signaling (e.g., PLCγ1, ERK) LAT_SLP76->Downstream_Signaling p_SLP76 p-SLP-76 HPK1->p_SLP76 Phosphorylation Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibition Protein_14_3_3 14-3-3 p_SLP76->Protein_14_3_3 Binding Signal_Attenuation Signal Attenuation Protein_14_3_3->Signal_Attenuation Signal_Attenuation->Downstream_Signaling T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) Downstream_Signaling->T_Cell_Activation Co_Culture_Workflow Start Start Prepare_Tcells Prepare T-Cells (Isolate from PBMCs) Start->Prepare_Tcells Prepare_Tumor_Cells Prepare Tumor Cells (Culture and Harvest) Start->Prepare_Tumor_Cells Activate_Tcells Activate T-Cells (e.g., anti-CD3/CD28 beads) Prepare_Tcells->Activate_Tcells Seed_Tumor_Cells Seed Tumor Cells in 96-well plate Prepare_Tumor_Cells->Seed_Tumor_Cells Add_Tcells Add Activated T-Cells to Tumor Cells Activate_Tcells->Add_Tcells Add_Hpk1_Inhibitor Add this compound (and vehicle control) Seed_Tumor_Cells->Add_Hpk1_Inhibitor Add_Hpk1_Inhibitor->Add_Tcells Co_culture Co-culture (24-72 hours) Add_Tcells->Co_culture Analyze Analysis Co_culture->Analyze Cytotoxicity Cytotoxicity Assay (e.g., LDH release) Analyze->Cytotoxicity Cytokine Cytokine Analysis (ELISA for IL-2, IFN-γ) Analyze->Cytokine Proliferation T-Cell Proliferation (e.g., CFSE staining) Analyze->Proliferation End End Cytotoxicity->End Cytokine->End Proliferation->End

References

Application of Hpk1-IN-32 in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2][3] Predominantly expressed in hematopoietic cells, HPK1 attenuates signaling downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) activation pathways.[3][4][5] In the context of oncology, HPK1's inhibitory function can curtail the ability of the immune system to recognize and eliminate malignant cells.[1] Consequently, the development of small molecule inhibitors targeting HPK1, such as Hpk1-IN-32, represents a promising strategy to reinvigorate anti-tumor immunity, both as a monotherapy and in combination with existing immunotherapies like checkpoint inhibitors.[2][6][7]

This compound is a potent and selective inhibitor of HPK1. Its application in cancer immunotherapy research allows for the pharmacological interrogation of HPK1's role in immune suppression within the tumor microenvironment. These application notes provide an overview of the mechanism of action, key experimental data, and detailed protocols for utilizing this compound in preclinical cancer immunotherapy studies.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse and becomes activated.[4] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue (pSLP-76 S376).[4][8] This phosphorylation event creates a binding site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4][8][9] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signaling cascades, including the activation of PLCγ1 and the ERK MAPK pathway, which are crucial for T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).[4]

This compound and other HPK1 inhibitors function by blocking the kinase activity of HPK1.[1] This inhibition prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, enhancing T-cell activation and effector functions, and ultimately promoting a more robust anti-tumor immune response.[1][3]

HPK1_Signaling_Pathway cluster_Downstream_Signaling Downstream Signaling & T-Cell Activation cluster_HPK1_Regulation HPK1 Negative Regulation TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3 CD3 CD28 CD28 PLCg1 PLCγ1 Activation ERK ERK MAPK Pathway PLCg1->ERK Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines Proliferation T-Cell Proliferation & Effector Function ERK->Proliferation SLP76 SLP-76 HPK1->SLP76 Phosphorylates SLP76->PLCg1 Activates pSLP76 pSLP-76 (S376) SLP76->pSLP76 Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation Degradation->SLP76 Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits Kinase_Assay_Workflow A Prepare this compound Serial Dilution B Add Compound to 384-well Plate A->B C Add Recombinant HPK1 Enzyme B->C D Pre-incubate C->D E Add Substrate & ATP Mixture D->E F Incubate (Kinase Reaction) E->F G Add ADP-Glo Reagent (Stop Reaction) F->G H Measure Luminescence G->H I Calculate % Inhibition & IC50 H->I T_Cell_Activation_Workflow cluster_Preparation Preparation cluster_Treatment Cell Treatment cluster_Analysis Analysis A Coat Plate with anti-CD3 Ab C Plate Cells A->C B Isolate PBMCs or T-Cells B->C D Add this compound & anti-CD28 Ab C->D E Incubate (48-72 hours) D->E F Collect Supernatant E->F G Measure IL-2/IFN-γ via ELISA F->G

References

Application Notes and Protocols: Hpk1-IN-32 Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] In T-cells, upon TCR engagement, HPK1 gets activated and subsequently phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and proteasomal degradation of SLP-76, thereby attenuating T-cell activation, proliferation, and cytokine production.[1][5][6]

Hpk1-IN-32 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound prevents the downstream negative regulatory effects, leading to enhanced T-cell function. This makes HPK1 an attractive therapeutic target for cancer immunotherapy, with the potential to boost anti-tumor immune responses.[2][3][7] These application notes provide detailed protocols for the treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and methods to assess its biological effects.

Data Presentation

The following tables summarize the quantitative effects of HPK1 inhibition on human T-cell function, based on studies with this compound and similar potent HPK1 inhibitors.

Table 1: Effect of HPK1 Inhibition on Cytokine Production in Human T-Cells

CytokineTreatment ConditionFold Increase vs. ControlInhibitor ConcentrationReference Compound
IFN-γanti-CD3/CD28 stimulated CD8+ T-cellsConcentration-dependent increase0.1 - 1 µMCompK
IL-2anti-CD3/CD28 stimulated Jurkat cellsSignificant enhancementup to 0.3 µMKHK-6
IL-2anti-CD3/CD28 stimulated PBMCsSignificant enhancement0.1 - 1 µMHPK1-IN-3
GM-CSFDynabeads stimulated PBMCsSignificant enhancement0.1 - 1 µMKHK-6 / HPK1-IN-3
TNF-αanti-CD3/CD28 + PGE2 stimulated CD8+ T-cellsFull reversal of suppressionNot specifiedCompound 1

Table 2: Reversal of Immunosuppression by HPK1 Inhibition

Immunosuppressive AgentCell TypeMeasured ParameterEffect of HPK1 InhibitorReference Compound
Prostaglandin E2 (PGE2)Human CD8+ T-cellsIFN-γ, IL-2, TNF-α secretionFully reversed suppressionCompound 1
Adenosine analogue (NECA)Human CD8+ T-cellsIFN-γ, IL-2, TNF-α secretionFully reversed suppressionCompound 1
TGF-βHuman CD3+ T-cellsProliferationReversal of suppressionCompK

Table 3: Synergistic Effects of HPK1 Inhibition with Anti-PD-1

Cell TypeMeasured ParameterCombined EffectReference Compound
Human PBMCsIFN-γ productionSynergistic enhancementCompound 1 + Pembrolizumab
Human CD8+ T-cellsTumor lytic activitySignificant synergyCompK + anti-PD-1

Signaling Pathways and Experimental Workflows

Hpk1_Signaling_Pathway HPK1 Negative Regulatory Signaling Pathway in T-Cells TCR TCR Engagement LAT_Complex LAT Signalosome TCR->LAT_Complex recruits SLP76 SLP-76 LAT_Complex->SLP76 activates HPK1 HPK1 LAT_Complex->HPK1 recruits & activates pSLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream HPK1->SLP76 Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 inhibits Ub_Degradation Ubiquitination & Proteasomal Degradation pSLP76->Ub_Degradation leads to Suppression Signal Attenuation Ub_Degradation->Suppression Activation T-Cell Activation - Proliferation - Cytokine Production Downstream->Activation Experimental_Workflow Experimental Workflow for this compound Treatment of PBMCs cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC_Isolation 1. Isolate PBMCs from whole blood Cell_Count 2. Count cells and assess viability PBMC_Isolation->Cell_Count Preincubation 3. Pre-incubate PBMCs with this compound Cell_Count->Preincubation Stimulation 4. Stimulate with anti-CD3/CD28 Preincubation->Stimulation Incubation 5. Incubate for 24-72 hours Stimulation->Incubation Supernatant 6a. Collect Supernatant Incubation->Supernatant Cells 6b. Harvest Cells Incubation->Cells ELISA 7a. Cytokine Analysis (ELISA) Supernatant->ELISA Flow 7b. Activation Marker Analysis (Flow Cytometry) Cells->Flow

References

Application Notes and Protocols: Hpk1-IN-32 in Non-Hodgkin's Lymphoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Hpk1-IN-32, a potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, in preclinical non-Hodgkin's lymphoma (NHL) models. The information presented is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting HPK1 in this malignancy.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell and B-cell receptor signaling, thereby acting as an immune checkpoint.[1][2] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[2] In the context of non-Hodgkin's lymphoma, particularly diffuse large B-cell lymphoma (DLBCL), HPK1 expression has been observed to be elevated.[3] Targeting HPK1 may therefore represent a novel therapeutic avenue for NHL, especially in enhancing the efficacy of existing immunotherapies like PD-1 blockade.[3][4]

This compound is a potent and selective inhibitor of HPK1 with a reported IC50 of 65 nM.[2] Its mechanism of action involves blocking the kinase activity of HPK1, which in turn prevents the phosphorylation of downstream targets like SLP-76, a key adapter protein in T-cell activation.[5][6] This inhibition leads to enhanced T-cell activation, cytokine production, and cytotoxicity against tumor cells.[5][7]

Data Summary

The following tables summarize quantitative data from a representative study using an HPK1 inhibitor in NHL models. While a specific study on this compound in NHL is not yet published, the data from a structurally similar and potent HPK1 inhibitor, GNE-1858, provides a strong rationale and expected outcomes for the use of this compound.

Table 1: In Vitro Efficacy of HPK1 Inhibition in NHL Cell Lines

Cell LineTreatmentConcentrationOutcomeReference Study
BJAB (Burkitt's Lymphoma)HPK1 Inhibitor (GNE-1858)20 nMIncreased T-cell mediated cytotoxicity in co-culture with PBMCs.[8]
WSU-DLCL2 (DLBCL)HPK1 Inhibitor (GNE-1858)20 nMIncreased T-cell mediated cytotoxicity in co-culture with PBMCs.[8]

Table 2: In Vivo Efficacy of HPK1 Inhibition in an NHL Xenograft Model

ModelTreatment GroupOutcomeReference Study
Zebrafish Xenograft (BJAB)HPK1 Inhibitor + anti-PD-1Enhanced reduction in tumor fluorescence intensity compared to either agent alone.[5][8]
Zebrafish Xenograft (WSU-DLCL2)HPK1 Inhibitor + anti-PD-1Enhanced reduction in tumor fluorescence intensity compared to either agent alone.[5][8]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway of HPK1 in T-cells and the mechanism of action for an HPK1 inhibitor like this compound. Inhibition of HPK1 prevents the negative regulation of the T-cell receptor (TCR) signaling cascade, leading to a more robust anti-tumor immune response.

HPK1_Signaling_Pathway HPK1 Signaling in T-Cell Activation and Inhibition TCR TCR Lck Lck TCR->Lck CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 Activates ERK ERK PLCg1->ERK AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 HPK1->SLP76 Phosphorylates (Negative Feedback) pSLP76 p-SLP-76 (Inactive) HPK1->pSLP76 Degradation Proteasomal Degradation pSLP76->Degradation Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in non-Hodgkin's lymphoma models.

In Vitro T-Cell Mediated Cytotoxicity Assay

This protocol describes a co-culture experiment to evaluate the ability of this compound to enhance T-cell killing of NHL cells.

in_vitro_workflow In Vitro T-Cell Cytotoxicity Workflow cluster_prep Preparation cluster_coculture Co-culture cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from healthy donor blood Add_PBMCs Add PBMCs (4:1 ratio) Isolate_PBMCs->Add_PBMCs Culture_NHL Culture NHL cells (BJAB, WSU-DLCL2) Plate_NHL Plate NHL cells Culture_NHL->Plate_NHL Plate_NHL->Add_PBMCs Add_Inhibitor Add this compound (e.g., 65 nM) Add_PBMCs->Add_Inhibitor Add_Controls Add Controls (DMSO, anti-PD-1) Add_Inhibitor->Add_Controls Incubate Incubate for 72h Add_Controls->Incubate Assay Perform Cytotoxicity Assay (e.g., LDH release, Calcein-AM) Incubate->Assay Flow_Cytometry Flow Cytometry for T-cell activation markers (CD69, CD25) Incubate->Flow_Cytometry Analyze Analyze and Quantify Data Assay->Analyze Flow_Cytometry->Analyze

Caption: Workflow for the in vitro T-cell mediated cytotoxicity assay.

Materials:

  • NHL cell lines (e.g., BJAB, WSU-DLCL2)

  • This compound (MedChemExpress)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Ficoll-Paque PLUS

  • Anti-PD-1 antibody (optional, for combination studies)

  • Cytotoxicity detection kit (e.g., LDH assay kit)

  • Flow cytometry antibodies (e.g., anti-CD3, anti-CD8, anti-CD69, anti-CD25)

Procedure:

  • Cell Culture: Culture BJAB and WSU-DLCL2 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[8]

  • PBMC Isolation: Isolate PBMCs from healthy donor peripheral blood using Ficoll-Paque gradient centrifugation according to the manufacturer's protocol.[8]

  • Co-culture Setup:

    • Seed NHL cells into a 96-well plate at a density of 1 x 10^4 cells/well.

    • Add PBMCs to the wells at an effector-to-target (E:T) ratio of 4:1.[8]

    • Treat the co-cultures with varying concentrations of this compound (a starting concentration around its IC50 of 65 nM is recommended). Include a DMSO vehicle control. For combination studies, add anti-PD-1 antibody at a concentration of 20 nM.[8]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]

  • Cytotoxicity Assessment:

    • Measure T-cell mediated cytotoxicity using a standard LDH release assay or a fluorescence-based assay like Calcein-AM.

    • Calculate the percentage of specific lysis according to the manufacturer's instructions.

  • Flow Cytometry Analysis (Optional):

    • At the end of the co-culture, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (CD3, CD8) and activation markers (CD69, CD25).

    • Analyze the samples using a flow cytometer to determine the activation status of T-cells in the different treatment groups.

In Vivo Zebrafish Xenograft Model

This protocol outlines the use of a zebrafish xenograft model to assess the in vivo efficacy of this compound.

in_vivo_workflow In Vivo Zebrafish Xenograft Workflow cluster_prep Preparation cluster_injection Microinjection cluster_treatment Treatment cluster_analysis Analysis Label_Cells Label NHL cells with fluorescent dye (e.g., DiO) Inject_Cells Microinject labeled NHL cells into the yolk sac Label_Cells->Inject_Cells Prepare_Embryos Prepare 2 dpf zebrafish embryos Prepare_Embryos->Inject_Cells Group_Embryos Group embryos into treatment groups Inject_Cells->Group_Embryos Add_Treatment Add this compound and/or anti-PD-1 to the water Group_Embryos->Add_Treatment Incubate_Treatment Incubate for 96h Add_Treatment->Incubate_Treatment Image_Embryos Image embryos using a fluorescence microscope Incubate_Treatment->Image_Embryos Quantify_Fluorescence Quantify tumor fluorescence intensity (ImageJ) Image_Embryos->Quantify_Fluorescence Analyze_Data Analyze and Compare Data Quantify_Fluorescence->Analyze_Data

Caption: Workflow for the in vivo zebrafish xenograft model.

Materials:

  • NHL cell lines (BJAB, WSU-DLCL2)

  • This compound

  • Anti-PD-1 antibody

  • Fluorescent cell labeling dye (e.g., DiO)

  • Zebrafish embryos (2 days post-fertilization, dpf)

  • Microinjection apparatus

  • Fluorescence microscope

Procedure:

  • Cell Labeling: Label NHL cells with a fluorescent dye like DiO according to the manufacturer's protocol.[5]

  • Zebrafish Embryo Preparation: Collect and maintain zebrafish embryos at 28.5°C in E3 medium. At 2 dpf, dechorionate the embryos.

  • Microinjection:

    • Anesthetize the 2 dpf embryos.

    • Microinject approximately 200-300 labeled NHL cells into the yolk sac of each embryo.[7]

  • Treatment:

    • After injection, transfer the embryos to a 48-well plate.[5]

    • Expose the embryos to different treatment groups: vehicle control, this compound, anti-PD-1, and the combination of this compound and anti-PD-1, by adding the compounds directly to the embryo medium.

  • Incubation: Incubate the treated embryos for 96 hours at 35°C.[5]

  • Imaging and Analysis:

    • At the end of the incubation period, anesthetize the embryos and image them using a fluorescence microscope.

    • Quantify the tumor burden by measuring the fluorescence intensity of the tumor cells using software such as ImageJ.[5]

    • Compare the fluorescence intensity between the different treatment groups to determine the efficacy of the treatments.

Conclusion

The provided application notes and protocols offer a framework for investigating the therapeutic potential of this compound in non-Hodgkin's lymphoma models. The inhibition of HPK1 presents a rational approach to enhance anti-tumor immunity in NHL. The detailed methodologies for in vitro and in vivo studies will enable researchers to generate robust and reproducible data to further validate this promising therapeutic target.

References

Troubleshooting & Optimization

Hpk1-IN-32 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Hpk1-IN-32 in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a solubility of up to 50 mg/mL in DMSO.[1][2] It is important to use a newly opened, hygroscopic DMSO and ultrasonic treatment to achieve complete dissolution.[1][2]

Q3: Can I dissolve this compound directly in cell culture media or other aqueous solutions?

A3: Direct dissolution of this compound in aqueous solutions like cell culture media or PBS is not recommended due to its hydrophobic nature, which will likely result in precipitation. It is best to first prepare a concentrated stock solution in DMSO.

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: To avoid solvent-induced cytotoxicity, it is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, with an ideal concentration of 0.1% or lower. It is always advisable to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments. The sensitivity to DMSO can be cell-line dependent; for instance, Jurkat cells have shown sensitivity to DMSO concentrations of 2% and higher over 24 hours.

Q5: How should I store the this compound stock solution in DMSO?

A5: The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]

Troubleshooting Guides

Issue 1: Precipitate forms when diluting the DMSO stock solution into cell culture media.

Cause: This is a common issue for hydrophobic compounds like this compound. The compound is significantly less soluble in the aqueous environment of the cell culture media compared to DMSO.

Solutions:

  • Serial Dilution in DMSO: Before adding the inhibitor to your aqueous medium, perform an intermediate dilution of your concentrated stock in pure DMSO. This can help prevent the compound from crashing out of solution upon contact with the aqueous buffer.

  • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the cell culture media while gently vortexing or swirling the media. This gradual introduction can help to keep the compound in solution.

  • Warm the Media: Gently warming the cell culture media to 37°C before adding the inhibitor stock can sometimes improve solubility.

  • Sonication: If a precipitate still forms, brief sonication of the final working solution in a water bath can help to redissolve the compound.[3] Ensure that the sonication does not generate excessive heat, which could degrade the inhibitor or media components.

  • Use of Co-solvents (for in vivo or specific in vitro applications): For some applications, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve aqueous solubility.[1] However, their effects on your specific cell line and experiment should be validated.

Issue 2: The inhibitor appears to have low or no activity in my cell-based assay.

Cause: This could be due to several factors, including poor solubility, degradation of the compound, or experimental setup.

Solutions:

  • Confirm Dissolution: After preparing your final working solution, visually inspect it for any precipitate. If present, follow the steps in the troubleshooting guide for precipitation.

  • Check DMSO Quality: Use a high-quality, anhydrous grade of DMSO, as absorbed water can affect the solubility and stability of the compound.[1]

  • Stability in Media: While specific data on the stability of this compound in cell culture media is limited, small molecule inhibitors can be unstable in aqueous solutions over time. It is recommended to prepare fresh working solutions for each experiment and add them to the cells immediately. Avoid storing the inhibitor in diluted aqueous solutions.

  • Vehicle Control: Always include a DMSO-only control to ensure that the observed effects are due to the inhibitor and not the solvent.

  • Assay-Specific Considerations: The observed activity of this compound can be cell-line specific. For example, it has been shown to inhibit cellular pSLP76 activity in the Jurkat cell line with an IC50 of 65 nM after a 2-hour incubation.[1][2]

Data Presentation

Table 1: Solubility of this compound

SolventMaximum SolubilityNotes
DMSO50 mg/mL (93.17 mM)Requires ultrasonic treatment. Use of newly opened, hygroscopic DMSO is recommended.[1][2]
Cell Culture MediaLow (Direct dissolution not recommended)Prepare a concentrated stock in DMSO first.

Table 2: Recommended DMSO Concentrations for Cell Culture

Cell TypeMaximum Recommended Final DMSO ConcentrationIdeal Final DMSO Concentration
General< 0.5%≤ 0.1%
Jurkat T-cells< 2% (for 24h incubation)≤ 0.1%

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Ultrasonic water bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved. This may take several minutes.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Vortexer

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Determine the final concentration of this compound needed for your experiment and the final volume of the working solution.

  • Calculate the volume of the DMSO stock solution required. Ensure the final DMSO concentration in the cell culture will be at a non-toxic level (ideally ≤ 0.1%).

  • If a high concentration of the inhibitor is needed, consider making an intermediate dilution of the stock solution in DMSO first.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, slowly add the calculated volume of the this compound DMSO stock solution dropwise.

  • Continue to mix for a few seconds to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your cell-based assay.

Signaling Pathway and Experimental Workflow Diagrams

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_HPK1 HPK1 Activation cluster_SLP76 SLP-76 Regulation TCR TCR Engagement HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) PLCg1 PLCγ1 Activation SLP76->PLCg1 ERK ERK Activation SLP76->ERK NFkB NF-κB Activation SLP76->NFkB Degradation Proteasomal Degradation pSLP76->Degradation Leads to Inhibitor This compound Inhibitor->HPK1 Inhibits

Caption: Hpk1 signaling pathway in T-cells and the inhibitory action of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock in DMSO (50 mg/mL) start->prep_stock prep_working Prepare Working Solution in Cell Culture Media (Final DMSO ≤ 0.1%) prep_stock->prep_working troubleshoot Troubleshoot Precipitation? (Sonication/Warming) prep_working->troubleshoot vehicle_control Treat Cells with Vehicle Control (DMSO) prep_working->vehicle_control troubleshoot->prep_working Yes treat_cells Treat Cells with This compound troubleshoot->treat_cells No assay Perform Cell-Based Assay treat_cells->assay vehicle_control->assay end End assay->end

Caption: Recommended experimental workflow for using this compound in cell-based assays.

References

Hpk1-IN-32 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Hpk1-IN-32.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both powder and solvent-based stock solutions are summarized below.

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months[1]
-20°C1 month[1]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

2. How should I prepare stock solutions of this compound?

This compound is soluble in DMSO. For a 50 mg/mL stock solution, ultrasonic assistance may be necessary to achieve complete dissolution.[1] It is important to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and the presence of water can significantly impact solubility.[1]

3. What is the stability of this compound in aqueous solutions or cell culture media?

4. What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[2][3][4] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at serine 376 (pSLP76).[5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, disruption of the TCR signaling complex, and subsequent ubiquitination and degradation of SLP-76, ultimately dampening T-cell activation.[4][5][7] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby enhancing T-cell activation and cytokine production.[2][8]

5. In which cell lines has this compound been shown to be active?

This compound has been demonstrated to inhibit cellular pSLP76 activity in the Jurkat cell line, a human T-lymphocyte cell line, with an IC50 of 65 nM.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation observed in stock solution - Improper solvent used.- Solution concentration is too high.- Compound has low solubility in the chosen solvent.- Ensure you are using anhydrous DMSO.- Gently warm the solution and/or use sonication to aid dissolution.[1]- Prepare a less concentrated stock solution.
Inconsistent or no inhibitory effect in cellular assays - Degradation of this compound.- Incorrect concentration used.- Cell line does not express HPK1.- Issues with the assay itself.- Prepare fresh working solutions from a new aliquot of the stock solution.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.- Confirm HPK1 expression in your cell line by Western blot or qPCR.- Include appropriate positive and negative controls in your experiment.
High background in Western blot for pSLP76 - Non-specific antibody binding.- Insufficient blocking.- Suboptimal antibody concentration.- Use a blocking buffer containing 5% non-fat milk or BSA in TBST.- Optimize the primary and secondary antibody concentrations.- Ensure adequate washing steps are performed.
Variability between experiments - Inconsistent cell passage number or confluency.- Variation in incubation times or reagent concentrations.- Freeze-thaw cycles of the stock solution.- Use cells within a consistent passage number range and at a similar confluency for all experiments.- Follow a standardized and detailed experimental protocol.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Potential off-target effects - High concentrations of the inhibitor being used.- The inhibitor may have activity against other kinases.- Use the lowest effective concentration of this compound determined from a dose-response curve.- To confirm that the observed effect is due to HPK1 inhibition, consider using a structurally unrelated HPK1 inhibitor as a control or performing experiments in HPK1 knockout/knockdown cells.[8]

Experimental Protocols & Methodologies

Inhibition of pSLP76 in Jurkat Cells

This protocol describes a method to assess the inhibitory activity of this compound on the phosphorylation of SLP-76 in Jurkat cells.

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat Jurkat cells with varying concentrations of this compound (e.g., 0-2 µM) for 2 hours.

  • Stimulation: For studies involving TCR activation, cells can be stimulated with anti-CD3/CD28 antibodies.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay or similar method.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated SLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SLP-76 or a housekeeping protein like GAPDH or β-actin.

Visualizations

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 SLP76->HPK1 Recruitment T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibition FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Downstream_Signaling Downstream Signaling (e.g., JNK, NF-κB) pSLP76->Downstream_Signaling Inhibited Ub_Degradation Ubiquitination & Degradation FourteenThreeThree->Ub_Degradation Leads to Ub_Degradation->T_Cell_Activation Negative Regulation Downstream_Signaling->T_Cell_Activation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Jurkat_Culture Culture Jurkat Cells Treat_Cells Treat Cells with This compound Jurkat_Culture->Treat_Cells Prepare_Inhibitor Prepare this compound Working Solutions Prepare_Inhibitor->Treat_Cells Stimulate_Cells Stimulate with anti-CD3/CD28 (optional) Treat_Cells->Stimulate_Cells Cell_Lysis Cell Lysis Stimulate_Cells->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot for pSLP76 & Total SLP76 Protein_Quant->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

References

Navigating Hpk1-IN-32: A Technical Guide to Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hpk1-IN-32, a potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges related to off-target effects that may be encountered during preclinical research and development.

Frequently Asked Questions (FAQs)

1. General Information

  • Q1.1: What is this compound and what is its primary target?

    • A1.1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). It exhibits high potency with a reported IC50 of 65 nM[1]. HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor signaling[2][3].

  • Q1.2: Why is targeting HPK1 of interest in drug development?

    • A1.2: HPK1 negatively regulates T-cell activation, and its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses[3]. By blocking HPK1, the aim is to boost the immune system's ability to recognize and eliminate cancer cells. Several HPK1 inhibitors are currently in clinical trials for various cancers[4].

2. Understanding Off-Target Effects

  • Q2.1: What are off-target effects and why are they a concern with kinase inhibitors?

    • A2.1: Off-target effects are unintended interactions of a drug with proteins other than its intended target. The human kinome is comprised of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology makes it challenging to design completely specific kinase inhibitors, leading to potential off-target binding and subsequent unintended biological consequences.

  • Q2.2: What are the potential consequences of this compound off-target effects?

    • A2.2: Off-target effects of this compound could lead to a variety of unintended outcomes, including:

      • Misinterpretation of experimental results: Attributing a biological effect to HPK1 inhibition when it is actually caused by binding to another kinase.

      • Cellular toxicity: Inhibition of kinases essential for normal cell function.

      • Activation or inhibition of other signaling pathways: Leading to unforeseen physiological effects.

      • Reduced efficacy: If the off-target effects counteract the desired therapeutic outcome.

  • Q2.3: How can I assess the selectivity of my batch of this compound?

    • A2.3: It is crucial to independently verify the selectivity of your specific batch of this compound. A comprehensive method is to perform a kinome-wide selectivity profiling assay, such as KINOMEscan®, which assesses the binding of the inhibitor against a large panel of kinases.

Troubleshooting Guide

This guide provides solutions to common problems that may arise from off-target effects of this compound.

Problem 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Off-target effects of this compound may be influencing your experimental system in an unforeseen manner.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Before investigating off-targets, verify that this compound is engaging HPK1 in your cellular context. This can be done using a Cellular Thermal Shift Assay (CETSA) or by assessing the phosphorylation of a known HPK1 substrate, such as SLP-76.

    • Consult Kinase Selectivity Data: Refer to a comprehensive kinase selectivity profile for this compound. While specific data for this compound is not publicly available, the table below provides an illustrative example based on a highly selective MAP4K family inhibitor. Identify any kinases that are significantly inhibited at the concentration you are using.

    • Use a Structurally Unrelated HPK1 Inhibitor: As a control, repeat your experiment with a different, structurally distinct HPK1 inhibitor that has a different off-target profile. If the unexpected phenotype persists, it is more likely to be an on-target effect of HPK1 inhibition.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of HPK1. If the phenotype is reversed, it confirms the effect is on-target.

Problem 2: Observed cellular toxicity at concentrations expected to be selective for HPK1.

  • Possible Cause: The observed toxicity may be due to the inhibition of one or more off-target kinases that are critical for cell viability.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response curve to determine the precise concentration at which toxicity occurs. Compare this to the IC50 for HPK1 inhibition.

    • Identify Potential Off-Target Culprits: Examine the kinase selectivity profile for kinases that are potently inhibited at the toxic concentration. Pay close attention to kinases known to be involved in essential cellular processes.

    • Knockdown/Knockout Studies: Use siRNA or CRISPR to knockdown or knockout the suspected off-target kinase. If the toxicity is rescued, it confirms the involvement of that off-target.

Quantitative Data Summary

The following table provides an illustrative example of a kinase selectivity profile for a highly selective MAP4K inhibitor, which can be used as a reference for understanding the type of data needed to assess this compound off-target effects. Note: This is not the actual data for this compound.

Kinase TargetPercent of Control (%) @ 1 µMIC50 (nM)Kinase Family
MAP4K1 (HPK1) <1 10 STE20
MAP4K2 (GCK)25250STE20
MAP4K3 (GLK)30300STE20
MINK145>500STE20
TNIK50>500STE20
STK4 (MST1)85>1000STE20
JAK190>1000TK
CDK295>1000CMGC
ROCK192>1000AGC
p38α (MAPK14)88>1000CMGC

Key Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound is binding to HPK1 within the cell.

  • Methodology:

    • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time.

    • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

    • Lysis: Lyse the cells to release the soluble proteins.

    • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

    • Western Blot Analysis: Analyze the supernatant for the presence of soluble HPK1 using a specific antibody. Increased thermal stability of HPK1 in the presence of this compound indicates target engagement.

2. Kinome-Wide Off-Target Profiling (e.g., KINOMEscan®)

This method provides a broad assessment of the selectivity of this compound.

  • Methodology:

    • Assay Principle: A competition-based binding assay where this compound is tested for its ability to displace a ligand from the ATP-binding site of a large panel of kinases.

    • Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the inhibitor. A lower percentage indicates stronger binding of the inhibitor to the kinase.

3. Immunoprecipitation-Mass Spectrometry (IP-MS) for Unbiased Off-Target Identification

This technique can identify both expected and unexpected protein interactors of this compound in a cellular context.

  • Methodology:

    • Inhibitor Immobilization: this compound is chemically linked to beads.

    • Cell Lysate Incubation: The inhibitor-linked beads are incubated with a cell lysate to allow for the binding of target and off-target proteins.

    • Washing: The beads are washed to remove non-specific binders.

    • Elution: The bound proteins are eluted from the beads.

    • Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.

Visualizations

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 LAT LAT Lck->LAT SLP76 SLP-76 LAT->SLP76 Gads Gads LAT->Gads HPK1 HPK1 SLP76->HPK1 Recruitment Downstream_Signaling Downstream T-Cell Activation SLP76->Downstream_Signaling Gads->SLP76 pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Ub_Degradation->SLP76 Hpk1_IN_32 This compound Hpk1_IN_32->HPK1

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Off_Target_Workflow Start Start: Unexpected Experimental Result Confirm_On_Target 1. Confirm On-Target Engagement (CETSA) Start->Confirm_On_Target Decision1 On-Target Engaged? Confirm_On_Target->Decision1 Kinome_Scan 2. Analyze Kinome Selectivity Data Control_Inhibitor 3. Use Structurally Different HPK1 Inhibitor Kinome_Scan->Control_Inhibitor IP_MS 4. Unbiased Off-Target ID (IP-MS) Kinome_Scan->IP_MS Decision2 Unexpected Phenotype Persists? Control_Inhibitor->Decision2 Off_Target Phenotype is Off-Target IP_MS->Off_Target On_Target Phenotype is On-Target Decision1->Start No, Troubleshoot Experiment Decision1->Kinome_Scan Yes Decision2->On_Target Yes Decision2->Off_Target No

Caption: Workflow for Investigating Off-Target Effects.

References

Addressing Hpk1-IN-32 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-32. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common challenges, particularly precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] It has an IC50 value of 65 nM.[3][4] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell and B-cell receptor signaling.[5][6][7] By inhibiting HPK1, this compound can enhance immune cell activation, making it a valuable tool for research in immuno-oncology.[8][9]

Q2: My this compound is precipitating out of my aqueous solution. What should I do?

Precipitation of this compound in aqueous solutions is a common issue due to its limited water solubility. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem. The guide covers solvent selection, stock solution preparation, and techniques for preparing working solutions.

Q3: What are the recommended storage conditions for this compound stock solutions?

It is recommended to store stock solutions of this compound at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[4] To avoid repeated freeze-thaw cycles that can lead to product degradation and precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.[10]

Q4: In which signaling pathways is HPK1 involved?

HPK1 is a key component of several signaling pathways within hematopoietic cells. It acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][5] Upon TCR activation, HPK1 can phosphorylate SLP-76, leading to its degradation and subsequent dampening of the immune response.[8] HPK1 is also involved in the activation of the JNK and NF-κB signaling pathways.[1][11]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to addressing precipitation issues with this compound in your experiments.

Step 1: Assess Stock Solution Preparation

The initial step in preventing precipitation is the proper preparation of a high-concentration stock solution in an appropriate organic solvent.

  • Recommended Solvent: this compound is highly soluble in DMSO.[3][4]

  • Protocol:

    • Warm the this compound vial to room temperature.

    • Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration. Note that hygroscopic DMSO can significantly impact solubility.[4]

    • If the compound does not dissolve completely, use ultrasonic agitation to aid dissolution.[3][4]

Table 1: this compound Stock Solution Preparation in DMSO

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM1.8634 mL9.3172 mL
5 mM0.3727 mL1.8634 mL
10 mM0.1863 mL0.9317 mL

Data derived from molecular weight of 536.64 g/mol .[3]

Step 2: Optimize Working Solution Preparation

Direct dilution of a high-concentration DMSO stock into aqueous buffers can often lead to precipitation. The following protocols are recommended for preparing clear, aqueous working solutions.

  • Method 1: Using a Co-solvent System for In Vivo Studies

    • This method is suitable for preparing solutions for animal studies.

    • Protocol:

      • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

      • For the final working solution, add each solvent sequentially. A common formulation is 10% DMSO and 90% of a carrier solution.

      • Two recommended carrier solutions are:

        • 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline.[4][12]

        • Corn oil.[4]

      • This should yield a clear solution with a solubility of at least 2.5 mg/mL (4.66 mM).[4][12]

  • Method 2: Serial Dilution for In Vitro Assays

    • For cell-based assays, it is crucial to minimize the final DMSO concentration to avoid solvent-induced toxicity.

    • Protocol:

      • Perform serial dilutions of your high-concentration DMSO stock solution in your cell culture medium or assay buffer.

      • It is critical to add the DMSO stock to the aqueous solution and mix immediately and thoroughly. Do not add the aqueous solution to the DMSO stock.

      • Visually inspect for any signs of precipitation at each dilution step. If precipitation occurs, you may need to lower the starting concentration of your stock solution or the final concentration in your assay.

      • If precipitation persists, consider using a small amount of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your final buffer, if compatible with your experimental system.

Step 3: General Best Practices to Avoid Precipitation
  • Temperature: Ensure all components are at room temperature before mixing, unless the protocol specifies otherwise.

  • Fresh Preparations: Whenever possible, prepare fresh working solutions daily.[4]

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. If you observe a pellet after centrifugation, it is a clear indication of precipitation.[14]

Experimental Protocols

Protocol 1: Cellular Assay for pSLP76 Inhibition in Jurkat Cells

This protocol is based on the characterization of this compound's cellular activity.[4]

  • Cell Culture: Culture Jurkat cells in appropriate media and conditions.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

    • Treat the Jurkat cells with varying concentrations of this compound (e.g., 0-2 µM) for 2 hours.

  • Cell Lysis: After treatment, lyse the cells to extract proteins.

  • Western Blotting or ELISA: Analyze the phosphorylation of SLP-76 (pSLP76) using a specific antibody. The IC50 value for pSLP76 inhibition by this compound in Jurkat cells is 65 nM.[4]

Visualizations

HPK1_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 Activates T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates JNK_pathway JNK Pathway HPK1->JNK_pathway Activates NFkB_pathway NF-κB Pathway HPK1->NFkB_pathway Activates Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits Degradation Degradation pSLP76->Degradation

Caption: Simplified HPK1 signaling pathway in T-cells.

Troubleshooting_Workflow Start Precipitation Observed CheckStock Step 1: Verify Stock Solution (DMSO, Ultrasonic Agitation) Start->CheckStock StockOK Stock Solution Clear? CheckStock->StockOK RemakeStock Remake Stock Solution StockOK->RemakeStock No CheckWorking Step 2: Optimize Working Solution Prep StockOK->CheckWorking Yes RemakeStock->CheckStock WorkingOK Working Solution Clear? CheckWorking->WorkingOK TryMethod1 Try Co-solvent Method (e.g., SBE-β-CD) WorkingOK->TryMethod1 No (In Vivo) TryMethod2 Try Serial Dilution with Vigorous Mixing WorkingOK->TryMethod2 No (In Vitro) Success Solution is Clear Proceed with Experiment WorkingOK->Success Yes TryMethod1->WorkingOK Consult Consult Technical Support TryMethod1->Consult ConsiderAdditives Step 3: Consider Additives (e.g., Surfactants) TryMethod2->ConsiderAdditives ConsiderAdditives->WorkingOK ConsiderAdditives->Consult

References

Technical Support Center: Optimizing Hpk1-IN-32 Incubation Time in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-32. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of this compound in various cellular assays. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] Upon TCR activation, HPK1 phosphorylates the SLP-76 adaptor protein at Serine 376.[4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately dampens T-cell activation and proliferation.[4] this compound blocks the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and enhancing T-cell responses.[3][5]

Q2: What is a typical incubation time for this compound in cellular assays?

A2: The optimal incubation time for this compound can vary significantly depending on the cell type, the specific assay, and the experimental endpoint. Published studies on HPK1 inhibitors show a wide range of incubation times, from as short as 15-30 minutes for assessing proximal signaling events like SLP-76 phosphorylation, to 24-72 hours for measuring downstream functional outcomes such as cytokine production or T-cell proliferation.[6][7][8] One study specifically mentions using this compound at a 2-hour incubation time to inhibit cellular pSLP76 activity in a Jurkat cell line.[5]

Q3: How do I determine the optimal incubation time for my specific experiment?

A3: It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell type, inhibitor concentration, and biological readout. This typically involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, 24 hours). The time point that yields the most robust and reproducible effect should be chosen for subsequent experiments.

Q4: Can the incubation time affect the IC50 value of this compound?

A4: Yes, the incubation time can influence the apparent IC50 value. For slow-binding inhibitors, a longer pre-incubation time may be necessary to reach equilibrium and accurately determine the IC50.[9] It is crucial to keep the incubation time consistent across all experiments when comparing the potency of different compounds.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound incubation time.

Issue Potential Cause(s) Recommended Solution(s)
No or low inhibition of HPK1 activity (e.g., no change in pSLP-76 levels) 1. Incubation time is too short: The inhibitor has not had enough time to engage with the target. 2. Inhibitor concentration is too low: The concentration of this compound is insufficient to inhibit HPK1. 3. Cell permeability issues: The inhibitor is not effectively entering the cells. 4. Incorrect assay conditions: Suboptimal temperature, pH, or buffer components.[10] 5. Inactive inhibitor: The inhibitor may have degraded due to improper storage.1. Perform a time-course experiment: Test a range of incubation times (e.g., 30 min to 24 hours). 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 nM to 10 µM). 3. Consult the manufacturer's data sheet for solubility and cell permeability information. Consider using a different solvent or a cell line with higher permeability. 4. Ensure all assay components are at the recommended temperature and pH. Use the appropriate assay buffer.[10] 5. Use a fresh stock of this compound and follow the manufacturer's storage recommendations.
High variability between replicates 1. Inconsistent timing: Variations in the timing of inhibitor addition or assay termination. 2. Cell handling inconsistencies: Differences in cell density, passage number, or stimulation. 3. Pipetting errors: Inaccurate dispensing of inhibitor or reagents.[10]1. Use a multichannel pipette for simultaneous addition of reagents. Ensure precise timing for all steps. 2. Use cells at a consistent density and passage number. Ensure uniform stimulation across all wells. 3. Calibrate pipettes regularly. Use appropriate pipetting techniques to minimize errors.[10]
Unexpected or off-target effects 1. Incubation time is too long: Prolonged exposure may lead to the inhibitor affecting other cellular processes. 2. Inhibitor concentration is too high: High concentrations can lead to off-target kinase inhibition. 3. Cellular toxicity: The inhibitor may be causing cell death at the tested concentration and incubation time.1. Optimize for the shortest incubation time that gives a robust on-target effect. 2. Determine the IC50 and use concentrations around this value. Refer to kinome profiling data if available to understand potential off-targets.[6] 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay.
Inconsistent results with different cell types (e.g., Jurkat vs. PBMCs) 1. Different expression levels of HPK1: The target kinase may be more or less abundant. 2. Variations in signaling pathway dynamics: The kinetics of TCR signaling can differ between cell lines and primary cells. 3. Differential cell permeability: Primary cells may have different membrane properties than immortalized cell lines.1. Confirm HPK1 expression levels in your cell types of interest via Western blot or other methods. 2. Optimize the incubation time and inhibitor concentration for each cell type independently. 3. Consider the inherent biological differences when interpreting results.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for pSLP-76 Inhibition in Jurkat Cells

This protocol outlines a method to determine the optimal incubation time for this compound by measuring the inhibition of SLP-76 phosphorylation at Serine 376 in stimulated Jurkat cells.

Materials:

  • Jurkat E6-1 cells

  • This compound (stock solution in DMSO)

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3/CD28 antibodies for stimulation

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Antibodies: anti-pSLP-76 (Ser376), anti-SLP-76, and a loading control (e.g., anti-GAPDH)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture: Culture Jurkat E6-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase.

  • Cell Plating: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

  • Inhibitor Treatment:

    • Prepare a working solution of this compound at a concentration known to be effective (e.g., 10x the IC50, which is 65 nM).[5]

    • Add the inhibitor to the cells. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) at 37°C.

  • Cell Stimulation: 30 minutes before each time point concludes, stimulate the cells with anti-CD3/CD28 antibodies according to the manufacturer's recommendation.[8]

  • Cell Lysis: At the end of each incubation period, harvest the cells by centrifugation, wash with cold PBS, and lyse the cell pellet with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against pSLP-76 (Ser376), total SLP-76, and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for pSLP-76 and total SLP-76. Normalize the pSLP-76 signal to the total SLP-76 signal. Plot the normalized pSLP-76 levels against the incubation time to identify the time point with maximal inhibition.

Protocol 2: Optimizing Incubation Time for Cytokine Production in Human PBMCs

This protocol describes how to determine the optimal incubation time for this compound's effect on cytokine (e.g., IL-2, IFN-γ) production in activated human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donors

  • This compound (stock solution in DMSO)

  • RPMI-1640 medium with 10% FBS

  • Stimulating agents (e.g., anti-CD3/CD28 beads or soluble antibodies)

  • ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-γ)

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in RPMI-1640 with 10% FBS and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Inhibitor Addition: Add this compound at a predetermined concentration (e.g., 100 nM). Include a DMSO vehicle control.

  • Cell Stimulation: Immediately after adding the inhibitor, stimulate the cells with anti-CD3/CD28 beads or plate-bound antibodies.

  • Incubation: Incubate the plates at 37°C and 5% CO2 for a range of time points (e.g., 24, 48, and 72 hours).[6][7]

  • Supernatant Collection: At each time point, centrifuge the plates and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the incubation time for both the treated and control samples. The optimal incubation time is the one that shows a significant and robust increase in cytokine production in the presence of this compound compared to the control.

Data Presentation

Table 1: Summary of Reported Incubation Times for HPK1 Inhibitors in Cellular Assays

Assay TypeCell TypeInhibitorIncubation TimeReadoutReference
pSLP-76 InhibitionJurkatThis compound2 hourspSLP-76 levels[5]
pSLP-76 InhibitionHuman Whole Blood"CompK"60 minutespSLP-76 levels[11]
IL-2 ProductionJurkat"Compound B"Not specifiedIL-2 levels[11]
IFN-γ ProductionHuman CD8+ T cells"CompK"48 hoursIFN-γ release[11]
T-cell ProliferationHuman CD3+ T cells"CompK"72 hours3H-Thymidine incorporation[11]
Cytokine ProductionHuman PBMCs"Compound 1"24 and 72 hoursCytokine levels[6]
IL-2 ProductionJurkatHPK1-IN-32 daysIL-2 levels[12]

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound experiments.

HPK1_Signaling_Pathway TCR_CD28 TCR/CD28 Lck Lck TCR_CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1_inactive HPK1 (inactive) LAT_SLP76->HPK1_inactive pSLP76 pSLP-76 (Ser376) LAT_SLP76->pSLP76 T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) LAT_SLP76->T_Cell_Activation HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->LAT_SLP76 Phosphorylates SLP-76 Hpk1_IN_32 This compound Hpk1_IN_32->HPK1_active Inhibits Fourteen_three_three 14-3-3 pSLP76->Fourteen_three_three Recruits Signal_Dampening Signal Dampening Fourteen_three_three->Signal_Dampening

Caption: HPK1 Signaling Pathway and the Action of this compound.

Incubation_Time_Optimization_Workflow start Start: Define Cellular Assay (e.g., pSLP-76, Cytokine Release) setup Set up Time-Course Experiment: - Constant this compound concentration - Multiple time points start->setup treat Treat Cells with this compound and Stimulate setup->treat incubate Incubate for Designated Time Points treat->incubate measure Measure Desired Readout (e.g., Western Blot, ELISA) incubate->measure analyze Analyze Data: Plot readout vs. time measure->analyze decision Select Time Point with Optimal and Reproducible Effect analyze->decision proceed Proceed with Optimized Incubation Time for Further Experiments decision->proceed

Caption: Workflow for Optimizing this compound Incubation Time.

Troubleshooting_Logic start Problem: No/Low Inhibition check_time Is Incubation Time Optimized? start->check_time check_conc Is Inhibitor Concentration Sufficient? check_time->check_conc Yes solution_time Solution: Perform Time-Course check_time->solution_time No check_viability Is Cell Viability Affected? check_conc->check_viability Yes solution_conc Solution: Perform Dose-Response check_conc->solution_conc No check_reagents Are Reagents and Cells Validated? check_viability->check_reagents No solution_viability Solution: Lower Concentration/ Shorter Incubation check_viability->solution_viability Yes check_reagents->start No, Re-evaluate solution_reagents Solution: Use Fresh Reagents/ Consistent Cell Culture check_reagents->solution_reagents Yes

Caption: Logical Flow for Troubleshooting Common Issues.

References

Common pitfalls in Hpk1-IN-32 based experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-32. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common pitfalls and challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound can be dissolved in DMSO. To prepare a stock solution, you can dissolve the compound in DMSO to a concentration of 50 mg/mL.[1] It is important to use freshly opened, high-purity DMSO as it is hygroscopic, and water content can affect solubility.

Q2: How should I store this compound solutions?

Stock solutions of this compound in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Powdered this compound is stable for up to 3 years when stored at -20°C.[1]

Q3: What is the expected potency of this compound?

This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). In biochemical assays, it has an IC50 of 65 nM.[1] In cellular assays using the Jurkat cell line, it inhibits the phosphorylation of SLP76 (a downstream target of Hpk1) with an IC50 of 65 nM after a 2-hour treatment.[1]

Troubleshooting Guide

Problem 1: Inconsistent or no inhibition of Hpk1 activity in my cellular assay.

  • Possible Cause 1: Poor Cell Permeability.

  • Possible Cause 2: Compound Instability in Cell Culture Media.

    • Troubleshooting Tip: The stability of small molecules can vary in different cell culture media. It is recommended to prepare fresh dilutions of this compound in your assay medium for each experiment. If you suspect instability, you can perform a time-course experiment to see if the inhibitory effect diminishes over longer incubation periods.

  • Possible Cause 3: High Cell Density.

    • Troubleshooting Tip: In suspension cell cultures like Jurkat cells, high cell density can affect the outcome of your experiment. Ensure that your cells are in the exponential growth phase and seeded at an optimal density for your assay. For Jurkat cells, maintaining a density between 2x10^5 and 4x10^5 cells/mL is often recommended for passaging.[2]

  • Possible Cause 4: Issues with Downstream Readout.

    • Troubleshooting Tip: The phosphorylation of SLP76 at Ser376 is a direct downstream target of Hpk1 and a reliable readout for its activity.[3][4] If you are using a different downstream marker, ensure it is a validated and direct target of Hpk1 signaling. Western blotting for pSLP76 (Ser376) is a recommended method to confirm Hpk1 inhibition.

Problem 2: Observing off-target effects in my experiment.

  • Possible Cause 1: Inhibition of Other Kinases.

    • Troubleshooting Tip: Achieving perfect selectivity is a significant challenge in the development of kinase inhibitors. While this compound is described as a selective inhibitor, comprehensive kinome scan data is not publicly available. If you suspect off-target effects, it is crucial to include appropriate controls. Consider using a structurally unrelated Hpk1 inhibitor as a comparator. Additionally, performing your experiment in Hpk1 knockout or knockdown cells can help confirm that the observed phenotype is on-target. Some Hpk1 inhibitors have shown off-target activity against other members of the MAP4K family, such as MAP4K2 and STK4, as well as TRKA.[5]

  • Possible Cause 2: Compound Cytotoxicity.

    • Troubleshooting Tip: At higher concentrations, small molecule inhibitors can induce cytotoxicity, which can confound your experimental results. It is essential to determine the cytotoxic profile of this compound in your specific cell line using an assay such as MTT or trypan blue exclusion. Always work within a non-toxic concentration range for your functional assays.

Problem 3: Discrepancy between biochemical and cellular assay results.

  • Possible Cause: Different Assay Conditions.

    • Troubleshooting Tip: It is a common observation that the potency of a kinase inhibitor in a biochemical assay (using purified enzyme) differs from its potency in a cellular assay. This can be due to factors like cell permeability, compound stability, and the high intracellular concentration of ATP, which can compete with ATP-competitive inhibitors. The cellular IC50 is often a more physiologically relevant value. For this compound, the reported biochemical and cellular IC50 values are both 65 nM, suggesting good translation in the tested Jurkat cell model.[1] However, this may vary in other cell types.

Data Presentation

Table 1: this compound Properties and In Vitro/Cellular Activity

PropertyValueReference
Biochemical IC50 65 nM[1]
Cellular pSLP76 IC50 65 nM (in Jurkat cells, 2h treatment)[1]
Molecular Weight 536.64 g/mol [1]
Formula C28H37FN8O2[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder -20°C3 years[1]
In DMSO -80°C6 months[1]
In DMSO -20°C1 month[1]

Experimental Protocols

Protocol 1: General Protocol for In Vitro Cellular Assay with this compound using Jurkat Cells

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in high-purity DMSO.

  • Cell Seeding: Seed Jurkat cells in a multi-well plate at a density of 1x10^6 cells/mL in fresh culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Add the desired final concentrations of this compound to the cells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells with the compound for the desired period (e.g., 2 hours).

  • Cell Lysis: After incubation, harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against pSLP76 (Ser376) and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

    • Quantify the band intensities to determine the dose-dependent inhibition of SLP76 phosphorylation.

Visualizations

Hpk1_Signaling_Pathway TCR TCR Engagement Hpk1 Hpk1 TCR->Hpk1 Activates SLP76 SLP76 pSLP76 pSLP76 (Ser376) Hpk1->SLP76 Phosphorylates Degradation Proteasomal Degradation pSLP76->Degradation Downstream Downstream T-cell Activation Degradation->Downstream Inhibits Hpk1_IN_32 This compound Hpk1_IN_32->Hpk1

Caption: Hpk1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve Dissolve this compound in DMSO Treat Treat Cells with This compound Dissolve->Treat Culture Culture Jurkat Cells Culture->Treat Incubate Incubate (e.g., 2h) Treat->Incubate Lyse Lyse Cells Incubate->Lyse WB Western Blot for pSLP76 (Ser376) Lyse->WB Quantify Quantify Inhibition WB->Quantify

Caption: General experimental workflow for this compound cellular assays.

Troubleshooting_Logic Start Inconsistent/No Inhibition Check_Conc Concentration Range and Incubation Time Appropriate? Start->Check_Conc Check_Permeability Consider Permeability Issues: Increase Incubation Time Check_Conc->Check_Permeability No Check_Stability Compound Instability? Prepare Fresh Dilutions Check_Conc->Check_Stability Yes Check_Readout Downstream Readout Validated? Use pSLP76 (Ser376) Check_Stability->Check_Readout Check_OffTarget Suspect Off-Target Effects? Check_Readout->Check_OffTarget Use_Controls Use Orthogonal Inhibitor and/or Hpk1 KO/KD Cells Check_OffTarget->Use_Controls Yes Check_Toxicity Assess Cytotoxicity (e.g., MTT Assay) Check_OffTarget->Check_Toxicity No

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Improving the In Vivo Efficacy of Hpk1-IN-32

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-32. The information is designed to address common issues encountered during in vivo experiments and offer guidance on optimizing the efficacy of this potent and selective HPK1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[2][3] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine production, which can potentiate anti-tumor immunity.[2][4]

Q2: What is the in vitro potency of this compound?

This compound has an IC50 of 65 nM. In a cellular assay using the Jurkat cell line, it was shown to inhibit the phosphorylation of SLP76 (a downstream target of HPK1) with the same IC50 value.[1]

Q3: What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula C28H37FN8O2
Molecular Weight 536.64 g/mol
CAS Number 2766481-17-6

Table 1: Physicochemical Properties of this compound.[1]

Q4: How does the potency of this compound compare to other published HPK1 inhibitors?

The potency of this compound is comparable to several other preclinical HPK1 inhibitors.

CompoundHPK1 IC50 (nM)Cellular Assay (nM)Reference
This compound 65 65 (pSLP76) [1]
Compound K2.6-[3]
Compound 17-12 (IL-2 PBMC)[5]
Compound 22-19 (IL-2 PBMC)[5]
GNE-18581.9-[3]
Sunitinib~10 (Ki)-[3]

Table 2: Comparison of In Vitro Potency of Various HPK1 Inhibitors.

Troubleshooting In Vivo Efficacy

Problem 1: Suboptimal tumor growth inhibition observed in my syngeneic mouse model.

Possible Cause 1: Inadequate Dosing or Pharmacokinetic Properties

  • Solution: Ensure the dosing regimen is sufficient to maintain therapeutic concentrations of this compound at the tumor site. Although specific in vivo pharmacokinetic data for this compound is not publicly available, related compounds have shown challenges with half-life and clearance.[5] Consider performing a pilot pharmacokinetic study to determine the Cmax, half-life, and bioavailability of your formulation. Based on the results, you may need to adjust the dose, dosing frequency (e.g., from once daily to twice daily), or route of administration.

  • Experimental Protocol: Pilot Pharmacokinetic Study

    • Administer a single dose of this compound to a small cohort of mice via the intended route (e.g., oral gavage, intraperitoneal injection).

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood to plasma and analyze the concentration of this compound using LC-MS/MS.

    • Calculate key PK parameters: Cmax, Tmax, AUC, and half-life.

Possible Cause 2: Poor Solubility or Formulation

  • Solution: this compound is a chemical entity that may have solubility challenges. An inappropriate vehicle can lead to poor absorption and low bioavailability. Refer to the supplier's recommendations for suitable solvents. For in vivo studies, it is crucial to use a well-tolerated vehicle that ensures the compound remains in solution. Common vehicles for in vivo studies with small molecule inhibitors include solutions with DMSO, PEG300, Tween 80, and saline. It may be necessary to test several formulations to find one that is stable and provides adequate exposure.

  • Experimental Protocol: Formulation Development

    • Test the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG300).

    • Develop co-solvent systems to improve solubility and stability. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Visually inspect the formulation for precipitation over time at room temperature and 4°C.

    • Assess the tolerability of the chosen vehicle in a small group of animals before proceeding with efficacy studies.

Problem 2: Lack of synergistic effect when combining this compound with an immune checkpoint inhibitor (e.g., anti-PD-1).

Possible Cause 1: Timing of Combination Therapy

  • Solution: The timing of administration of this compound and the checkpoint inhibitor can be critical. HPK1 inhibition is intended to boost the T-cell response.[4] This enhanced T-cell population may then be more susceptible to the effects of PD-1 blockade. Consider initiating treatment with this compound a few days before the first dose of the anti-PD-1 antibody to prime the immune system.

  • Experimental Workflow: Staggered Dosing Regimen

    G A Day 0: Tumor Implantation B Day 7-10: Start this compound Dosing (e.g., daily oral gavage) A->B Tumor Establishment C Day 10-13: Start Anti-PD-1 Dosing (e.g., bi-weekly IP injection) B->C Immune Priming D Continue Combination Therapy and Monitor Tumor Growth C->D Synergistic Treatment

Possible Cause 2: Tumor Microenvironment

  • Solution: The tumor microenvironment (TME) may be highly immunosuppressive, which could limit the efficacy of the combination therapy. Factors such as the presence of regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs) can dampen the anti-tumor immune response. [6]Analyze the TME of your tumor model to understand the cellular composition. It may be necessary to choose a different tumor model or to incorporate a third agent that targets other immunosuppressive pathways.

  • Experimental Protocol: Tumor Microenvironment Analysis by Flow Cytometry

    • At the end of the efficacy study, harvest tumors from each treatment group.

    • Prepare single-cell suspensions from the tumors.

    • Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, MDSCs, and dendritic cells).

    • Analyze the samples using a flow cytometer to quantify the different cell types and their activation status.

Signaling Pathway and Experimental Workflow Diagrams

HPK1 Signaling Pathway in T-Cells

HPK1 acts as a negative regulator downstream of the T-cell receptor (TCR). Upon TCR activation, HPK1 is recruited to the immunological synapse and becomes activated. It then phosphorylates key adapter proteins, such as SLP-76, leading to their degradation and the attenuation of the T-cell activation signal. [3][5]this compound blocks the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and sustaining the pro-activation signal.

HPK1_Pathway cluster_TCR TCR Complex cluster_Signalosome Signalosome TCR TCR Engagement LAT LAT TCR->LAT forms complex HPK1_inactive HPK1 (inactive) TCR->HPK1_inactive recruits & activates SLP76 SLP-76 pSLP76 pSLP76 SLP76->pSLP76 Activation T-Cell Activation (IL-2, IFN-γ production) SLP76->Activation Gads Gads LAT->Gads forms complex Gads->SLP76 forms complex HPK1_active HPK1 (active) HPK1_inactive->HPK1_active HPK1_active->SLP76 phosphorylates Hpk1_IN_32 This compound Hpk1_IN_32->HPK1_active inhibits Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation leads to Degradation->Activation inhibits

Caption: HPK1 signaling pathway in T-cell activation.

General In Vivo Efficacy Study Workflow

A typical workflow for assessing the in vivo efficacy of this compound, either as a monotherapy or in combination, is outlined below.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Select Syngeneic Tumor Model B Determine Dosing & Formulation for this compound A->B C Tumor Cell Implantation in Mice B->C D Randomize Mice into Treatment Groups (Vehicle, this compound, anti-PD-1, Combo) C->D E Administer Treatments According to Schedule D->E F Monitor Tumor Growth (Calipers) & Body Weight E->F G Harvest Tumors and Spleens at Endpoint F->G Endpoint Reached H Pharmacodynamic Analysis (e.g., pSLP76 in tumor) G->H I Immunophenotyping (Flow Cytometry) G->I

Caption: General workflow for an in vivo efficacy study.

References

Hpk1-IN-32 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for assessing the cytotoxicity of Hpk1-IN-32 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[4][5][6] By inhibiting the kinase activity of HPK1, this compound blocks the downstream signaling that normally attenuates T-cell activation, thereby enhancing immune responses.[6]

Q2: What is the expected biological effect of this compound on primary T cells?

The primary role of HPK1 is to suppress T-cell activation.[6] Therefore, inhibiting HPK1 with this compound is expected to enhance T-cell function, including increased proliferation, cytokine production (e.g., IFN-γ), and cytotoxic activity against target cells.[1][2][7] It is not expected to be cytotoxic at concentrations where it effectively inhibits HPK1.

Q3: Why is it crucial to perform a cytotoxicity assessment for this compound?

While this compound is designed to enhance immune cell function, it is critical to determine its therapeutic window. A cytotoxicity assessment identifies the concentration range at which the compound may induce off-target effects or direct cellular damage, leading to cell death. This is distinct from its intended anti-proliferative effects on tumor cells via an enhanced immune response. This data ensures that observed enhancements in T-cell activity are not confounded by cytotoxic artifacts and helps establish a safe and effective dose for downstream experiments.

Q4: What is the reported potency of this compound?

The potency of this compound has been characterized by its ability to inhibit the phosphorylation of a downstream target in a cellular context.

Compound Assay Type Cell Line IC₅₀
This compoundCellular pSLP76 ActivityJurkat65 nM
Table 1: Reported in vitro potency of this compound.[3]

HPK1 Signaling Pathway and Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a key negative regulator in T-cells. Upon T-Cell Receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream targets like SLP-76, leading to its degradation.[5][8] This action dampens the signaling cascade required for full T-cell activation. This compound blocks the kinase activity of HPK1, preventing SLP-76 phosphorylation and degradation, thus sustaining the signals for T-cell activation and proliferation.[6]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_HPK1 HPK1 Regulation cluster_Downstream Downstream Effects TCR TCR Engagement SLP76 SLP-76 Adaptor TCR->SLP76 Activates HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates pSLP76 pSLP76 (Inactive) Activation T-Cell Activation (Proliferation, Cytokines) SLP76->Activation Promotes HPK1->SLP76 Suppression Suppression of T-Cell Activation pSLP76->Suppression Leads to Inhibitor This compound Inhibitor->HPK1 Inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Cytotoxicity Assessment in Primary T-Cells

This protocol outlines a lactate dehydrogenase (LDH) release assay, a common method for quantifying cytotoxicity based on plasma membrane damage.

1. Materials and Reagents

  • Primary human T-cells (e.g., from PBMCs)

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • LDH Cytotoxicity Assay Kit

  • 96-well, round-bottom, opaque-walled plates

  • Lysis Buffer (10X, from kit)

  • Vehicle control (DMSO)

  • Positive control (e.g., doxorubicin)

2. Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity using an LDH assay.

3. Detailed Procedure

  • Cell Preparation: Isolate primary T-cells using your preferred method (e.g., magnetic bead separation). Resuspend cells in complete medium and perform a cell count to determine viability (e.g., via trypan blue).

  • Cell Seeding: Seed cells at an optimized density (e.g., 1 x 10⁵ cells/well) in a 96-well opaque-walled plate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Add the diluted compound, vehicle control (DMSO), and a positive control to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Assay Execution (as per kit instructions):

    • Set up controls:

      • Maximum Release: Add 10µL of 10X Lysis Buffer to control wells 30-45 minutes before the next step.

      • Spontaneous Release: Add 10µL of assay buffer/medium to control wells.

      • Background: Use wells with medium only.

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)]

Troubleshooting Guide

Q5: My background absorbance is very high. What could be the cause?

High background can obscure your results. Consider the following causes and solutions.

Potential Cause Troubleshooting Steps
Serum in Culture Medium Serum contains endogenous LDH. Use serum-free medium for the final hours of the assay or switch to a different assay type (e.g., fluorescent dye-based).
Phenol Red Interference Phenol red in the medium can interfere with absorbance readings. Use phenol red-free medium for the assay.[9]
Compound Interference The compound itself may be colored or fluorescent. Always run a "compound only" control (no cells) to check for interference.
Contamination Microbial contamination can lyse cells or interfere with the assay. Check cultures for contamination and ensure aseptic technique.
Table 2: Troubleshooting High Background Signal.

Q6: I'm seeing high variability between my replicate wells. How can I improve consistency?

High variability can make data interpretation difficult. The following diagram outlines a logical approach to diagnosing the issue.

Caption: A decision tree for troubleshooting high variability in cytotoxicity assays.

Q7: My positive control isn't showing maximum cytotoxicity. What's wrong?

This indicates a problem with the assay itself or the cells' response.

  • Ineffective Lysis: Ensure the lysis buffer was added correctly and incubated for the recommended time to achieve complete cell lysis.

  • Low Cell Number/Health: The initial number of viable cells may have been too low. Always perform a cell count and viability check before seeding. Primary cells can be sensitive; ensure handling is gentle.

  • Reagent Degradation: Check the expiration dates on your assay kit and store all reagents as recommended by the manufacturer.

Q8: The compound appears to be cytostatic (inhibiting proliferation) rather than cytotoxic. How can I confirm this?

LDH and other membrane integrity assays only measure cell death. To distinguish between cytostatic and cytotoxic effects, you need to measure cell proliferation.

  • Combine Assays: Perform a proliferation assay (e.g., using EdU incorporation or a dye-dilution method like CFSE) in parallel with your cytotoxicity assay.

  • Interpretation:

    • If you see a decrease in proliferation but no increase in LDH release, the effect is likely cytostatic .

    • If you see both a decrease in proliferation and an increase in LDH release, the effect is cytotoxic .

References

How to handle hygroscopic DMSO for Hpk1-IN-32 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for handling hygroscopic dimethyl sulfoxide (DMSO) when preparing stock solutions of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-32.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO the recommended solvent?

This compound is a potent and selective inhibitor of HPK1, a kinase involved in regulating T-cell activation.[1][2] It is investigated for its potential in antitumor immunotherapy.[2] DMSO is the recommended solvent for preparing stock solutions due to the high solubility of this compound in it, reaching up to 50 mg/mL.[1][3][4]

Q2: What does "hygroscopic" mean and why is it a concern for DMSO?

Hygroscopic means a substance tends to absorb moisture from the air.[5][6][7] DMSO is highly hygroscopic and will readily attract and absorb water, which can alter its properties as a solvent.[5][6][7] This is a critical issue because the presence of water can significantly impact the solubility of compounds like this compound.[1][4][8]

Q3: How does water-contaminated DMSO affect this compound stock solutions?

The presence of water in DMSO has a significant negative impact on the solubility of this compound.[1][4][8] Using DMSO that has absorbed moisture can lead to incomplete dissolution of the compound, inaccurate stock solution concentrations, and potential precipitation of the inhibitor. For this reason, it is strongly recommended to use newly opened or properly stored anhydrous DMSO for preparing solutions.[1][4][8]

Q4: What are the best practices for storing and handling DMSO to prevent water absorption?

To maintain the anhydrous nature of DMSO, it is crucial to handle and store it correctly.

  • Keep Containers Tightly Sealed: Always keep the DMSO container tightly closed when not in use to minimize exposure to atmospheric moisture.[5][6]

  • Store in a Dry, Well-Ventilated Place: Store the container in a dry and well-ventilated area, away from heat or ignition sources.[6][9]

  • Consider Inert Gas: For long-term storage or highly sensitive applications, storing DMSO under an inert gas like nitrogen or argon can prevent moisture absorption.[6]

  • Use Smaller Aliquots: For routine use, consider purchasing smaller bottles or aliquoting a larger bottle into smaller, sealed vials to avoid repeatedly exposing the main stock to air.

Q5: How should the final this compound stock solution be stored?

Once prepared, the stock solution should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][3] Recommended storage conditions are:

  • -80°C for up to 6 months. [1]

  • -20°C for up to 1 month. [1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
This compound powder does not fully dissolve. 1. Water in DMSO: The DMSO used has absorbed atmospheric moisture, reducing solubility.[1][4][8] 2. Insufficient Mixing: The solution has not been mixed adequately. 3. Concentration Too High: The attempted concentration exceeds the solubility limit.1. Discard the current solution and reprepare using a newly opened bottle of anhydrous DMSO .[1][4][8] 2. Use ultrasonication to aid dissolution.[1][3][4] Gentle heating can also be applied.[1] 3. Verify that the concentration does not exceed 50 mg/mL (93.17 mM).[1][3][4]
Precipitate forms in the stock solution after freezing. 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution.[1] 2. Supersaturation: The solution may have been supersaturated and is now crashing out at a lower temperature.1. Aliquot the stock solution into smaller, single-use volumes immediately after preparation to avoid this issue.[1][3] 2. Gently warm the vial and vortex/sonicate to redissolve the precipitate before use. Ensure it is fully dissolved before making dilutions.
Inconsistent or unexpected experimental results. 1. Inaccurate Concentration: The initial stock solution was not fully dissolved, leading to a lower-than-calculated concentration. 2. Compound Degradation: The stock solution was stored improperly or for too long.[1]1. Prepare a fresh stock solution following the recommended protocol, ensuring complete dissolution. 2. Always use stock solutions within the recommended storage period (-80°C for 6 months, -20°C for 1 month).[1]

Quantitative Data Summary

ParameterValueReference(s)
Molecular Formula C₂₈H₃₇FN₈O₂[1]
Molecular Weight 536.64 g/mol [1][3]
CAS Number 2766481-17-6[1]
Solubility in DMSO 50 mg/mL (93.17 mM)[1][3][4]
Appearance White to off-white solid[1]
Storage (Solid Powder) 3 years at -20°C; 2 years at 4°C[1]
Storage (Stock Solution) 6 months at -80°C; 1 month at -20°C[1]

Experimental Protocols

Protocol: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid powder

  • Anhydrous DMSO (from a newly opened bottle)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Equilibrate Reagents: Allow the this compound vial and the DMSO bottle to come to room temperature before opening to prevent condensation of atmospheric water.

  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 50 mM stock, weigh 26.83 mg of this compound (MW: 536.64).

    • Calculation: 0.050 mol/L * 0.001 L * 536.64 g/mol = 0.02683 g = 26.83 mg

  • Add DMSO: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex thoroughly. If the solid does not dissolve completely, place the tube in a sonicator bath for 5-10 minutes or until the solution is clear.[1][3][4]

  • Aliquot: Once the this compound is fully dissolved, dispense the stock solution into single-use aliquots in sterile cryovials. This is critical to avoid repeated freeze-thaw cycles.

  • Store: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Visualizations

G cluster_prep Preparation Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO (Newly Opened) weigh->add_dmso dissolve 3. Vortex & Sonicate Until Clear Solution add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store Immediately (-20°C or -80°C) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

G problem Problem: Compound Won't Dissolve check_conc Is concentration ≤ 50 mg/mL? problem->check_conc check_dmso Was DMSO newly opened/anhydrous? check_conc->check_dmso Yes solution_recalc Solution: Recalculate & re-weigh check_conc->solution_recalc No mix Was solution sonicated? check_dmso->mix Yes solution_dmso Solution: Use fresh, anhydrous DMSO check_dmso->solution_dmso No solution_mix Solution: Sonicate for 10 min mix->solution_mix No resolved Issue Resolved mix->resolved Yes solution_recalc->problem solution_dmso->problem solution_mix->problem

Caption: Troubleshooting logic for this compound solubility issues.

G TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 SLP76 SLP76 Signaling Complex TCR->SLP76 HPK1->SLP76 Negative Regulation Activation T-Cell Proliferation & Effector Function SLP76->Activation Hpk1_Inhibitor This compound Hpk1_Inhibitor->HPK1 Inhibition

Caption: Simplified HPK1 signaling pathway in T-cells.

References

Best practices for long-term storage of Hpk1-IN-32 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Hpk1-IN-32 solutions. Adherence to these guidelines is crucial for maintaining the inhibitor's integrity and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute lyophilized this compound?

A1: For reconstitution, we recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] To ensure complete dissolution, it may be necessary to use an ultrasonic bath.

Q2: What is the recommended storage temperature and duration for this compound stock solutions?

A2: For long-term storage, this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use.

Q3: Why is it important to aliquot the this compound stock solution?

A3: Aliquoting the stock solution into single-use volumes is critical to avoid repeated freeze-thaw cycles. These cycles can lead to the degradation of the compound and introduce variability into your experiments.

Q4: What are the visible signs of this compound degradation or precipitation?

A4: Visible signs of instability include the formation of precipitates, cloudiness, or crystallization in the solution upon thawing. If you observe any of these, it is recommended to discard the aliquot. While not always visible, a loss of inhibitory activity in your experiments is a key indicator of potential degradation.

Q5: Can I store diluted working solutions of this compound?

A5: It is not recommended to store diluted working solutions for extended periods. These solutions are more prone to degradation and adsorption to container surfaces. Always prepare fresh working solutions from your frozen stock on the day of the experiment.

Troubleshooting Guide

Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?

A1:

  • Warm the solution: Gently warm the vial to 37°C and vortex briefly.

  • Sonicate: If warming is insufficient, sonicate the solution in an ultrasonic bath until the precipitate dissolves.

  • Centrifuge: If precipitation persists, centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully pipette the supernatant, avoiding the pellet. Note that the concentration of the supernatant may be lower than expected.

  • Consider solvent choice: Ensure you are using high-quality, anhydrous DMSO, as moisture can reduce solubility.

Q2: I suspect my stored this compound has lost activity. How can I confirm this?

A2: You can perform a quality control (QC) experiment to test the activity of your stored inhibitor. A common method is to treat a responsive cell line, such as Jurkat cells, with the inhibitor and measure the phosphorylation of a downstream target of Hpk1, like SLP-76, via Western blot. A decrease in the phosphorylation of SLP-76 at serine 376 (pSLP-76 S376) upon treatment indicates active this compound.[2][3][4]

Q3: My experimental results are inconsistent despite following the storage guidelines. What could be the cause?

A3:

  • Inconsistent aliquoting: Ensure that your aliquots are of a consistent volume and that you are using the entire aliquot for each experiment to avoid concentration errors.

  • Freeze-thaw cycles: Double-check that your aliquots are truly single-use and that the stock has not been inadvertently thawed and refrozen.

  • Solvent evaporation: Ensure your vials are tightly sealed to prevent solvent evaporation, which would increase the concentration of your inhibitor over time.

  • Light exposure: Protect your stock solutions from prolonged exposure to light, as this can cause photodegradation of the compound.

Data Presentation

ParameterRecommendation
Reconstitution Solvent Anhydrous DMSO
Stock Solution Concentration 10 mM
Long-Term Storage Temp. -80°C
Storage Duration at -80°C Up to 6 months[1]
Short-Term Storage Temp. -20°C
Storage Duration at -20°C Up to 1 month[1]
Freeze-Thaw Cycles Avoid; aliquot into single-use volumes
Working Solution Preparation Prepare fresh on the day of use

Experimental Protocols

Quality Control Assay: Inhibition of SLP-76 Phosphorylation in Jurkat Cells

This protocol describes how to validate the activity of your stored this compound solution by measuring the inhibition of TCR-induced SLP-76 phosphorylation in Jurkat cells.

Materials:

  • Jurkat, Clone E6-1 (ATCC TIB-152)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Anti-CD3 antibody (for stimulation)

  • Anti-CD28 antibody (for co-stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pSLP-76 (Ser376), anti-SLP-76, anti-HPK1, and a loading control (e.g., anti-GAPDH or anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Treatment: a. Seed Jurkat cells at a density of 1-2 x 10^6 cells/well in a 6-well plate. b. Pre-treat cells with your stored this compound (e.g., at a final concentration of 1 µM) or vehicle (DMSO) for 2 hours. c. Stimulate the cells with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 30 minutes. Include an unstimulated control.

  • Cell Lysis: a. Harvest cells by centrifugation. b. Wash the cell pellet once with cold PBS. c. Lyse the cells in lysis buffer on ice for 30 minutes. d. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Western Blot: a. Determine the protein concentration of the lysates. b. Denature equal amounts of protein by boiling in Laemmli sample buffer. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate. h. Strip and re-probe the membrane for total SLP-76, HPK1, and a loading control to ensure equal loading.

Expected Results: A potent this compound solution should lead to a significant reduction in the pSLP-76 signal in stimulated cells compared to the vehicle-treated control.

Mandatory Visualizations

Hpk1_Signaling_Pathway TCR TCR SLP76 SLP-76 TCR->SLP76 Activation Hpk1 Hpk1 SLP76->Hpk1 Recruitment pSLP76 pSLP-76 (S376) Hpk1->pSLP76 Phosphorylation JNK_Pathway JNK Pathway Hpk1->JNK_Pathway Activation NFkB_Pathway NF-κB Pathway Hpk1->NFkB_Pathway Activation FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding Degradation TCR Signal Attenuation (Degradation) FourteenThreeThree->Degradation Hpk1_IN_32 This compound Hpk1_IN_32->Hpk1 Inhibition

Caption: Hpk1 signaling pathway in T-cell receptor activation.

QC_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_Jurkat Culture Jurkat Cells Pretreat Pre-treat with this compound or Vehicle (DMSO) Culture_Jurkat->Pretreat Stimulate Stimulate with anti-CD3/CD28 Pretreat->Stimulate Lysis Cell Lysis Stimulate->Lysis Western_Blot Western Blot for pSLP-76, SLP-76, HPK1 Lysis->Western_Blot Results Analyze Results Western_Blot->Results

Caption: Experimental workflow for this compound activity QC.

Troubleshooting_Logic Start Inconsistent Results or Suspected Loss of Activity Check_Storage Review Storage Practices: - Aliquoting? - Freeze-thaw cycles? - Storage temperature? Start->Check_Storage Precipitation Precipitate Observed? Check_Storage->Precipitation Warm_Sonicate Warm to 37°C and/or Sonicate Precipitation->Warm_Sonicate Yes QC_Assay Perform QC Assay (e.g., pSLP-76 Western Blot) Precipitation->QC_Assay No Warm_Sonicate->QC_Assay Activity_OK Activity Confirmed? QC_Assay->Activity_OK Continue_Exp Continue Experiments Activity_OK->Continue_Exp Yes Discard Discard Aliquot/Stock and Use a New One Activity_OK->Discard No

Caption: Troubleshooting logic for this compound storage issues.

References

Avoiding confounding factors in Hpk1-IN-32 research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-32. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments while avoiding common confounding factors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2] HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[2][3][4] Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, including the adaptor protein SLP-76 at serine 376 (pSLP76).[2][5][6] This phosphorylation leads to the attenuation of T-cell activation and proliferation.[2] this compound works by competitively binding to the ATP-binding site of HPK1, inhibiting its kinase activity and thereby preventing the phosphorylation of SLP-76.[7] This action blocks the negative feedback loop, resulting in enhanced T-cell activation and cytokine production.[5]

Q2: What are the key in vitro and in vivo applications of this compound?

  • In Vitro : this compound is primarily used in cellular assays to study T-cell activation. Common applications include measuring the inhibition of SLP-76 phosphorylation, and assessing the enhancement of cytokine production (e.g., IL-2, IFN-γ) in cell lines like Jurkat or in primary human peripheral blood mononuclear cells (PBMCs) following TCR stimulation (e.g., with anti-CD3/CD28 antibodies).[1][5][6][8]

  • In Vivo : In animal models, this compound can be used to investigate the therapeutic potential of HPK1 inhibition in immuno-oncology.[9] Studies may involve assessing anti-tumor efficacy, either as a monotherapy or in combination with other immunotherapies like anti-PD-1 antibodies, and evaluating pharmacodynamic markers such as pSLP76 inhibition in immune cells.[3]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[1][10] For in vivo studies, specific formulations are required.[1]

  • Stock Solution Preparation (DMSO) :

    • This compound is soluble in DMSO at concentrations up to 50 mg/mL.[1][10] It may require sonication to fully dissolve.[1][10] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]

  • Storage :

    • Store the solid compound at -20°C for up to 2 years.

    • Store DMSO stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7][11]

    • Avoid repeated freeze-thaw cycles.[1][11]

    • For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[1][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no inhibition of pSLP76 1. Compound inactivity: Improper storage or handling leading to degradation. 2. Insufficient compound concentration: Incorrect calculation or pipetting. 3. Suboptimal cell stimulation: Inadequate concentration or incubation time with anti-CD3/CD28 antibodies. 4. Cellular resistance: Cell line may have low HPK1 expression or mutations in the signaling pathway.1. Use a fresh aliquot of this compound. Ensure proper storage conditions were maintained. 2. Verify calculations and prepare a fresh dilution series. 3. Titrate the concentration of stimulating antibodies and optimize the stimulation time (typically 15-30 minutes for pSLP76).[12][5] 4. Confirm HPK1 expression in your cell line via Western blot or qPCR. Consider using a different cell line known to have a robust HPK1 signaling pathway, such as Jurkat cells.[8]
High variability between replicates 1. Compound precipitation: this compound may precipitate in aqueous media at higher concentrations. 2. Inconsistent cell density: Uneven cell seeding in multi-well plates. 3. Pipetting errors: Inaccurate liquid handling.1. Ensure the final DMSO concentration in your assay medium is low (typically <0.5%) to maintain solubility. Visually inspect for any precipitation. 2. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 3. Use calibrated pipettes and proper pipetting techniques.
Unexpected off-target effects 1. Inhibition of other kinases: Although selective, at higher concentrations this compound may inhibit other kinases, particularly within the MAP4K family.[13] 2. DMSO toxicity: High concentrations of the solvent can affect cell viability and function.1. Perform a dose-response experiment to determine the optimal concentration range. Include a negative control (e.g., a structurally related but inactive compound) and a positive control (e.g., another known HPK1 inhibitor). Consider using a lower, more selective concentration. 2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells.
Difficulty with in vivo formulation 1. Precipitation of the compound: The compound may not be soluble in the desired vehicle.1. For in vivo studies, this compound can be formulated in vehicles such as 10% DMSO + 90% (20% SBE-β-CD in Saline) or 10% DMSO + 90% Corn Oil.[1] It may require heating or sonication to fully dissolve.[1] Always prepare fresh on the day of dosing.[1]

Quantitative Data Summary

Parameter Value Assay Conditions Reference
Biochemical IC50 65 nMIn vitro kinase assay[1]
Cellular IC50 (pSLP76 inhibition) 65 nMJurkat cells, 2-hour incubation[1]
Solubility in DMSO ≥ 50 mg/mLMay require sonication[1][10]
In vivo solubility ≥ 2.5 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
In vivo solubility ≥ 2.5 mg/mL10% DMSO, 90% Corn Oil[1]

Experimental Protocols

Protocol 1: In Vitro Cellular Assay for pSLP76 Inhibition in Jurkat Cells

This protocol outlines the steps to measure the inhibition of HPK1-mediated SLP76 phosphorylation in Jurkat cells.

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed Jurkat cells at a density of 1 x 10^6 cells/well in a 96-well plate.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO and then dilute in cell culture medium. Add the diluted compound to the cells and incubate for 2 hours at 37°C. Include a DMSO-only vehicle control.

  • Cell Stimulation: Stimulate the cells by adding anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.

  • Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of pSLP76:

    • Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against pSLP76 (Ser376) and total SLP-76. Use a loading control such as GAPDH or β-actin.

    • ELISA/HTRF: Use a commercially available ELISA or HTRF kit for the quantitative detection of pSLP76 in the cell lysates, following the manufacturer's instructions.

Protocol 2: In Vitro Cellular Assay for IL-2 Production in Human PBMCs

This protocol describes how to measure the effect of this compound on T-cell activation by quantifying IL-2 secretion from human PBMCs.

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate the isolated PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 1 hour at 37°C.

  • Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

HPK1_Signaling_Pathway cluster_inhibition Inhibitory Pathway cluster_activation Activation Pathway TCR TCR Engagement (e.g., anti-CD3/CD28) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 pSLP76 pSLP76 (Ser376) Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream SLP76->Downstream Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation pSLP76->Degradation Leads to Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation Downstream->Activation Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Cell_Culture 1. Culture Cells (Jurkat or PBMCs) Plating 3. Plate Cells Cell_Culture->Plating Compound_Prep 2. Prepare this compound Dilution Series Treatment 4. Add this compound Compound_Prep->Treatment Plating->Treatment Stimulation 5. Stimulate with anti-CD3/CD28 Treatment->Stimulation Lysis 6a. Cell Lysis (for pSLP76) Stimulation->Lysis Supernatant 6b. Collect Supernatant (for Cytokines) Stimulation->Supernatant Analysis_pSLP76 7a. Western Blot or ELISA for pSLP76 Lysis->Analysis_pSLP76 Analysis_Cytokine 7b. ELISA for IL-2/IFN-γ Supernatant->Analysis_Cytokine

References

Validation & Comparative

Validating Hpk1-IN-32 Activity by Measuring pSLP76 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hpk1-IN-32, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), with other known HPK1 inhibitors. The focus is on validating inhibitor activity by measuring the phosphorylation of a key downstream target, SH2 domain-containing leukocyte protein of 76 kDa (SLP76), at serine 376 (pSLP76). This phosphorylated form of SLP76 is a critical biomarker for HPK1 kinase activity within the cell.

HPK1 Signaling and the Role of pSLP76

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening immune responses. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP76 at the Ser376 residue.[1][2] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the dissociation of the SLP76 signaling complex, its subsequent ubiquitination and proteasomal degradation, and ultimately, the attenuation of the T-cell response.[2][3] Therefore, inhibiting HPK1 activity prevents the phosphorylation of SLP76, leading to a more robust and sustained T-cell activation. This makes HPK1 an attractive target for cancer immunotherapy.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP76 HPK1->SLP76 Phosphorylates T_cell_activation T-cell Activation SLP76->T_cell_activation Promotes pSLP76 pSLP76 (Ser376) four_three_three 14-3-3 pSLP76->four_three_three Binds Ub Ubiquitin pSLP76->Ub Ubiquitination pSLP76->T_cell_activation Inhibits four_three_three->pSLP76 Proteasome Proteasome Ub->Proteasome Degradation Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits

Caption: HPK1 Signaling Pathway Leading to SLP76 Phosphorylation.

Comparative Activity of HPK1 Inhibitors

The efficacy of this compound is benchmarked against other small molecule inhibitors of HPK1. The half-maximal inhibitory concentration (IC50) for the inhibition of pSLP76 is a key metric for comparing the cellular potency of these compounds.

InhibitorpSLP76 Inhibition IC50 (nM)Target(s)Notes
This compound 65 (in Jurkat cells)HPK1Potent and selective HPK1 inhibitor.
Sunitinib ~500-700Multi-kinase (including HPK1)Non-selective, also inhibits BCR-ABL and Src family kinases.[4]
Compound 1 (Genentech) ~20 (in PBMCs)HPK1Benzimidazole series inhibitor.[4]
Compound 2 (Ariad) ~100-200 (in PBMCs)HPK1Aminopyrimidine series inhibitor.[4]
XHS 600 (in PBMCs)HPK1, JAK1Indazole inhibitor with dual activity.[5][6]
KHK-6 20 (kinase activity)HPK1Inhibits HPK1 kinase activity and pSLP76 in cells.[7]

Experimental Protocols for Measuring pSLP76 Inhibition

Validating the activity of this compound and other HPK1 inhibitors relies on robust and reproducible methods to quantify pSLP76 levels in cells. Below are detailed protocols for Western Blot, Flow Cytometry, and ELISA.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Stimulation cluster_analysis Analysis of pSLP76 cell_culture 1. Cell Culture (e.g., Jurkat T-cells) inhibitor_prep 2. Prepare this compound (and other inhibitors) pretreatment 3. Pre-treat cells with inhibitors cell_culture->pretreatment inhibitor_prep->pretreatment stimulation 4. Stimulate TCR (e.g., anti-CD3/CD28) pretreatment->stimulation lysis 5. Cell Lysis (for WB/ELISA) or Fix/Perm (for Flow) stimulation->lysis western Western Blot lysis->western flow Flow Cytometry lysis->flow elisa ELISA lysis->elisa data_analysis 6. Data Analysis (Quantify pSLP76 levels and determine IC50) western->data_analysis flow->data_analysis elisa->data_analysis

Caption: Experimental Workflow for Validating this compound Activity.
Western Blot Protocol for pSLP76

Western blotting provides a semi-quantitative method to visualize the inhibition of SLP76 phosphorylation.

a. Cell Culture, Treatment, and Lysis:

  • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed Jurkat cells at a density of 1 x 10^6 cells/mL.

  • Pre-treat cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

  • Stimulate the T-cell receptor (TCR) by adding anti-CD3 (e.g., OKT3, 10 µg/mL) and anti-CD28 (2 µg/mL) antibodies for 5-15 minutes at 37°C.[8][9]

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, vortexing intermittently.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

b. Electrophoresis and Blotting:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 10% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-SLP76 (Ser376) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total SLP76 or a housekeeping protein like GAPDH or β-actin.[9][10]

Intracellular Flow Cytometry Protocol for pSLP76

Flow cytometry allows for the quantitative analysis of pSLP76 levels on a single-cell basis.

  • Culture and treat Jurkat T-cells with inhibitors and TCR stimulation as described in the Western Blot protocol (steps 1a: 1-4).

  • After stimulation, immediately fix the cells by adding formaldehyde to a final concentration of 1.5-2% and incubate for 10 minutes at room temperature.

  • Permeabilize the cells by adding ice-cold methanol to a final concentration of 90% and incubate on ice for 30 minutes.

  • Wash the cells twice with FACS buffer (PBS with 1% BSA).

  • Incubate the cells with a fluorescently-conjugated antibody against pSLP76 (Ser376) for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the pSLP76 signal in the appropriate cell population.

ELISA Protocol for pSLP76

ELISA offers a high-throughput and quantitative method for measuring pSLP76 levels in cell lysates.

  • Prepare cell lysates from treated and stimulated cells as described in the Western Blot protocol (steps 1a: 1-10).

  • Use a commercially available pSLP76 (Ser376) sandwich ELISA kit.

  • Add the cell lysates (typically 50-100 µL) to the wells of the antibody-coated microplate.

  • Incubate for the time specified in the kit protocol (usually 1-2 hours) at room temperature.

  • Wash the wells several times with the provided wash buffer.

  • Add the detection antibody and incubate as per the manufacturer's instructions.

  • Wash the wells to remove unbound detection antibody.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Quantify the concentration of pSLP76 based on a standard curve generated with recombinant pSLP76 protein.

Conclusion

The measurement of pSLP76 inhibition is a robust and reliable method for validating the cellular activity of this compound and other HPK1 inhibitors. This guide provides a framework for comparing the potency of various inhibitors and offers detailed protocols for the key experimental techniques required for this validation. The choice of method—Western Blot, Flow Cytometry, or ELISA—will depend on the specific experimental needs, including throughput, sensitivity, and the level of quantitative detail required. By employing these standardized approaches, researchers can effectively characterize and compare novel HPK1 inhibitors for their potential in cancer immunotherapy and other therapeutic areas.

References

A Comparative Guide to Hpk1-IN-32 and Other Selective HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor signaling, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cells. This guide provides a detailed comparison of Hpk1-IN-32 with other noteworthy selective HPK1 inhibitors, focusing on their biochemical potency, cellular activity, selectivity, and preclinical in vivo efficacy. The information presented is intended for researchers, scientists, and drug development professionals.

Biochemical and Cellular Potency

The primary measure of an inhibitor's effectiveness is its ability to block the enzymatic activity of its target protein, typically quantified by the half-maximal inhibitory concentration (IC50). Cellular assays, such as measuring the phosphorylation of the downstream substrate SLP76 (pSLP76) or quantifying the secretion of Interleukin-2 (IL-2), provide a more physiologically relevant assessment of a compound's potency. The available data for this compound and other selective inhibitors are summarized below.

CompoundBiochemical IC50 (nM)Cellular pSLP76 IC50 (nM)Cellular IL-2 EC50 (nM)Cell Line
This compound 65[1]65[1]Not ReportedJurkat[1]
Compound 34 <5Dose-dependent inhibitionNot ReportedNot Reported
HMC-B17 1.39[2]Not Reported11.56[2]Jurkat[2]
XHS 2.6600Not ReportedPBMC
Arcus Biosciences Compound <100<100Concentration-dependent increaseJurkat, Human Whole Blood[3][4]
Insilico Medicine Compound 10.4[5]50% inhibition at 100 mg/kg (in vivo)[5]Not ReportedNot Reported

Kinase Selectivity

High selectivity is a crucial attribute for a kinase inhibitor to minimize off-target effects and potential toxicity. Selectivity is often assessed by screening the inhibitor against a broad panel of kinases (kinome scan). While comprehensive, publicly available kinome scan data for this compound is limited, some information is available for other compounds, highlighting their specificity for HPK1 over other kinases, particularly within the closely related MAP4K family.

CompoundSelectivity Profile
This compound Selective HPK1 inhibitor (Detailed kinome scan not publicly available)[1]
Compound 34 1257-fold selective over the MAP4K family member GLK.
HMC-B17 Favorable selectivity against TCR-related kinases.
XHS 751-fold selective over JAK1.
Insilico Medicine Compound IC50 values against other MAP4K family members ranged from 85 to 665 nM.[5]

In Vivo Efficacy and Pharmacokinetics

The ultimate test of an HPK1 inhibitor's potential is its ability to suppress tumor growth in preclinical animal models. This is influenced not only by its potency and selectivity but also by its pharmacokinetic properties, such as oral bioavailability and half-life, which determine its exposure in the body.

CompoundAnimal ModelDosing and ScheduleKey FindingsPharmacokinetic Profile
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot Publicly Available
Compound 34 CT-26 Syngeneic ModelOral dosing, combined with anti-PD-1Tumor Growth Inhibition (TGI) = 62.90%High oral bioavailability.
HMC-B17 Not Publicly AvailableNot Publicly AvailablePotentiates anti-PD-L1 efficacy.Orally bioavailable.
Insilico Medicine Compound CT-26 Syngeneic Model30 mg/kg p.o. twice dailyTGI = 42% (monotherapy), TGI = 95% (in combination with anti-PD-1)[5]Oral bioavailability: 116% (mouse), 80% (rat); Half-life: 0.6h (mouse, IV), 0.8h (rat, IV)[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

HPK1_Signaling_Pathway TCR TCR Activation LCK LCK TCR->LCK HPK1 HPK1 LCK->HPK1 Phosphorylates SLP76 SLP76 HPK1->SLP76 Phosphorylates pSLP76 pSLP76 (Ser376) SLP76->pSLP76 T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes Degradation Proteasomal Degradation pSLP76->Degradation Degradation->T_Cell_Activation Inhibits Hpk1_IN_32 This compound & Other Inhibitors Hpk1_IN_32->HPK1 Inhibit

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Biochemical Biochemical Kinase Assay Cellular Cellular Assays (pSLP76, IL-2) Biochemical->Cellular Potency Confirmation Selectivity Kinome Selectivity PK Pharmacokinetics Cellular->PK Candidate Selection Efficacy Tumor Model Efficacy PK->Efficacy Dose Selection

Caption: General Experimental Workflow for HPK1 Inhibitor Evaluation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of scientific findings. Below are generalized protocols for key assays used in the evaluation of HPK1 inhibitors.

HPK1 Biochemical Kinase Assay (Generalized)

This assay measures the direct inhibitory effect of a compound on HPK1 enzymatic activity. A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay.

  • Reagents and Materials: Recombinant human HPK1 enzyme, a suitable substrate (e.g., a peptide derived from SLP76), ATP, assay buffer, FRET donor- and acceptor-labeled antibodies specific for the phosphorylated substrate.

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • HPK1 enzyme and the substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the FRET-labeled antibodies are added.

    • After an incubation period, the TR-FRET signal is measured, which is proportional to the amount of phosphorylated substrate.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.

Cellular Phospho-SLP76 (pSLP76) Assay (Generalized)

This assay determines the ability of an inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP76.

  • Cell Culture: A suitable cell line, such as Jurkat T-cells or peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.

  • Procedure:

    • Cells are pre-incubated with various concentrations of the test compound.

    • T-cell receptor signaling is stimulated (e.g., using anti-CD3/CD28 antibodies).

    • Following stimulation, the cells are lysed.

    • The level of phosphorylated SLP76 (at Ser376) in the cell lysate is quantified using methods such as ELISA, Western blotting, or flow cytometry with a phospho-specific antibody.

    • IC50 values are determined from the dose-response curve.

IL-2 Secretion Assay (Generalized)

This functional assay assesses the downstream consequence of HPK1 inhibition on T-cell activation, which is an increase in the production of the cytokine IL-2.

  • Cell Culture: Primary T-cells or a T-cell line like Jurkat are used.

  • Procedure:

    • Cells are treated with a range of concentrations of the HPK1 inhibitor.

    • The T-cells are then stimulated to induce activation and cytokine production.

    • After an appropriate incubation period, the cell culture supernatant is collected.

    • The concentration of IL-2 in the supernatant is measured using an ELISA kit.

    • The effective concentration 50 (EC50), the concentration of the inhibitor that elicits a half-maximal response, is calculated.

In Vivo Tumor Growth Inhibition Study (Generalized - CT26 Model)

This assay evaluates the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model, which has a competent immune system.

  • Animal Model: BALB/c mice are implanted subcutaneously with CT26 colon carcinoma cells.

  • Procedure:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The HPK1 inhibitor is administered, typically orally, at one or more dose levels and on a defined schedule. A vehicle control group is also included. Combination therapy arms (e.g., with an anti-PD-1 antibody) may also be included.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors may be excised for further analysis (e.g., immune cell infiltration).

    • The percentage of Tumor Growth Inhibition (TGI) is calculated to determine the efficacy of the treatment.

References

Hpk1-IN-32 vs. HPK1 Degraders (PROTACs): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two prominent modalities for targeting Hematopoietic Progenitor Kinase 1 (HPK1) in immuno-oncology research: small molecule inhibition with Hpk1-IN-32 and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs).

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2] By dampening T-cell receptor (TCR) signaling, HPK1 limits anti-tumor immune responses.[2] Consequently, strategies to counteract HPK1 function are being actively pursued to enhance the efficacy of cancer immunotherapies. This guide provides a comparative overview of two principal approaches: direct kinase inhibition with the small molecule this compound and targeted degradation of the HPK1 protein using PROTACs.

Mechanism of Action: Inhibition vs. Degradation

This compound is a potent and selective small molecule inhibitor that functions by binding to the ATP-binding site of the HPK1 kinase domain, thereby preventing the phosphorylation of its downstream substrates, such as SLP-76.[3] This inhibition of kinase activity removes the negative regulatory signal, leading to enhanced T-cell activation.

HPK1 PROTACs, on the other hand, are bifunctional molecules that induce the degradation of the entire HPK1 protein.[4] A PROTAC consists of a ligand that binds to HPK1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[4] This ternary complex formation leads to the ubiquitination of HPK1 and its subsequent degradation by the proteasome.[4] This approach not only abrogates the kinase activity but also eliminates any potential scaffolding functions of the HPK1 protein.

Performance Data: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and representative HPK1 PROTACs. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Potency and Cellular Activity

ParameterThis compoundHPK1 PROTACs (Representative examples)Reference(s)
HPK1 Inhibition (IC₅₀) 65 nMCompound 1: Not specified as a degrader; HZ-S506: 4.6 nM[3][5]
HPK1 Degradation (DC₅₀) Not Applicable1-20 nM (general range); 10m: 5.0 ± 0.9 nM; E3: 3.16 nM; HZ-S506: < 10 nM[4][5][6][7]
Maximal Degradation (Dₘₐₓ) Not Applicable≥ 99% (for 10m)[4]
Cellular pSLP-76 Inhibition (IC₅₀/EC₅₀) 65 nM2-25 nM (general range)[3][6]
IL-2 Release (EC₅₀) Not specified2-20 nM (general range)[6]
IFN-γ Release Not specifiedEnhanced release reported[4]

Table 2: In Vivo Anti-Tumor Efficacy

Compound/ModalityMouse ModelDosingMonotherapy EfficacyCombination Efficacy (with anti-PD-1)Reference(s)
HPK1 Inhibitor (unspecified) Melanoma modelNot specified13% Tumor Growth Inhibition (TGI)Not specified[6]
HPK1 PROTACs (general) Colonic syngeneic model30 mg/kg>80% TGI50% complete responders[6]
HPK1 PROTAC (10m) MC38 syngeneic modelOrally administeredEfficaciously inhibited tumor growthSuperior anti-tumor effect[8]
HPK1 PROTAC (oral) CT26 solid tumor modelOrally administeredAmplified suppression capability of anti-PD-L1Promoted infiltration of CD45+ and CD3+ T cells[9]

Recent studies directly comparing a kinase inhibitor to a degrader suggest that both modalities can achieve a similar maximal level of T-cell activation.[10] However, PROTACs have demonstrated superior in vivo anti-tumor activity in some preclinical models, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1 antibodies.[6]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the HPK1 signaling pathway and a typical workflow for evaluating HPK1-targeted compounds.

HPK1_Signaling_Pathway cluster_inhibitor This compound cluster_protac HPK1 PROTAC TCR TCR Engagement HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates Ubiquitination Ubiquitination T_Cell_Activation T-Cell Activation (IL-2, IFN-γ release) SLP76->T_Cell_Activation promotes pSLP76 pSLP-76 (Ser376) Degradation Proteasomal Degradation pSLP76->Degradation Negative_Regulation Negative Regulation Degradation->T_Cell_Activation inhibits Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 inhibits kinase activity PROTAC HPK1 PROTAC PROTAC->HPK1 E3_Ligase E3 Ligase PROTAC->E3_Ligase HPK1_Degradation HPK1 Degradation Ubiquitination->HPK1_Degradation HPK1_Degradation->T_Cell_Activation removes inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (Kinase Inhibition/Binding) Cellular_Assays Cellular Assays Western_Blot Western Blot (HPK1 Degradation) Cellular_Assays->Western_Blot pSLP76_Assay pSLP-76 Assay Cellular_Assays->pSLP76_Assay Cytokine_Release Cytokine Release Assay (IL-2, IFN-γ) Cellular_Assays->Cytokine_Release PK_PD Pharmacokinetics/ Pharmacodynamics Cellular_Assays->PK_PD Efficacy_Studies Efficacy Studies (Syngeneic Mouse Models) PK_PD->Efficacy_Studies Tumor_Growth Tumor Growth Inhibition Efficacy_Studies->Tumor_Growth Immune_Profiling Tumor Microenvironment Immune Profiling Efficacy_Studies->Immune_Profiling Compound Test Compound (this compound or PROTAC) Compound->Biochemical_Assay Compound->Cellular_Assays

References

Hpk1-IN-32: A Comparative Guide to Selectivity Against MAP4K Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Hpk1-IN-32's selectivity profile, contextualized within the broader landscape of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1). Given the structural homology across the Mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, understanding an inhibitor's specificity is critical for predicting its biological effects and therapeutic potential.

Introduction to HPK1 and the MAP4K Family

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell and B-cell receptor signaling pathways.[3] Upon T-cell receptor (TCR) engagement, activated HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and a subsequent dampening of the immune response.[4] This immunosuppressive role makes HPK1 a compelling target for cancer immunotherapy; inhibiting its kinase activity is hypothesized to enhance anti-tumor immunity.[1][5]

However, HPK1 belongs to the MAP4K family, which includes other structurally similar kinases such as MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), and MAP4K6 (MINK).[6] These family members can have divergent or even opposing roles in immune regulation. For instance, while HPK1 is a negative regulator of T-cell activation, MAP4K3 (GLK) is considered a positive regulator.[7] Therefore, achieving high selectivity for HPK1 over other MAP4K family members is a critical objective in developing targeted immunotherapies to avoid off-target effects and ensure the desired pro-inflammatory outcome.[5]

Quantitative Selectivity Profile of HPK1 Inhibitors

This compound is a potent inhibitor of HPK1 with a reported half-maximal inhibitory concentration (IC50) of 65 nM.[4] While it is described as a "selective" inhibitor, detailed public data on its activity against the full MAP4K kinase panel is limited.

To provide a clear benchmark for what a selectivity profile entails, the table below includes data for other well-characterized, selective HPK1 inhibitors. This comparative data illustrates the degree of selectivity that can be achieved and is desirable for a clinical candidate.

Table 1: Potency of this compound against HPK1

CompoundTarget KinaseIC50 (nM)Reference
This compoundHPK1 (MAP4K1)65[4]

Table 2: Example Selectivity Profiles of Other HPK1 Inhibitors Against the MAP4K Family

CompoundHPK1 (MAP4K1) IC50 (nM)MAP4K3 (GLK) IC50 (nM)Selectivity Fold (GLK vs. HPK1)Reference
Compound 34< 5> 6285> 1257-fold[5]
CompKN/A (Potent)N/A> 50-fold vs. MAP4K family[7]
Hpk1-IN-72.6140~54-fold[6][8]

Note: Selectivity fold is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target (HPK1). A higher number indicates greater selectivity.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity profile relies on robust biochemical and cellular assays. The data presented for HPK1 inhibitors are typically generated using the following established methodologies.

Biochemical Kinase Assays

These assays directly measure the inhibitor's ability to block the enzymatic activity of purified kinases in vitro. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .[9]

  • Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled anti-phospho-substrate antibody and a ULight™-labeled substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and ULight™ acceptor into close proximity. Upon excitation, FRET occurs, generating a measurable signal.

  • Workflow:

    • The kinase (e.g., HPK1, GLK) and a specific substrate peptide are incubated in a reaction buffer.

    • ATP is added to initiate the phosphorylation reaction.

    • The test inhibitor (e.g., this compound) is added at varying concentrations.

    • After incubation, the detection reagents (europium-labeled antibody and ULight™-labeled substrate) are added.

    • The TR-FRET signal is measured. The signal intensity is inversely proportional to the inhibitor's activity.

    • IC50 values are calculated from the dose-response curve.

Cellular Target Engagement Assays

Cellular assays confirm that the inhibitor can enter cells and engage its target in a physiological context. For HPK1, this is often measured by quantifying the phosphorylation of its direct downstream substrate, SLP-76.[4]

  • Principle: This assay measures the levels of phosphorylated SLP-76 (pSLP-76) at serine 376 in a relevant cell line (e.g., Jurkat T-cells) following TCR stimulation.

  • Workflow:

    • Jurkat cells are pre-incubated with the inhibitor at various concentrations.

    • T-cell receptor signaling is stimulated (e.g., using anti-CD3/CD28 antibodies).

    • Cells are lysed, and protein concentrations are determined.

    • Levels of pSLP-76 (Ser376) and total SLP-76 are quantified using methods like Western Blot or Meso Scale Discovery (MSD) electrochemiluminescence.

    • The IC50 is determined by plotting the reduction in pSLP-76 signal against the inhibitor concentration. This compound was shown to inhibit cellular pSLP76 activity with an IC50 of 65 nM in the Jurkat cell line.[4]

Visualizing Signaling and Selectivity

Diagrams created using Graphviz provide a clear visual representation of the biological pathways and the inhibitor's place within them.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex TCR TCR Engagement LCK LCK / ZAP-70 TCR->LCK Signal HPK1 HPK1 (MAP4K1) (Active) LCK->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) Downstream T-Cell Activation (IL-2 Production) SLP76->Downstream Promotes Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation Leads to Degradation->Downstream Inhibits Inhibitor This compound Inhibitor->HPK1 Inhibits MAP4K_Family_Selectivity cluster_MAP4K MAP4K Family Inhibitor This compound HPK1 HPK1 / MAP4K1 Inhibitor->HPK1 High Potency (IC50 = 65 nM) MAP4K2 MAP4K2 / GCK Inhibitor->MAP4K2 Desired Low Potency MAP4K3 MAP4K3 / GLK Inhibitor->MAP4K3 Desired Low Potency MAP4K4 MAP4K4 / HGK Inhibitor->MAP4K4 Desired Low Potency MAP4K5 MAP4K5 / KHS Inhibitor->MAP4K5 Desired Low Potency

References

In Vitro Validation of Hpk1-IN-32's Effect on IL-2 Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Hpk1-IN-32 in modulating Interleukin-2 (IL-2) production, benchmarked against other known Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. The experimental data and detailed protocols furnished herein are intended to support researchers in the fields of immunology and drug discovery.

Introduction to HPK1 and its Role in T-Cell Activation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][3] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, thereby attenuating the T-cell activation cascade.[3] This dampening effect ultimately suppresses the production of key cytokines, including IL-2, which is crucial for T-cell proliferation and differentiation.[4][5]

Inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology to enhance anti-tumor T-cell responses.[1] By blocking HPK1 activity, the negative feedback on TCR signaling is removed, leading to sustained T-cell activation and increased production of effector cytokines like IL-2.[6][7] this compound is a potent and selective inhibitor of HPK1, and this guide evaluates its in vitro effect on IL-2 production in comparison to other HPK1 inhibitors.

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the canonical HPK1 signaling pathway downstream of the T-cell receptor, leading to the transcription of IL-2. HPK1 acts as a negative regulator by targeting SLP-76 for degradation. Inhibition of HPK1 is expected to enhance the signaling flux towards the transcription factors NF-κB and AP-1, which are essential for IL-2 gene expression.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Stimulation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 LAT->HPK1 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Ras Ras SLP76->Ras pSLP76 p-SLP-76 HPK1->SLP76 Phosphorylates HPK1->pSLP76 IKK IKK Complex PLCg1->IKK NFkB NF-κB IKK->NFkB Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates Degradation Proteasomal Degradation pSLP76->Degradation Leads to Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits IL2_Gene IL-2 Gene NFkB->IL2_Gene Binds to Promoter AP1->IL2_Gene Binds to Promoter IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA Transcription IL2 IL-2 Secretion IL2_mRNA->IL2 Translation

Caption: HPK1 signaling negatively regulates T-cell activation and IL-2 production.

Comparative Analysis of HPK1 Inhibitors on IL-2 Production

The following table summarizes the in vitro activity of this compound and other notable HPK1 inhibitors on IL-2 production. The data is compiled from various preclinical studies. While a direct EC50 value for IL-2 production by this compound is not publicly available, its potent inhibition of pSLP-76 (IC50 = 65 nM) strongly suggests a corresponding increase in IL-2 secretion, a direct downstream functional consequence.

Compound NameTargetAssay TypeCell TypePotency (IL-2 Production)Reference
This compound HPK1pSLP-76 Inhibition (S376)Jurkat cellsIC50 = 65 nM[2]
NDI-101150 HPK1IL-2 SecretionPrimary Human CD4+ & CD8+ T-cellsEC50 = 11-12 nM[8]
BGB-15025 HPK1IL-2 ProductionT-cellsPotent induction of IL-2[9][10]
Compound 1 (Diaminopyrimidine Carboxamide) HPK1IL-2 SecretionHuman PBMCsEC50 = 226 nM[11]
EMD Serono Compound [I] HPK1IL-2 SecretionPrimary T-cellsEC50 = 1.5 nM[6]
Compound K HPK1IL-2 SecretionHuman Primary T-cellsDose-dependent increase[3]
Sunitinib Multi-kinase (including HPK1)IL-2 ProductionJurkat cellsElevated IL-2 production (HPK1 IC50 = 15 nM)[12]
HPK1 Knockout (Genetic) HPK1IL-2 ProductionJurkat & Primary T-cellsSignificantly higher IL-2 production vs. Wild Type[3][13]

Experimental Protocol: In Vitro IL-2 Production Assay

This section details a standard protocol for validating the effect of HPK1 inhibitors on IL-2 production in primary human T-cells.

1. Materials and Reagents:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • This compound and other comparator compounds (dissolved in DMSO)

  • Human IL-2 ELISA Kit

  • 96-well flat-bottom cell culture plates

  • Phosphate Buffered Saline (PBS)

2. Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_incubation Incubation cluster_analysis Analysis Isolate_PBMC Isolate PBMCs from whole blood Isolate_T_cells Isolate T-cells using RosetteSep™ Isolate_PBMC->Isolate_T_cells Wash_cells Wash and resuspend T-cells in RPMI Isolate_T_cells->Wash_cells Seed_cells Seed T-cells into coated wells Wash_cells->Seed_cells Coat_plate Coat 96-well plate with anti-CD3 antibody Coat_plate->Seed_cells Add_inhibitor Add this compound or comparator compounds Seed_cells->Add_inhibitor Add_antiCD28 Add soluble anti-CD28 to stimulate cells Add_inhibitor->Add_antiCD28 Incubate Incubate for 48-72 hours at 37°C, 5% CO2 Add_antiCD28->Incubate Collect_supernatant Collect supernatant from each well Incubate->Collect_supernatant Perform_ELISA Perform IL-2 ELISA on supernatants Collect_supernatant->Perform_ELISA Analyze_data Analyze data and determine EC50 values Perform_ELISA->Analyze_data

References

A Comparative Guide to HPK1 Inhibitors for T-Cell Activation Studies: Hpk1-IN-32 vs. NDI-101150

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Hpk1-IN-32 and NDI-101150, in the context of T-cell activation studies. The objective is to present available experimental data and methodologies to aid researchers in selecting the appropriate tool compound for their immuno-oncology research.

Disclaimer: There is a significant disparity in the publicly available data for these two compounds. NDI-101150 has been extensively characterized in peer-reviewed publications and clinical trials. In contrast, information on this compound is limited to supplier-provided data, and as of this guide's compilation, no peer-reviewed studies detailing its effects on primary T-cell activation have been identified. This guide reflects the currently available information and will be updated as new data emerges.

Introduction to HPK1 Inhibition in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76 (SH2 domain-containing leukocyte protein of 76kDa).[3][4][5] This phosphorylation event leads to the attenuation of T-cell activation signals, thereby dampening the anti-tumor immune response.[3][5] Inhibition of HPK1 kinase activity is a promising therapeutic strategy to enhance T-cell-mediated tumor cell killing.[1][6]

Compound Overview and Mechanism of Action

Both this compound and NDI-101150 are small molecule inhibitors designed to target the kinase activity of HPK1. By blocking HPK1, these compounds aim to prevent the downstream signaling events that suppress T-cell activation, leading to enhanced cytokine production and proliferation of T-cells.

NDI-101150 is a potent, selective, and orally bioavailable HPK1 inhibitor that has demonstrated robust anti-tumor immunity in preclinical models and is currently in clinical trials.[7][8] It has been shown to enhance the activation of not only T-cells but also B-cells and dendritic cells.[7]

This compound is described as a potent and selective HPK1 inhibitor.[9][10][11] Its primary reported activity is the inhibition of HPK1 kinase and the downstream phosphorylation of SLP-76 in the Jurkat T-cell line.[9]

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and NDI-101150. The significant gap in peer-reviewed data for this compound is a key consideration.

Table 1: Biochemical and Cellular Potency

ParameterThis compoundNDI-101150
HPK1 IC₅₀ (Biochemical) 65 nM[9][10][11]Sub-nanomolar[7]
Cellular pSLP-76 Inhibition IC₅₀ = 65 nM (Jurkat cells)[9]EC₅₀ = 2.9 nM (Human CD8+ T-cells)[7]
Primary T-Cell IL-2 Production Data not availableEC₅₀ = 1.5 - 11 nM (Human CD4+ & CD8+ T-cells)[7]
Primary T-Cell IFN-γ Production Data not availableEC₅₀ = 3.3 - 11 nM (Human CD4+ & CD8+ T-cells)[7]

Table 2: Selectivity Profile

KinaseThis compoundNDI-101150
MAP4K Family Selectivity Data not available in peer-reviewed literature>300-fold selectivity over other MAP4K family members[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key T-cell activation assays.

Protocol 1: T-Cell Cytokine Release Assay

This protocol outlines the steps to measure cytokine production from primary human T-cells following stimulation and treatment with an HPK1 inhibitor.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Anti-CD3 antibody (clone OKT3)

  • Anti-CD28 antibody (clone CD28.2)

  • HPK1 inhibitor (this compound or NDI-101150) dissolved in DMSO

  • 96-well flat-bottom tissue culture plates

  • ELISA or Luminex-based cytokine quantification kits (e.g., for IL-2, IFN-γ)

Procedure:

  • Isolate T-cells: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for T-cells using a negative selection kit.

  • Plate coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS to remove unbound antibody.

  • Cell plating: Resuspend the purified T-cells in complete RPMI medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor treatment: Prepare serial dilutions of the HPK1 inhibitor in complete RPMI medium. Add the desired concentrations of the inhibitor to the appropriate wells. Include a DMSO vehicle control.

  • T-cell stimulation: Add the T-cell suspension to the anti-CD3 coated wells. Add soluble anti-CD28 antibody to a final concentration of 1 µg/mL to provide co-stimulation. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

  • Supernatant collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • Cytokine quantification: Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatants using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

This protocol describes how to assess T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Purified human T-cells

  • Complete RPMI 1640 medium

  • CFSE (CellTrace™ CFSE Cell Proliferation Kit or similar)

  • Anti-CD3 and anti-CD28 antibodies

  • HPK1 inhibitor

  • 96-well round-bottom tissue culture plates

  • Flow cytometer

Procedure:

  • CFSE labeling: Resuspend purified T-cells at 1 x 10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium. Incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete RPMI medium to remove excess CFSE.

  • Cell plating and stimulation: Resuspend the CFSE-labeled T-cells in complete RPMI medium. Plate the cells in a 96-well round-bottom plate and stimulate with plate-bound anti-CD3 and soluble anti-CD28 antibodies as described in Protocol 1. Add the HPK1 inhibitor at the desired concentrations.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow cytometry analysis: Harvest the cells and stain with viability dye and fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired. Analyze the cells by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells.

Visualizations

Signaling Pathway

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors HPK1 Inhibitors TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 NFkB NF-κB CD28->NFkB ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation (Negative Regulation) pSLP76->PLCg1 Inhibition NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 Cytokine_Production Cytokine Production (IL-2, IFN-γ) NFAT->Cytokine_Production Proliferation T-Cell Proliferation NFAT->Proliferation AP1->Cytokine_Production AP1->Proliferation NFkB->Cytokine_Production NFkB->Proliferation Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 NDI_101150 NDI-101150 NDI_101150->HPK1

Caption: HPK1 signaling pathway in T-cell activation.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assays T-Cell Activation Assays cluster_analysis Data Analysis and Comparison Isolate_TCells Isolate Primary Human T-Cells Cytokine_Assay Cytokine Release Assay (ELISA / Luminex) Isolate_TCells->Cytokine_Assay Proliferation_Assay Proliferation Assay (CFSE Staining) Isolate_TCells->Proliferation_Assay Signaling_Assay Signaling Analysis (pSLP-76 Western Blot / Flow) Isolate_TCells->Signaling_Assay Inhibitor_Prep Prepare Serial Dilutions of HPK1 Inhibitors (this compound vs. NDI-101150) Inhibitor_Prep->Cytokine_Assay Inhibitor_Prep->Proliferation_Assay Inhibitor_Prep->Signaling_Assay Stimulation_Prep Prepare TCR Stimulation (e.g., anti-CD3/CD28) Stimulation_Prep->Cytokine_Assay Stimulation_Prep->Proliferation_Assay Stimulation_Prep->Signaling_Assay Data_Quant Quantify Cytokine Levels, Proliferation Index, and pSLP-76 Inhibition Cytokine_Assay->Data_Quant Proliferation_Assay->Data_Quant Signaling_Assay->Data_Quant Comparison Compare Dose-Response Curves and Efficacy of Inhibitors Data_Quant->Comparison

Caption: Workflow for comparing HPK1 inhibitors.

Conclusion

NDI-101150 is a well-characterized HPK1 inhibitor with extensive preclinical and emerging clinical data supporting its role in enhancing T-cell activation and anti-tumor immunity. It serves as a robust tool compound and potential therapeutic agent.

This compound is presented as a potent HPK1 inhibitor, but a comprehensive, peer-reviewed assessment of its activity on primary T-cells is currently lacking in the public domain. Researchers should exercise caution and may need to perform extensive in-house validation to characterize its biological effects before use in T-cell activation studies.

For researchers requiring a well-validated tool compound with a wealth of supporting literature, NDI-101150 is the clear choice. Further investigation and publication of data for this compound are necessary to enable a direct and thorough comparison of its performance in T-cell activation studies.

References

Cross-Validation of Hpk1-IN-32 Results with Genetic Knockdown of HPK1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methodologies for studying the function of Hematopoietic Progenitor Kinase 1 (HPK1): pharmacological inhibition using the small molecule inhibitor Hpk1-IN-32 and genetic knockdown of the HPK1 gene. Understanding the nuances, strengths, and limitations of each approach is critical for the accurate interpretation of experimental results and the strategic development of novel immunotherapies.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation.[1][2] Its inhibition is a promising strategy for enhancing anti-tumor immunity. This guide cross-validates the effects of a specific pharmacological inhibitor, this compound, with genetic knockdown approaches (CRISPR/Cas9), providing a framework for researchers to select the most appropriate experimental strategy. Both methodologies demonstrate that abrogating HPK1 function leads to enhanced T-cell activation, as evidenced by increased cytokine production and expression of activation markers. However, the magnitude of these effects and the experimental considerations for each approach differ, which will be detailed in this guide.

Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown

The following tables summarize the quantitative effects of this compound and HPK1 genetic knockdown on key markers of T-cell activation. Data has been compiled from multiple studies to provide a comparative overview.

Table 1: Effect of HPK1 Inhibition/Knockdown on Cytokine Production

Method Cell Type Treatment/Targeting Parameter Measured Result Reference
Pharmacological InhibitionJurkat cellsHpk1-IN-3IL-2 ProductionSignificant increase[3]
Pharmacological InhibitionHuman PBMCsHpk1-IN-3IL-2 & GM-CSF ProductionSignificant increase[3]
Genetic Knockdown (CRISPR)Jurkat cellsHPK1 KnockoutIL-2 SecretionIncreased[4][5]
Genetic Knockdown (CRISPR)Primary Human CD8+ T cellsHPK1 KnockoutIFN-γ SecretionIncreased[4]
Genetic Knockdown (CRISPR)Primary Human CD8+ T cellsHPK1 KnockoutIL-2 SecretionIncreased[4]

Table 2: Effect of HPK1 Inhibition/Knockdown on T-Cell Activation Markers

Method Cell Type Treatment/Targeting Parameter Measured Result Reference
Pharmacological InhibitionHuman CD4+ & CD8+ T cellsKHK-6 (HPK1 inhibitor)CD25, CD69, HLA-DR ExpressionSignificant increase[3][6]
Genetic KnockdownNot explicitly detailed for activation markers in the provided search results.

Table 3: Effect of HPK1 Inhibition on Downstream Signaling

Method Cell Type Treatment Parameter Measured Result Reference
Pharmacological InhibitionJurkat cellsThis compoundpSLP76 (S376)IC50 of 65 nMNot explicitly stated in search results
Pharmacological InhibitionJurkat cellsKHK-6 (HPK1 inhibitor)pSLP-76 (S376)Inhibition[3]
Pharmacological InhibitionPrimary Human CD8+ T cellsHPK1 inhibitorpSLP-76 (S376)Concentration-dependent decrease[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for pharmacological inhibition with this compound and genetic knockdown of HPK1 using CRISPR/Cas9.

Protocol 1: Pharmacological Inhibition of HPK1 with this compound in T-cells

Objective: To assess the in vitro effect of this compound on T-cell activation.

Materials:

  • This compound (MedChemExpress)

  • Jurkat cells or isolated primary human T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Anti-CD3/CD28 antibodies or beads for T-cell activation

  • ELISA kits for cytokine detection (e.g., IL-2, IFN-γ)

  • Flow cytometry antibodies for activation markers (e.g., anti-CD25, anti-CD69)

  • DMSO (for stock solution)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution. Further dilute in culture medium to achieve the desired final concentrations.

  • Cell Culture and Treatment:

    • Culture Jurkat cells or primary T-cells in complete RPMI-1640 medium.

    • Plate cells at a desired density in a multi-well plate.

    • Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) before stimulation.

  • T-cell Activation: Stimulate the T-cells with anti-CD3/CD28 antibodies or beads according to the manufacturer's instructions.

  • Endpoint Analysis:

    • Cytokine Production: After a suitable incubation period (e.g., 24-72 hours), collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) using ELISA.

    • Activation Marker Expression: Harvest the cells, stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69), and analyze by flow cytometry.

    • Signaling Pathway Analysis: To assess the direct inhibition of HPK1, cells can be lysed after a short stimulation period, and the phosphorylation of downstream targets like SLP-76 can be analyzed by Western blot.

Protocol 2: Genetic Knockdown of HPK1 using CRISPR/Cas9 in Primary Human T-cells

Objective: To generate HPK1 knockout primary human T-cells to study the effects on T-cell function.

Materials:

  • Isolated primary human T-cells

  • T-cell activation reagents (e.g., ImmunoCult™ Human CD3/CD28 T Cell Activator)

  • T-cell expansion medium (e.g., ImmunoCult™-XF T Cell Expansion Medium)

  • Recombinant human IL-2

  • CRISPR/Cas9 components:

    • Cas9 nuclease

    • Synthetic guide RNA (gRNA) targeting the HPK1 gene

  • Electroporation system and compatible cuvettes

  • Flow cytometer for analysis

Procedure:

  • T-cell Isolation and Activation:

    • Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

    • Activate the T-cells using anti-CD3/CD28 activator in T-cell expansion medium supplemented with IL-2. Incubate for 48-72 hours.[7]

  • Preparation of Ribonucleoprotein (RNP) Complexes:

    • Incubate the Cas9 nuclease with the HPK1-targeting gRNA to form RNP complexes according to the manufacturer's protocol.

  • Electroporation:

    • Harvest the activated T-cells and resuspend them in an appropriate electroporation buffer.

    • Mix the T-cells with the pre-formed RNP complexes.

    • Deliver the RNP complexes into the T-cells using a validated electroporation protocol.[7]

  • Post-Electroporation Culture and Expansion:

    • Transfer the electroporated cells to fresh T-cell expansion medium with IL-2.

    • Culture the cells for several days to allow for gene editing and recovery.

  • Validation of Knockout and Functional Assays:

    • Knockout Efficiency: Assess the efficiency of HPK1 knockout by Western blot for HPK1 protein or by genomic DNA sequencing.

    • Functional Analysis: Perform functional assays as described in Protocol 1 (cytokine production, activation marker expression) to compare the phenotype of HPK1 knockout T-cells with wild-type or control T-cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

HPK1_Signaling_Pathway cluster_inhibition Points of Intervention TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 SLP76->HPK1 Recruits Downstream Downstream T-cell Activation Signals SLP76->Downstream pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylates Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Ub_Degradation->SLP76 Inhibits Negative_Feedback Negative Feedback Loop Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits Kinase Activity Genetic_KO Genetic Knockdown (siRNA, shRNA, CRISPR) Genetic_KO->HPK1 Reduces Expression

Caption: HPK1 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_pharma Pharmacological Inhibition cluster_genetic Genetic Knockdown Pharma_Start Isolate T-cells Pharma_Treat Pre-treat with This compound Pharma_Start->Pharma_Treat Pharma_Activate Activate T-cells (anti-CD3/CD28) Pharma_Treat->Pharma_Activate Pharma_Analyze Analyze Endpoints: - Cytokine Production (ELISA) - Activation Markers (FACS) - pSLP76 (Western Blot) Pharma_Activate->Pharma_Analyze Genetic_Start Isolate T-cells Genetic_Activate Activate T-cells Genetic_Start->Genetic_Activate Genetic_Transduce Introduce Knockdown Machinery (e.g., CRISPR RNP Electroporation) Genetic_Activate->Genetic_Transduce Genetic_Expand Expand & Select Knockdown Cells Genetic_Transduce->Genetic_Expand Genetic_Reactivate Re-activate T-cells (anti-CD3/CD28) Genetic_Expand->Genetic_Reactivate Genetic_Analyze Analyze Endpoints: - Cytokine Production (ELISA) - Activation Markers (FACS) Genetic_Reactivate->Genetic_Analyze

Caption: Comparative Experimental Workflows.

Conclusion

Both pharmacological inhibition with this compound and genetic knockdown of HPK1 serve as valuable tools for investigating HPK1 function. The data consistently show that disruption of HPK1 activity enhances T-cell effector functions, validating HPK1 as a promising target for cancer immunotherapy.

  • Pharmacological inhibition offers a transient and dose-dependent method to probe the function of the HPK1 kinase domain, which is highly relevant for drug development.

  • Genetic knockdown provides a more complete and long-term ablation of the HPK1 protein, allowing for the study of both kinase-dependent and potentially kinase-independent (scaffolding) functions of HPK1.

The choice between these methodologies will depend on the specific research question. For validating the therapeutic potential of inhibiting HPK1's kinase activity, small molecule inhibitors like this compound are indispensable. For dissecting the fundamental biological roles of the HPK1 protein, genetic knockdown approaches are more suitable. This guide provides the foundational information for researchers to make informed decisions in their study of HPK1.

References

Assessing the specificity of Hpk1-IN-32 using kinase panel screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of T-cell activation.[1][2] Its role in dampening anti-tumor immune responses has positioned it as a promising target for cancer immunotherapy.[3][4] The development of small molecule inhibitors targeting HPK1 is a highly active area of research. A key challenge in the development of any kinase inhibitor is ensuring its specificity. High selectivity is crucial to minimize off-target effects and potential toxicities.[3]

This guide provides a framework for assessing the specificity of HPK1 inhibitors using kinase panel screening. While this guide is intended to be a general resource, it is important to note that comprehensive, publicly available kinase screening data for a specific inhibitor, Hpk1-IN-32, is not available at the time of this writing. Therefore, to illustrate the principles of specificity assessment, this guide will utilize publicly available data from other well-characterized, selective HPK1 inhibitors, such as Compound 1 (NDI-101150) and Compound 34.

Comparative Analysis of HPK1 Inhibitor Specificity

To objectively compare the specificity of different HPK1 inhibitors, their inhibitory activity is tested against a broad panel of kinases. The results are typically presented as the percentage of inhibition at a specific concentration or as IC50 values (the concentration of inhibitor required to reduce the kinase activity by 50%). High selectivity is characterized by potent inhibition of the primary target (HPK1) and minimal activity against other kinases, particularly those within the same family (e.g., MAP4K family) and other kinases crucial for immune cell function.

Below is a summary of the selectivity profiles for two example HPK1 inhibitors.

Inhibitor HPK1 IC50 Key Off-Targets (Inhibition >50% at 1 µM) Selectivity Notes
Compound 1 (NDI-101150) 0.0465 nM[1]LRRK2, MAP4K2, MAP4K3, MAP4K5[1]Greater than 100-fold selectivity against 260 other kinases in a panel of 265.[1]
Compound 34 <5 nM[3]Not specified in detail, but high selectivity noted.Displayed 1257-fold selectivity over the MAP4K family member GLK.[3]
This compound 65 nMData not publicly availableStated to be a "selective" inhibitor, but supporting data is not published.

HPK1 Signaling Pathway

HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates SLP-76, leading to the attenuation of downstream signaling and T-cell activation.[5] Inhibition of HPK1 is intended to block this negative feedback loop, thereby enhancing T-cell-mediated anti-tumor immunity.

HPK1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP-70 LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 recruits PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 ERK ERK Activation LAT_SLP76->ERK pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 phosphorylates Inhibition Inhibition pSLP76->Inhibition leads to T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) PLCg1->T_Cell_Activation ERK->T_Cell_Activation Inhibition->LAT_SLP76 Hpk1_IN_32 HPK1 Inhibitor (e.g., this compound) Hpk1_IN_32->HPK1

Caption: HPK1 signaling pathway in T-cells.

Experimental Protocols

Kinase Panel Screening (General Protocol)

The specificity of an HPK1 inhibitor is typically assessed through an in vitro kinase assay against a large panel of purified kinases. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Objective: To determine the inhibitory activity of a test compound against a broad range of kinases to assess its selectivity profile.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • A panel of purified recombinant kinases.

  • Kinase-specific peptide substrates.

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • [γ-33P]ATP or [γ-32P]ATP.

  • ATP solution.

  • 96-well or 384-well assay plates.

  • Filter mats or other capture systems.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical screening concentration is 1 µM.

  • Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP. The final ATP concentration is often close to the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Capture: Stop the reaction and capture the phosphorylated substrate. This is often done by spotting the reaction mixture onto phosphocellulose filter mats, which bind the peptide substrate.

  • Washing: Wash the filter mats extensively to remove unincorporated radiolabeled ATP.

  • Detection: Measure the amount of incorporated radiolabel on the filter mats using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor relative to the DMSO control. For compounds showing significant inhibition, an IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Experimental Workflow

The process of assessing kinase inhibitor specificity involves a systematic workflow from compound preparation to data analysis.

Kinase_Panel_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Series Reaction_Setup Combine Reagents and Test Compound in Plate Compound_Prep->Reaction_Setup Reagent_Prep Kinase, Substrate, Buffer and ATP Preparation Reagent_Prep->Reaction_Setup Reaction_Start Initiate Kinase Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at Controlled Temperature Reaction_Start->Incubation Termination Stop Reaction and Capture Substrate Incubation->Termination Detection Measure Radioactivity (Scintillation Counting) Termination->Detection Calculation Calculate % Inhibition vs. Control Detection->Calculation IC50_Determination Determine IC50 for Active Compounds Calculation->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: Kinase panel screening workflow.

Conclusion

Assessing the specificity of a kinase inhibitor is a critical step in its preclinical development. While this compound is described as a selective inhibitor, the absence of publicly available kinase panel screening data makes a direct comparison with other inhibitors challenging. By following standardized experimental protocols and systematically analyzing the data, researchers can build a comprehensive selectivity profile for any HPK1 inhibitor. This information is essential for understanding its potential therapeutic window and for guiding further optimization efforts to develop safe and effective cancer immunotherapies.

References

Validating the Synergistic Effect of Hpk1-IN-32 and Pembrolizumab: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of intracellular and extracellular immune checkpoint inhibition represents a promising frontier in cancer immunotherapy. This guide provides a comparative analysis of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-32, and the programmed death-1 (PD-1) inhibitor, pembrolizumab, focusing on the scientific rationale and experimental validation of their synergistic anti-tumor effects.

Individual Mechanisms of Action

A clear understanding of the distinct, yet complementary, mechanisms of this compound and pembrolizumab is crucial to appreciating their potential synergy.

This compound: An Intracellular Immune Checkpoint Inhibitor

This compound is a potent and selective small molecule inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 functions as a negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream adaptor proteins, such as SLP-76.[2][3] This phosphorylation leads to the degradation of SLP-76, thereby attenuating T-cell activation and effector functions.[2] By inhibiting HPK1, this compound blocks this negative feedback loop, leading to sustained TCR signaling, enhanced T-cell proliferation, increased cytokine production, and a more robust anti-tumor immune response.[2]

Pembrolizumab: An Extracellular Immune Checkpoint Inhibitor

Pembrolizumab is a humanized monoclonal antibody that targets the extracellular immune checkpoint receptor PD-1, which is expressed on the surface of activated T cells.[4] Tumor cells can evade immune surveillance by expressing the ligands for PD-1, namely PD-L1 and PD-L2. The binding of these ligands to PD-1 transmits an inhibitory signal into the T cell, leading to T-cell exhaustion and dysfunction. Pembrolizumab works by blocking the interaction between PD-1 and its ligands, thereby releasing the "brakes" on the T-cell-mediated anti-tumor response and restoring the ability of the immune system to recognize and eliminate cancer cells.[4]

The Rationale for Combination Therapy

The combination of an HPK1 inhibitor and a PD-1 inhibitor is based on the premise of targeting two distinct and complementary immune evasion pathways. While pembrolizumab reinvigorates exhausted T cells in the tumor microenvironment by blocking an extracellular checkpoint, this compound enhances the initial priming and activation of T cells in the lymph nodes by inhibiting an intracellular checkpoint. This dual blockade is hypothesized to produce a more profound and durable anti-tumor immune response than either agent alone. Preclinical studies with other HPK1 inhibitors have demonstrated a synergistic effect when combined with anti-PD-1 antibodies, resulting in enhanced interferon (IFN)-γ production and improved tumor control.[2][5]

Preclinical and Clinical Evidence of Synergy

While direct studies on the combination of this compound and pembrolizumab are emerging, a growing body of evidence from studies with other selective HPK1 inhibitors strongly supports the potential for a powerful synergistic effect.

Table 1: Representative Preclinical Data on HPK1 Inhibitor and anti-PD-1 Combination Therapy
HPK1 InhibitorCancer ModelKey Findings with Combination TherapyReference
NDI-101150Advanced Solid TumorsOngoing Phase 1/2 clinical trial in combination with pembrolizumab.[6]
CFI-402411Advanced TumorsPhase 1 trial ongoing to evaluate safety and tolerability alone and in combination with pembrolizumab.[7]
FB849Gynecologic MalignanciesEnhanced anti-PD-1-mediated reinvigoration of CD8+ TILs in endometrial cancer.[3]
Compound 1In vitro human T cellsSynergistic enhancement of IFN-γ production when combined with pembrolizumab.[5]
CompKSyngeneic mouse tumor modelsSuperb antitumor efficacy in combination with anti-PD-1.[2]

Experimental Protocols

Detailed methodologies are essential for the validation of the synergistic effects of this compound and pembrolizumab. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro T-Cell Activation and Cytokine Production Assay
  • Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Stimulation: Plate PBMCs in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

  • Compound Treatment: Treat the cells with a dose range of this compound, pembrolizumab, or the combination of both. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of key cytokines, such as IFN-γ and IL-2, using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: Analyze the data for synergistic effects using a suitable statistical model, such as the Bliss independence or Loewe additivity model.

In Vivo Syngeneic Mouse Tumor Model Study
  • Tumor Cell Implantation: Subcutaneously implant a suitable number of murine cancer cells (e.g., MC38 colorectal adenocarcinoma) into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, pembrolizumab alone, and the combination of this compound and pembrolizumab.

  • Dosing Regimen: Administer this compound orally according to a predetermined schedule (e.g., daily or twice daily). Administer pembrolizumab (or a murine-specific anti-PD-1 antibody) via intraperitoneal injection (e.g., twice weekly).[8]

  • Efficacy Endpoint: Continue treatment and monitor tumor growth until the tumors in the control group reach a predetermined endpoint. The primary efficacy endpoint is typically tumor growth inhibition.

  • Immunophenotyping: At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze the activation status and infiltration of various immune cell populations (e.g., CD8+ T cells, regulatory T cells).

Visualizing the Synergy

Diagrams illustrating the signaling pathways, experimental workflows, and the logical basis for the combination therapy can facilitate a deeper understanding of the synergistic interaction between this compound and pembrolizumab.

Hpk1_Pembrolizumab_Synergy_Pathway cluster_Tcell T Cell cluster_APC Tumor Cell / APC TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 pSLP76 HPK1->SLP76 Phosphorylates Activation T-Cell Activation HPK1->Activation Inhibits Degradation Degradation SLP76->Degradation PD1 PD-1 Exhaustion T-Cell Exhaustion PD1->Exhaustion Antigen Antigen Antigen->TCR Presents to PDL1 PD-L1 PDL1->PD1 Binds Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Interaction

Caption: this compound and Pembrolizumab Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation PBMC_Isolation Isolate PBMCs TCell_Stimulation Stimulate T Cells (anti-CD3/CD28) PBMC_Isolation->TCell_Stimulation Treatment_IV Treat with this compound, Pembrolizumab, or Combo TCell_Stimulation->Treatment_IV Cytokine_Analysis Analyze Cytokines (IFN-γ, IL-2) Treatment_IV->Cytokine_Analysis Tumor_Implantation Implant Tumor Cells in Syngeneic Mice Tumor_Monitoring Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring Randomization Randomize into Treatment Groups Tumor_Monitoring->Randomization Treatment_IVV Administer this compound, Pembrolizumab, or Combo Randomization->Treatment_IVV Efficacy_Endpoint Measure Tumor Growth Inhibition Treatment_IVV->Efficacy_Endpoint

Caption: In Vitro and In Vivo Experimental Workflow.

Synergistic_Logic Hpk1_Inhibition Hpk1 Inhibition (this compound) Enhanced_TCell_Priming Enhanced T-Cell Priming & Activation Hpk1_Inhibition->Enhanced_TCell_Priming PD1_Blockade PD-1 Blockade (Pembrolizumab) Reversal_TCell_Exhaustion Reversal of T-Cell Exhaustion PD1_Blockade->Reversal_TCell_Exhaustion Robust_Anti_Tumor_Immunity Robust Anti-Tumor Immunity Enhanced_TCell_Priming->Robust_Anti_Tumor_Immunity Reversal_TCell_Exhaustion->Robust_Anti_Tumor_Immunity Synergistic_Effect Synergistic Anti-Tumor Effect Robust_Anti_Tumor_Immunity->Synergistic_Effect

Caption: Logical Relationship of Synergistic Effect.

Conclusion

The combination of this compound and pembrolizumab holds significant promise for advancing cancer immunotherapy. By targeting both an intracellular and an extracellular immune checkpoint, this dual-pronged approach has the potential to overcome tumor-induced immune suppression more effectively than either agent alone. The strong preclinical rationale, supported by data from other HPK1 inhibitors in combination with anti-PD-1 therapy, provides a solid foundation for further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers and drug developers to validate and characterize the synergistic anti-tumor effects of this promising combination therapy.

References

Confirming On-Target Engagement of Hpk1-IN-32 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm the on-target engagement of Hpk1-IN-32, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The performance of this compound is compared with other known HPK1 inhibitors, supported by experimental data and detailed protocols for key assays.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination and degradation of SLP-76, and ultimately, the attenuation of T-cell activation and effector functions.[5]

Given its immunosuppressive role, inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] Small molecule inhibitors targeting the kinase activity of HPK1 are being actively developed to unleash the full potential of T-cell-mediated cancer cell killing. This compound is one such potent and selective inhibitor. This guide outlines the methodologies to confirm its engagement with its intended target, HPK1, within a cellular context and compares its activity with other publicly disclosed HPK1 inhibitors.

Comparison of HPK1 Inhibitors

The following table summarizes the biochemical and cellular activities of this compound and other notable HPK1 inhibitors. This data allows for a direct comparison of their potency and on-target efficacy.

CompoundBiochemical HPK1 IC50 (nM)Cellular pSLP-76 (Ser376) IC50 (nM)Cell TypeNotes
This compound 65[6]65[6]JurkatPotent and selective inhibitor.[6]
GNE-1858 1.9[7][8]Not explicitly reported, but inhibits SLP76 phosphorylation.[7]Not specifiedATP-competitive inhibitor.[7][8]
BGB-15025 1.04[9][10]Potently reduces pSLP76 in a concentration-dependent manner.[9][10]T-cellsOrally available and has entered clinical trials.[9][10]
NDI-101150 0.7[11]31 (in human T-cells)[12]Human T-cellsHighly selective over other MAP4K family members.[11]
CFI-402411 Not explicitly reportedBiologically effective concentrations assessed by in vitro SLP-76 assay.[13]Not specifiedFirst-in-class HPK1 inhibitor to enter clinical trials.[13]

Key Experiments for On-Target Engagement

Confirming that a small molecule inhibitor engages its intended target within the complex cellular environment is crucial for its development as a therapeutic agent. The following are key experimental approaches to validate the on-target activity of this compound.

Cellular Phosphorylation of SLP-76 (pSLP-76) Assay

This is a direct and proximal biochemical readout of HPK1 inhibition in cells. A reduction in the phosphorylation of SLP-76 at Ser376 upon treatment with an inhibitor is a strong indicator of on-target HPK1 engagement.

  • Cell Culture and Stimulation:

    • Culture Jurkat T-cells or isolated primary human T-cells (PBMCs) in appropriate media.

    • Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the T-cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 15-30 minutes at 37°C to induce TCR signaling and HPK1 activation.

  • Fixation and Permeabilization:

    • Fix the cells with a formaldehyde-based fixation buffer for 10-15 minutes at room temperature.

    • Permeabilize the cells with ice-cold methanol for at least 30 minutes on ice. This step is critical for allowing the antibody to access the intracellular phospho-protein.

  • Staining:

    • Wash the cells to remove methanol.

    • Stain the cells with a fluorescently-conjugated antibody specific for phospho-SLP-76 (Ser376).

    • Co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell subsets if using PBMCs.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal in the cell population of interest.

    • Plot the percentage of pSLP-76 inhibition against the inhibitor concentration to determine the IC50 value.

Cytokine Release Assay

This functional assay measures the downstream consequences of HPK1 inhibition on T-cell activation. Inhibition of HPK1 is expected to enhance the production of effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).

  • Cell Culture and Treatment:

    • Plate PBMCs or Jurkat T-cells in a 96-well plate.

    • Treat the cells with a dose-range of this compound or other inhibitors.

  • T-cell Stimulation:

    • Stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubation and Supernatant Collection:

    • Incubate the cells for 24-72 hours to allow for cytokine production and secretion.

    • Centrifuge the plate and carefully collect the culture supernatant.

  • ELISA:

    • Perform a standard sandwich ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody, add the supernatants, followed by a detection antibody, and then a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance using a plate reader.

    • Calculate the concentration of each cytokine based on a standard curve.

    • Plot the cytokine concentration against the inhibitor concentration.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This is a direct biophysical assay that measures the binding of an inhibitor to its target kinase in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-HPK1 fusion protein.

    • Plate the transfected cells in a 384-well plate.

  • Compound and Tracer Addition:

    • Add a dilution series of this compound or other test compounds to the cells.

    • Add a specific NanoBRET™ tracer that binds to the ATP-binding pocket of HPK1.

  • Incubation:

    • Incubate the plate for a defined period to allow the compound and tracer to reach equilibrium with the target protein.

  • Signal Detection:

    • Add the NanoGlo® substrate to the wells.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the test compound.

    • Plot the BRET ratio against the compound concentration to determine the IC50 value for target engagement.

Visualizing Key Processes

To better understand the context of this compound's action and the methods used to confirm its on-target engagement, the following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Upstream_Kinases Upstream Kinases cluster_Adaptor_Proteins Adaptor Proteins TCR TCR Lck Lck TCR->Lck Engagement CD3 CD3 CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Activates LAT LAT ZAP70->LAT Phosphorylates HPK1 HPK1 ZAP70->HPK1 Activates SLP76 SLP-76 LAT->SLP76 Recruits SLP76->HPK1 Recruits pSLP76 pSLP-76 (Ser376) Downstream_Signaling Downstream T-Cell Activation Signals (e.g., PLCγ1, Erk) SLP76->Downstream_Signaling Promotes HPK1->SLP76 Phosphorylates (Ser376) Fourteen_three_three 14-3-3 pSLP76->Fourteen_three_three Binds Degradation SLP-76 Degradation Fourteen_three_three->Degradation Leads to Degradation->Downstream_Signaling Inhibits Cytokine_Production Cytokine Production (IL-2, IFN-γ) Downstream_Signaling->Cytokine_Production Hpk1_IN_32 This compound Hpk1_IN_32->HPK1 Inhibits

Caption: Simplified HPK1 signaling pathway downstream of the T-cell receptor.

pSLP76_Flow_Cytometry_Workflow cluster_Cell_Prep Cell Preparation & Treatment cluster_Staining Staining Protocol cluster_Analysis Data Acquisition & Analysis Start Start: Jurkat or Primary T-cells Inhibitor_Incubation Incubate with This compound Start->Inhibitor_Incubation Stimulation Stimulate with anti-CD3/CD28 Inhibitor_Incubation->Stimulation Fixation Fix Cells Stimulation->Fixation Permeabilization Permeabilize Cells Fixation->Permeabilization Staining Stain with anti-pSLP-76 Ab Permeabilization->Staining Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze MFI of pSLP-76 Flow_Cytometry->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Experimental workflow for measuring pSLP-76 by flow cytometry.

Conclusion

Confirming the on-target engagement of this compound in a cellular context is essential for its validation as a selective HPK1 inhibitor. The combination of direct target phosphorylation assays (pSLP-76), functional downstream readouts (cytokine release), and direct binding assays (NanoBRET™) provides a robust and comprehensive approach to characterize its activity. The data presented in this guide demonstrates that this compound is a potent inhibitor of HPK1, comparable to other inhibitors in development. The detailed protocols provided herein offer a practical guide for researchers to independently verify these findings and to evaluate other novel HPK1 inhibitors.

References

Evaluating Hpk1-IN-32's Efficacy on Kinase-Dead HPK1 Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the small molecule inhibitor Hpk1-IN-32, with a specific focus on its efficacy, or lack thereof, against kinase-dead mutants of Hematopoietic Progenitor Kinase 1 (HPK1). This analysis is supported by experimental data on the functional consequences of HPK1 kinase inactivation and detailed experimental protocols.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling, effectively acting as an intracellular immune checkpoint.[3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76.[2][5] This phosphorylation leads to the attenuation of T-cell activation and proliferation, thereby maintaining immune homeostasis.[5] In the context of cancer, this negative regulatory function can hinder the immune system's ability to mount an effective anti-tumor response.[2][5]

Small molecule inhibitors targeting the kinase activity of HPK1, such as this compound, have emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity by releasing this "brake" on T-cell activation.[2][5] this compound is a potent and selective inhibitor of HPK1 with a reported IC50 of 65 nM.[6]

The Nature of Kinase-Dead HPK1 Mutants

To study the specific role of HPK1's kinase activity, researchers have developed "kinase-dead" (KD) mutants. These are genetically engineered versions of the HPK1 protein where critical amino acid residues within the kinase domain are altered, rendering the enzyme catalytically inactive. Common mutations include K46M or K46E, which disrupt the ATP-binding site essential for phosphotransfer.[7][8] Studies using HPK1 kinase-dead knock-in mice have been instrumental in demonstrating that the loss of HPK1's catalytic function is sufficient to elicit robust anti-tumor immune responses.[9][10] These mice exhibit enhanced T-cell activation, increased cytokine production, and improved tumor control, phenocopying the effects of complete HPK1 gene knockout.[3][11]

This compound Efficacy: Wild-Type vs. Kinase-Dead HPK1

The fundamental mechanism of a kinase inhibitor like this compound is to block the enzyme's catalytic activity. Given that kinase-dead HPK1 mutants already lack this function, it is expected that this compound would have no significant effect on these mutated proteins. The inhibitor cannot block a function that is already absent.

While direct experimental data of this compound application on kinase-dead HPK1 mutants is not available in the public domain, the wealth of data on the functional outcomes of kinase-dead HPK1 provides a strong basis for comparison. The effects observed in kinase-dead HPK1 models are the very outcomes that pharmacological inhibition with this compound aims to achieve in a wild-type setting.

The following table summarizes the expected comparative effects:

FeatureWild-Type HPK1Kinase-Dead HPK1 Mutant (e.g., K46M)Wild-Type HPK1 + this compoundKinase-Dead HPK1 Mutant + this compound
HPK1 Kinase Activity ActiveInactiveInhibitedInactive (no change)
SLP-76 Phosphorylation (Ser376) PresentAbsent/ReducedInhibitedAbsent/Reduced (no change)
T-Cell Activation Negatively RegulatedEnhancedEnhancedEnhanced (no change)
Cytokine Production (e.g., IL-2, IFN-γ) BasalIncreasedIncreasedIncreased (no change)
Anti-Tumor Immune Response SuppressedEnhancedEnhancedEnhanced (no change)

Experimental Protocols

To evaluate the efficacy of HPK1 inhibitors and characterize the function of HPK1 mutants, a variety of biochemical and cellular assays are employed.

Biochemical Kinase Activity Assays

These assays directly measure the enzymatic activity of purified HPK1.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay [12]

    • Principle: This assay measures the phosphorylation of a substrate peptide by HPK1. The assay uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule that binds to another part of the substrate or antibody. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.

    • Protocol Outline:

      • Recombinant wild-type or kinase-dead HPK1 is incubated with a biotinylated substrate peptide (e.g., a peptide derived from SLP-76) and ATP in a kinase reaction buffer.

      • The inhibitor (e.g., this compound) at various concentrations is added to the reaction.

      • The reaction is stopped, and a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (APC) conjugate is added.

      • After incubation, the TR-FRET signal is measured. A decrease in the signal indicates inhibition of kinase activity.

  • ADP-Glo™ Kinase Assay [13]

    • Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

    • Protocol Outline:

      • The kinase reaction is performed as described above.

      • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

      • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

      • Luminescence is measured, with higher signals corresponding to higher kinase activity.

Cellular Assays

These assays measure the activity of HPK1 within a cellular context.

  • Cellular Phospho-SLP-76 (Ser376) Assay [14]

    • Principle: This assay quantifies the phosphorylation of HPK1's direct substrate, SLP-76, in cells. A decrease in phospho-SLP-76 levels indicates HPK1 inhibition.

    • Protocol Outline:

      • Jurkat T-cells (which endogenously express HPK1) are pre-incubated with this compound at various concentrations.

      • Cells are stimulated with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and, consequently, HPK1.

      • Cells are lysed, and the level of phosphorylated SLP-76 at serine 376 is quantified using methods like ELISA or Western blotting with a phospho-specific antibody.

  • T-Cell Activation and Cytokine Production Assays [12][15]

    • Principle: As HPK1 negatively regulates T-cell activation, its inhibition leads to increased expression of activation markers and production of cytokines.

    • Protocol Outline:

      • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells are treated with an HPK1 inhibitor.

      • Cells are stimulated with anti-CD3/CD28 antibodies or specific antigens.

      • T-cell activation is assessed by measuring the surface expression of markers like CD69 and CD25 via flow cytometry.

      • Cytokine levels (e.g., IL-2, IFN-γ) in the cell culture supernatant are quantified by ELISA or cytometric bead array.

Visualizing the HPK1 Signaling Pathway and Experimental Logic

To better illustrate the concepts discussed, the following diagrams are provided.

HPK1_Signaling_Pathway TCR TCR HPK1_inactive Inactive HPK1 TCR->HPK1_inactive Activation CD28 CD28 PLCg1 PLCγ1 ERK ERK PLCg1->ERK NFkB NF-κB PLCg1->NFkB AP1 AP-1 ERK->AP1 Cytokines Cytokine Production (IL-2, IFN-γ) NFkB->Cytokines AP1->Cytokines Tcell_Activation T-Cell Activation Cytokines->Tcell_Activation HPK1_active Active HPK1 SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates SLP76->PLCg1 Activates pSLP76 p-SLP-76 (Ser376) Degradation 14-3-3 binding & Ubiquitination/Degradation pSLP76->Degradation Degradation->PLCg1 Inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_results Expected Outcomes WT_HPK1 Wild-Type HPK1 Biochem_Assay TR-FRET or ADP-Glo Assay WT_HPK1->Biochem_Assay KD_HPK1 Kinase-Dead HPK1 KD_HPK1->Biochem_Assay Inhibitor This compound Inhibitor->Biochem_Assay Result1 WT: Activity WT+Inhibitor: No Activity Biochem_Assay->Result1 Result2 KD: No Activity KD+Inhibitor: No Activity Biochem_Assay->Result2 WT_Cells Cells with WT HPK1 (e.g., Jurkat, PBMCs) Stimulation TCR Stimulation WT_Cells->Stimulation KD_Cells Cells with KD HPK1 KD_Cells->Stimulation Inhibitor2 This compound Inhibitor2->Stimulation Cell_Assay pSLP-76, Cytokine, Activation Marker Analysis Stimulation->Cell_Assay Result3 WT: Basal Activation WT+Inhibitor: Enhanced Activation Cell_Assay->Result3 Result4 KD: Enhanced Activation KD+Inhibitor: Enhanced Activation Cell_Assay->Result4

References

A Comparative Guide to Hpk1-IN-32 and First-Generation HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the second-generation HPK1 inhibitor, Hpk1-IN-32, against notable first-generation HPK1 inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, leading to the dampening of the immune response.[2] Inhibition of HPK1 is a promising immuno-oncology strategy to enhance T-cell activation and anti-tumor immunity.[3] First-generation HPK1 inhibitors have demonstrated the potential of targeting this kinase, while newer compounds like this compound aim to improve upon their potency, selectivity, and cellular activity.

Performance Data Summary

The following tables summarize the available quantitative data for this compound and a selection of first-generation and other notable HPK1 inhibitors. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions. Direct head-to-head studies are required for a definitive comparison.

Table 1: Biochemical Potency of HPK1 Inhibitors

CompoundTypeHPK1 IC50/KiAssay Method
This compound Second-Generation65 nM (IC50)[4]Not Specified
SunitinibFirst-Generation (Multi-kinase inhibitor)~10 nM (Ki)[5]Not Specified
GNE-1858First-Generation1.9 nM (IC50)[5]Not Specified
Compound K (BMS)Not Specified2.6 nM (IC50)[5]Not Specified
Diaminopyrimidine Carboxamide (Compound 22)Not Specified0.061 nM (IC50)[5]Not Specified

Table 2: Cellular Activity of HPK1 Inhibitors

CompoundCell LineReadoutCellular IC50/EC50
This compound JurkatpSLP76 (Ser376) Inhibition65 nM (IC50)[4]
Piperazine Analog XHSPBMCspSLP76 Inhibition0.6 µM (IC50)[5]

Table 3: Kinase Selectivity Profile

A comprehensive, publicly available kinase selectivity panel for this compound was not identified. High selectivity against other members of the MAP4K family is a critical attribute for potent HPK1 inhibitors.

CompoundSelectivity Highlight
This compound Data not available
Compound K (BMS)>50-fold selectivity against other MAP4K family members[5]
Biaryl Amide 7hShowed only one other kinase inhibited >50% at 20 nM (MAP4K3)[6]
Compound 341257-fold selectivity over the MAP4K family member GLK[7]

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Complex Lck Lck TCR->Lck Antigen Presentation HPK1_inactive HPK1 (inactive) Lck->HPK1_inactive Recruitment & Phosphorylation SLP76 SLP-76 pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Downstream Downstream T-Cell Activation Signals SLP76->Downstream HPK1_active HPK1 (active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylation (Ser376) Fourteen_three_three 14-3-3 pSLP76->Fourteen_three_three Binding Degradation Proteasomal Degradation Fourteen_three_three->Degradation Leads to Inhibition Inhibition of T-Cell Activation Degradation->Inhibition Hpk1_IN_32 This compound Hpk1_IN_32->HPK1_active Inhibits

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Workflow: Biochemical Kinase Assay

The following diagram outlines a typical workflow for a biochemical kinase assay to determine the IC50 of an inhibitor.

Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of this compound Incubation Incubate inhibitor with HPK1, then add ATP/ substrate to start reaction Inhibitor_Dilution->Incubation Reagent_Mix Prepare reaction mix: - Recombinant HPK1 - Kinase Buffer - ATP - Substrate (e.g., SLP-76) Reagent_Mix->Incubation Signal_Measurement Measure kinase activity (e.g., TR-FRET, Luminescence) Incubation->Signal_Measurement IC50_Calculation Plot % inhibition vs. inhibitor concentration and calculate IC50 Signal_Measurement->IC50_Calculation

Caption: Workflow for determining biochemical potency of HPK1 inhibitors.

Experimental Workflow: Cellular pSLP-76 Assay

This diagram details the workflow for measuring the inhibition of SLP-76 phosphorylation in a cellular context.

Cellular_Assay_Workflow Cell_Culture 1. Culture Jurkat cells or isolate PBMCs Inhibitor_Treatment 2. Pre-incubate cells with this compound at various concentrations Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulate TCR signaling (e.g., with anti-CD3/CD28 antibodies) Inhibitor_Treatment->Stimulation Cell_Lysis 4. Lyse cells to extract proteins Stimulation->Cell_Lysis ELISA 5. Perform Sandwich ELISA for pSLP-76 (Ser376) Cell_Lysis->ELISA Data_Analysis 6. Measure absorbance and calculate IC50 ELISA->Data_Analysis

Caption: Workflow for assessing cellular target engagement of HPK1 inhibitors.

Experimental Protocols

Biochemical HPK1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of the HPK1 kinase.

Materials:

  • Recombinant HPK1 enzyme

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer

  • Test compound (e.g., this compound)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in Kinase Buffer to a 4x final concentration.

  • Reagent Preparation: Prepare a 2x Kinase/Antibody mixture in Kinase Buffer. Prepare a 4x Tracer solution in Kinase Buffer.

  • Assay Plate Setup: Add 4 µL of the 4x test compound dilution to the assay wells.

  • Reaction Initiation: Add 8 µL of the 2x Kinase/Antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4x Tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Cellular Phospho-SLP-76 (Ser376) Assay (ELISA-based)

This assay quantifies the level of phosphorylated SLP-76 in cells following TCR stimulation and treatment with an HPK1 inhibitor.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with FBS

  • Anti-CD3 and Anti-CD28 antibodies

  • Test compound (e.g., this compound)

  • Cell lysis buffer

  • Phospho-SLP-76 (Ser376) Sandwich ELISA kit

Procedure:

  • Cell Culture and Plating: Culture Jurkat cells to the desired density and plate in a 96-well plate.

  • Inhibitor Treatment: Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.[4]

  • TCR Stimulation: Add anti-CD3 and anti-CD28 antibodies to the wells to stimulate the T-cell receptor signaling pathway and incubate for the desired time (e.g., 30 minutes).

  • Cell Lysis: Aspirate the media and lyse the cells with cell lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: a. Add cell lysates to the wells of the ELISA plate coated with a capture antibody for SLP-76. b. Incubate to allow the capture of total SLP-76. c. Wash the wells and add a detection antibody specific for phospho-SLP-76 (Ser376). d. Incubate and wash the wells. e. Add an HRP-conjugated secondary antibody. f. Incubate and wash the wells. g. Add a substrate solution (e.g., TMB) and stop the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot the percentage of pSLP-76 inhibition against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[9][10]

IL-2 Secretion Assay from Human PBMCs

This functional assay measures the secretion of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with FBS

  • Anti-CD3 and Anti-CD28 antibodies

  • Test compound (e.g., this compound)

  • Human IL-2 ELISA kit

Procedure:

  • PBMC Isolation and Plating: Isolate PBMCs from healthy donor blood using density gradient centrifugation and plate them in a 96-well plate.

  • Inhibitor Treatment: Pre-treat the PBMCs with a serial dilution of this compound for 1 hour.

  • TCR Stimulation: Stimulate the cells with anti-CD3 and anti-CD28 antibodies and incubate for 48-72 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform an ELISA for human IL-2 on the collected supernatants according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using recombinant IL-2. Calculate the concentration of IL-2 in the samples. Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 (the concentration that elicits a half-maximal response).

Conclusion

This compound is a potent inhibitor of HPK1 with an IC50 of 65 nM in both biochemical and cellular assays.[4] When compared to the broader landscape of HPK1 inhibitors, particularly later-generation compounds, this compound appears less potent than several reported molecules that exhibit low to sub-nanomolar IC50 values. A critical missing piece for a comprehensive evaluation is a detailed kinase selectivity profile for this compound. The high degree of homology among MAP4K family members makes selectivity a key challenge and a crucial determinant of a compound's therapeutic potential. While this guide provides a summary of the available data and detailed experimental protocols, direct comparative studies under identical conditions are necessary to definitively benchmark the performance of this compound against other first-generation and more advanced HPK1 inhibitors.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Hpk1-IN-32

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of Hpk1-IN-32, a potent and selective HPK1 inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Understanding the Hazard Profile

Before handling this compound, it is crucial to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a similar compound, "HPK1 inhibitor 1," indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound should be handled as a hazardous substance.

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statement
Acute toxicity, Oral (Category 4)Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1]
Acute aquatic toxicity (Category 1)Very toxic to aquatic life.P273: Avoid release to the environment.[1]
Chronic aquatic toxicity (Category 1)Very toxic to aquatic life with long lasting effects.P391: Collect spillage.[1]

II. Proper Disposal Protocol

The disposal of this compound and its contaminated materials must be managed through an approved waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Segregation of Waste:

    • Solid Waste: Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other contaminated materials (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Ensure the container is properly sealed.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations.

    • Indicate the major constituents and their approximate percentages if it is a mixed waste stream.

    • Include the name of the principal investigator and the laboratory contact information.

  • Storage of Chemical Waste:

    • Store hazardous waste containers in a designated, secure area within the laboratory, away from general work areas.

    • Ensure the storage area has adequate ventilation.

    • Liquid waste containers should be stored in secondary containment trays to prevent spills.

    • Do not store incompatible waste types together. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

    • Do not allow waste to accumulate. Dispose of waste containers when they are three-fourths full or within 90 days of the start of accumulation, whichever comes first[2].

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Sharps) B Segregate Waste Types A->B C Use Designated Hazardous Waste Containers B->C D Label Containers Correctly: 'Hazardous Waste - this compound' C->D E Store in Secure, Ventilated Area D->E F Use Secondary Containment for Liquids E->F G Contact EHS for Pickup F->G H Complete Waste Manifest G->H I Transfer to Approved Waste Disposal Facility H->I

Caption: Workflow for the safe disposal of this compound.

IV. Emergency Procedures

In the event of a spill or accidental release, follow these procedures:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles[1].

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal[1].

  • Ventilation: Ensure the area is well-ventilated. Avoid breathing dust or vapors[1].

  • Reporting: Report the incident to your supervisor and your institution's EHS office.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal policies and procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hpk1-IN-32

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of the potent and selective HPK1 inhibitor, Hpk1-IN-32, are critical for ensuring laboratory safety and research integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.

This compound is a powerful research tool with a half-maximal inhibitory concentration (IC50) of 65 nM.[1][2][3] Due to its potency, stringent adherence to safety protocols is paramount to minimize exposure and mitigate potential risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety guidelines can be established by referencing data from similar kinase inhibitors and general best practices for handling potent chemical compounds. For instance, a comparable HPK1 inhibitor, HPK1-IN-18, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive assessment of the experimental procedures should be conducted to determine the appropriate level of personal protective equipment required. The following table outlines the recommended PPE for handling this compound in solid and solution forms.

PPE Component Specification Purpose
Gloves Double-gloving with powder-free nitrile glovesPrevents skin contact with the compound. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles with side shieldsProtects eyes from splashes and airborne particles.
Lab Coat Disposable, back-closing, cuffed lab coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended when handling the solid compound outside of a containment system to prevent inhalation of airborne particles.
Face Shield Full-face shieldProvides an additional layer of protection against splashes when handling larger volumes or during procedures with a higher risk of aerosolization.

Operational Plans: From Receipt to Disposal

A structured workflow is essential for the safe management of this compound within the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a clearly labeled, tightly sealed container in a designated, well-ventilated, and secure area.

Form Storage Temperature Storage Duration
Powder -20°CLong-term
In Solvent -80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]
Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the key steps for safely handling this compound during a typical experimental procedure.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in a Ventilated Hood prep_ppe->prep_workspace prep_weigh Weigh Solid this compound prep_workspace->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve exp_treat Treat Cells or Tissues prep_dissolve->exp_treat exp_incubate Incubate as per Protocol exp_treat->exp_incubate exp_analyze Analyze Results exp_incubate->exp_analyze cleanup_decontaminate Decontaminate Workspace and Equipment exp_analyze->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_dispose Dispose of Waste cleanup_doff->cleanup_dispose

A typical experimental workflow for handling this compound.
Disposal Plan

All waste contaminated with this compound, including gloves, lab coats, pipette tips, and empty containers, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

The Hpk1 Signaling Pathway: Understanding the Target

Hpk1 (Hematopoietic Progenitor Kinase 1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of Hpk1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. The following diagram illustrates a simplified overview of the Hpk1 signaling pathway.

hpk1_pathway tcr TCR Activation lck Lck tcr->lck zap70 ZAP-70 lck->zap70 slp76 SLP-76 zap70->slp76 hpk1 Hpk1 slp76->hpk1 pslp76 p-SLP-76 (Ser376) hpk1->pslp76 Phosphorylates hpk1_in_32 This compound hpk1_in_32->hpk1 degradation SLP-76 Degradation pslp76->degradation tcell_inhibition T-Cell Inhibition degradation->tcell_inhibition

Simplified Hpk1 signaling pathway and the inhibitory action of this compound.

By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their pursuit of scientific discovery, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.